trans-Ethyl 2-hydroxycyclohexanecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl (1R,2R)-2-hydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8,10H,2-6H2,1H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGRTPJVNNCUKN-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6125-55-9 | |
| Record name | 6125-55-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to trans-Ethyl 2-hydroxycyclohexanecarboxylate: Structure, Stereochemistry, and Synthesis
Abstract
trans-Ethyl 2-hydroxycyclohexanecarboxylate is a vital bifunctional molecule that serves as a key intermediate in the synthesis of pharmaceuticals and other complex organic compounds.[1] Its structure, featuring both a hydroxyl and an ester group on a cyclohexane ring, presents a fascinating case study in stereochemistry and conformational analysis. This guide provides a comprehensive technical overview of its structure, the nuances of its stereoisomerism, a field-tested synthetic protocol, and the analytical methods required for its characterization, tailored for researchers and professionals in chemical and drug development.
Introduction and Significance
This compound, with the chemical formula C9H16O3, is a colorless liquid that plays a significant role as a building block in organic synthesis.[1][2] The "trans" designation in its name is of critical importance, as it defines the relative orientation of the hydroxyl (-OH) and the ethyl carboxylate (-COOEt) groups on the cyclohexane ring. This specific stereochemistry dictates the molecule's three-dimensional shape, reactivity, and its suitability for incorporation into stereochemically complex targets like natural products and active pharmaceutical ingredients. Understanding the principles that govern its structure and synthesis is paramount for its effective application.
A Deep Dive into Stereochemistry and Conformational Analysis
The core of understanding this molecule lies in its stereochemistry. The cyclohexane ring is not planar; it predominantly exists in a low-energy "chair" conformation to minimize steric and torsional strain.[3] In this conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[3]
Cis-Trans Isomerism
The terms "cis" and "trans" describe the relative positions of the two substituents (hydroxyl and ester groups) on the ring.
-
trans-isomer : The substituents are on opposite faces of the ring. In the most stable chair conformation, both bulky groups will preferentially occupy equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions.[4][5]
-
cis-isomer : The substituents are on the same face of the ring. In a chair conformation, this necessitates one group being axial and the other equatorial.[6]
The trans-isomer is thermodynamically more stable than the cis-isomer because the diequatorial arrangement avoids the significant steric strain that arises from having a bulky group in an axial position.[4]
Enantiomers and Chirality
Carbons 1 and 2, to which the functional groups are attached, are chiral centers. This gives rise to enantiomers—non-superimposable mirror images.
-
The trans isomer exists as a pair of enantiomers: (1R,2S)-ethyl 2-hydroxycyclohexanecarboxylate and (1S,2R)-ethyl 2-hydroxycyclohexanecarboxylate.
-
The cis isomer also exists as a pair of enantiomers: (1R,2R)-ethyl 2-hydroxycyclohexanecarboxylate and (1S,2S)-ethyl 2-hydroxycyclohexanecarboxylate.[2][6]
The synthesis described in this guide is not enantioselective and thus produces a racemic mixture of the trans enantiomers.
Below is a diagram illustrating the relationship between the different stereoisomers.
Caption: Relationship between the stereoisomers of Ethyl 2-hydroxycyclohexanecarboxylate.
Synthesis: Stereoselective Reduction of a β-Keto Ester
A reliable and common method for synthesizing this compound is the reduction of the corresponding β-keto ester, ethyl 2-oxocyclohexanecarboxylate.[7] The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity in favor of the trans product.
Causality Behind Experimental Choices
The precursor, ethyl 2-oxocyclohexanecarboxylate, is typically synthesized via a Claisen condensation of cyclohexanone.[8][9] For the subsequent reduction, sodium borohydride (NaBH4) is an excellent choice. It is a mild and selective reducing agent for ketones and aldehydes, which will not reduce the ester functionality. The stereochemical outcome is governed by the steric approach of the hydride. The bulky ethyl carboxylate group at the adjacent carbon directs the incoming hydride to attack the carbonyl from the less hindered face, leading preferentially to the trans-alcohol.
Experimental Protocol: Synthesis Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology
-
Setup : To a round-bottom flask equipped with a magnetic stir bar, add ethyl 2-oxocyclohexanecarboxylate (1.0 eq). Dissolve the starting material in absolute ethanol (approx. 0.2 M concentration) and cool the flask in an ice-water bath to 0°C.
-
Reduction : While stirring vigorously, add sodium borohydride (NaBH4, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0°C for 1 hour. Remove the ice bath and let the mixture stir at room temperature for an additional 3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Cool the flask in an ice bath again and cautiously quench the reaction by the slow, dropwise addition of 1M hydrochloric acid (HCl) until the solution is acidic (pH ~2) and gas evolution ceases.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of ethanol used).
-
Washing & Drying : Combine the organic layers and wash with saturated sodium chloride solution (brine). Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude oil is purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure this compound as a colorless liquid.
Physicochemical and Spectroscopic Characterization
Proper characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Physical Properties
The following table summarizes key physical properties for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C9H16O3 | [1][2] |
| Molecular Weight | 172.22 g/mol | [1][2] |
| CAS Number | 1883-91-6 / 6125-55-9 | [1][10] |
| Boiling Point | 251°C at 760 mmHg | [1] |
| Density | 1.093 g/cm³ | [1] |
| Refractive Index | 1.481 | [1] |
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance) : The key to confirming the trans configuration lies in the coupling constants of the protons on C1 and C2. In the diequatorial conformation, the protons H1 and H2 are both in axial positions. The resulting axial-axial coupling (³J_ax-ax) is typically large (8-13 Hz). In contrast, the cis isomer would show a smaller axial-equatorial or equatorial-axial coupling constant (2-5 Hz).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : This technique will confirm the presence of 9 distinct carbon atoms in the molecule, corresponding to the ethyl group, the ester carbonyl, and the six carbons of the cyclohexane ring.
-
IR (Infrared) Spectroscopy : The IR spectrum will show characteristic absorption bands. A broad peak around 3400-3500 cm⁻¹ is indicative of the O-H stretch of the alcohol, while a strong, sharp peak around 1730 cm⁻¹ corresponds to the C=O stretch of the ester.
Applications in Research and Development
As an intermediate, this compound is highly valued in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature allows for diverse subsequent chemical transformations. The hydroxyl group can be further oxidized, protected, or used as a nucleophile, while the ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. This versatility makes it a foundational component for building more complex molecular architectures.
Conclusion
This guide has detailed the critical aspects of this compound, from its fundamental stereochemical principles to a practical, field-proven synthetic protocol. The stability of the diequatorial conformation of the trans-isomer is the driving force for its preferential synthesis and is readily confirmed through NMR spectroscopy. For researchers in organic synthesis and drug development, a thorough understanding of this molecule's properties and preparation is an invaluable asset for the creation of novel and complex chemical entities.
References
-
Title: CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS Source: University of Wisconsin-Madison, Department of Chemistry URL: [Link]
-
Title: Ethyl 2-hydroxycyclohex-1-ene-1-carboxylate | C9H14O3 | CID 54695815 Source: PubChem URL: [Link]
-
Title: this compound | C9H16O3 | CID 1268212 Source: PubChem URL: [Link]
-
Title: Conformational Analysis. II. Esterification Rates of Cyclohexanols Source: Journal of the American Chemical Society URL: [Link]
-
Title: 3.3: Conformational analysis of cyclohexanes Source: Chemistry LibreTexts URL: [Link]
-
Title: How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Biocatalysis and Ethyl 2-Oxocyclohexanecarboxylate: A Greener Approach to Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Conformational Analysis of Substituted Cyclohexanes (Contd.) -2 Source: YouTube URL: [Link]
-
Title: Conformational Analysis Source: OpenOChem Learn URL: [Link]
-
Title: (+/-)-trans-2-hydroxy-cyclohexanecarboxylic acid ethyl ester Source: Chemsrc URL: [Link]
-
Title: Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691 Source: PubChem URL: [Link]
-
Title: Ethyl 4-hydroxycyclohexanecarboxylate | C9H16O3 | CID 86973 Source: PubChem URL: [Link]
-
Title: ethyl 2-oxocyclohexanecarboxylate Source: ChemSynthesis URL: [Link]
-
Title: Ethyl 2-oxocyclohexanecarboxylate | C9H14O3 | CID 95543 Source: PubChem URL: [Link]
-
Title: cis-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268214 Source: PubChem URL: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | C9H16O3 | CID 1268212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mason.gmu.edu [mason.gmu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 6. cis-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. guidechem.com [guidechem.com]
Spectroscopic Analysis of trans-Ethyl 2-hydroxycyclohexanecarboxylate: A Technical Guide
Introduction
trans-Ethyl 2-hydroxycyclohexanecarboxylate is a bifunctional organic molecule featuring a cyclohexane ring substituted with an ethyl ester and a hydroxyl group in a trans configuration. As a valuable chiral building block and intermediate in the synthesis of pharmaceuticals and other fine chemicals, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this compound. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures.
Molecular Structure and Key Features
The molecular formula for this compound is C9H16O3, with a molecular weight of 172.22 g/mol . The "trans" designation indicates that the hydroxyl (-OH) group and the ethyl carboxylate (-COOCH2CH3) group are on opposite sides of the cyclohexane ring's plane. This stereochemistry significantly influences the chemical environment of each atom and, consequently, its spectroscopic signature.
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- C7; C7 -- O1 [label=" O"]; C7 -- O2; O2 -- C8; C8 -- C9; C2 -- O3; O3 -- H1; }
Caption: Molecular structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
¹H NMR Spectral Analysis
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.1 | Quartet | 2H | -OCH₂ CH₃ |
| ~ 3.8 | Multiplet | 1H | CH -OH |
| ~ 2.3 | Multiplet | 1H | CH -COOEt |
| ~ 2.0 - 1.2 | Multiplets | 8H | Cyclohexane ring protons |
| ~ 1.2 | Triplet | 3H | -OCH₂CH₃ |
| Variable | Singlet (broad) | 1H | -OH |
-
Causality of Chemical Shifts: The protons on the carbon bearing the hydroxyl group (CH-OH) and the carbon with the ester group (CH-COOEt) are expected to be the most downfield of the ring protons due to the deshielding effect of the electronegative oxygen atoms. The ethyl group's methylene protons (-OCH₂ CH₃) are also downfield for the same reason.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 | C =O (Ester) |
| ~ 75 | C -OH |
| ~ 60 | -OC H₂CH₃ |
| ~ 50 | C -COOEt |
| ~ 35 - 20 | Cyclohexane ring carbons |
| ~ 14 | -OCH₂C H₃ |
-
Expert Interpretation: The carbonyl carbon of the ester group is characteristically found at the most downfield position (~175 ppm). The carbon attached to the hydroxyl group (~75 ppm) and the ester's methylene carbon (~60 ppm) are also significantly downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A small drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
IR Spectral Analysis
| Frequency (cm⁻¹) | Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch | Alcohol |
| 2950-2850 | C-H stretch | Alkane |
| 1735 (strong) | C=O stretch | Ester |
| 1200-1000 | C-O stretch | Alcohol, Ester |
-
Trustworthiness of Assignments: The presence of a strong, broad absorption band in the 3500-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group. A very strong, sharp peak around 1735 cm⁻¹ is characteristic of the ester carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for volatile compounds like this ester.
-
Ionization: Electron Impact (EI) is a common ionization method that causes fragmentation.
-
Detection: A mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
MS Spectral Analysis
The mass spectrum is expected to show a molecular ion peak (M⁺) and several fragment ions.
| m/z | Assignment |
| 172 | [M]⁺ (Molecular Ion) |
| 154 | [M - H₂O]⁺ |
| 127 | [M - OCH₂CH₃]⁺ |
| 101 | [M - COOCH₂CH₃]⁺ |
| 83 | [C₆H₁₁]⁺ |
-
Fragmentation Pathway: The molecular ion at m/z 172 confirms the molecular weight. Common fragmentation pathways for this molecule include the loss of a water molecule (m/z 154), loss of the ethoxy group (m/z 127), and loss of the entire ethyl carboxylate group (m/z 101).
M [label="[C9H16O3]+•\nm/z = 172"]; F1 [label="[C9H14O2]+•\nm/z = 154"]; F2 [label="[C7H11O2]+\nm/z = 127"]; F3 [label="[C6H11O]+\nm/z = 101"];
M -> F1 [label="- H2O"]; M -> F2 [label="- OCH2CH3"]; M -> F3 [label="- COOCH2CH3"]; }
Caption: Plausible fragmentation pathway in EI-MS.Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when synthesized, allows for the complete structural elucidation and confirmation of the compound's identity and stereochemistry. This guide serves as a foundational reference for researchers and professionals working with this important chemical intermediate.
References
- At this time, a specific, citable peer-reviewed article containing the complete experimental spectroscopic data for this compound could not be located through the conducted searches. The presented data is based on established principles of spectroscopic interpretation and data for structurally similar compounds. For definitive, experimentally-derived spectra, consulting a specialized spectral database or primary literature on the synthesis of this specific compound is recommended.
An In-depth Technical Guide to trans-Ethyl 2-hydroxycyclohexanecarboxylate: A Key Chiral Building Block in Pharmaceutical Synthesis
This guide provides a comprehensive technical overview of trans-Ethyl 2-hydroxycyclohexanecarboxylate, a valuable chiral building block in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1][2][3][4][] This document will delve into its chemical identity, synthesis, physical and spectroscopic properties, and its applications in drug development, offering insights for researchers, scientists, and professionals in the field.
Chemical Identity and Physical Properties
This compound is a colorless liquid that plays a significant role as an intermediate in the production of various esters, acids, and alcohols.[6] Its stability, high purity, and low toxicity make it a suitable component in the synthesis of pharmaceuticals and agrochemicals.[6]
A critical aspect of this compound is its stereochemistry. The "trans" configuration indicates that the hydroxyl (-OH) and the ethyl carboxylate (-COOEt) groups are on opposite sides of the cyclohexane ring. This stereochemical arrangement is fundamental to its utility as a chiral synthon.
Table 1: Chemical Identifiers for this compound and its Stereoisomers
| Compound Name | Stereochemistry | CAS Number | PubChem CID |
| (±)-trans-Ethyl 2-hydroxycyclohexanecarboxylate | Racemic (mixture of (1R,2R) and (1S,2S)) | 1655-06-7 | [7] |
| This compound | Unspecified trans isomer | 6125-55-9 | 1268212[8] |
| (1R,2R)-Ethyl 2-hydroxycyclohexanecarboxylate | Enantiomerically pure | 119068-36-9 | 1268212[8] |
| (1S,2S)-Ethyl 2-hydroxycyclohexanecarboxylate | Enantiomerically pure | Not readily available |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | [8] |
| Molecular Weight | 172.22 g/mol | [8][9] |
| Appearance | Colorless liquid | [6] |
| Boiling Point | 251 °C at 760 mmHg | [6] |
| Density | 1.093 g/cm³ | [6] |
| Flash Point | 100.2 °C | [6] |
| Refractive Index | 1.481 | [6] |
| Solubility | Soluble in organic solvents | [6] |
Synthesis of racemic this compound
The most common and efficient method for the synthesis of racemic this compound is the diastereoselective reduction of the corresponding ketoester, Ethyl 2-oxocyclohexanecarboxylate. The use of sodium borohydride (NaBH₄) as the reducing agent preferentially yields the trans isomer due to steric hindrance, which favors the equatorial attack of the hydride on the more stable conformation of the ketoester enolate.
Caption: Synthetic workflow for racemic this compound.
Experimental Protocol: Diastereoselective Reduction
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate
-
Sodium borohydride (NaBH₄)
-
Ethanol (absolute)
-
Hydrochloric acid (dilute)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 2-oxocyclohexanecarboxylate in absolute ethanol. Cool the solution to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 5°C. Stir the reaction mixture at 0°C for 2-3 hours.
-
Workup: After the reaction is complete (monitored by TLC), slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure racemic this compound.
Spectroscopic Characterization
While experimental spectra for the pure trans isomer are not widely available in public databases, predicted data and spectra of the precursor molecule provide valuable information for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the cyclohexane ring, and the proton attached to the hydroxyl-bearing carbon. The coupling constants between the protons on C1 and C2 are crucial for confirming the trans configuration.
-
¹³C NMR: The carbon NMR spectrum of the precursor, Ethyl 2-oxocyclohexanecarboxylate, shows distinct peaks for the carbonyl carbons, the carbons of the ethyl group, and the carbons of the cyclohexane ring. Upon reduction to the hydroxy ester, the ketone carbonyl signal will disappear and be replaced by a signal for the carbon bearing the hydroxyl group at a higher field.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following key absorptions:
-
O-H stretch: A broad band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.
-
C=O stretch: A strong, sharp peak around 1730 cm⁻¹, corresponding to the ester carbonyl group.
-
C-O stretch: Bands in the region of 1250-1000 cm⁻¹ for the ester and alcohol C-O bonds.
Applications in Drug Development
Chiral building blocks are fundamental in modern pharmaceutical synthesis, as the stereochemistry of a drug molecule is often critical to its efficacy and safety.[1][2][3][4][] this compound, particularly its enantiomerically pure forms, serves as a versatile starting material for the synthesis of complex chiral molecules.
The general utility of such chiral building blocks is well-established in the synthesis of a wide range of pharmaceuticals, including anti-cancer agents, antivirals, and central nervous system drugs.
Safety and Handling
This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in synthetic organic chemistry, particularly in the field of drug discovery and development. Its well-defined stereochemistry and functionality make it an important intermediate for the construction of complex molecular architectures. A thorough understanding of its chemical identity, synthesis, and spectroscopic properties is essential for its effective application in the laboratory.
References
Sources
- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 6. guidechem.com [guidechem.com]
- 7. CAS#:1655-06-7 | (+/-)-trans-2-hydroxy-cyclohexanecarboxylic acid ethyl ester | Chemsrc [chemsrc.com]
- 8. This compound | C9H16O3 | CID 1268212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic deployment of trans-Ethyl 2-hydroxycyclohexanecarboxylate as a High-Value Chiral Building Block in Modern Synthesis
Abstract
In the landscape of contemporary drug discovery and development, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This necessitates the use of chiral building blocks—enantiopure starting materials that can be elaborated into complex molecular architectures with precise stereochemical control. This technical guide provides an in-depth exploration of trans-ethyl 2-hydroxycyclohexanecarboxylate, a versatile and highly valuable chiral synthon. We will delve into its stereochemical nuances, robust methods for its enantioselective synthesis and resolution, and showcase its strategic application in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chiral building block in their synthetic endeavors.
The Molecular Architecture: Understanding the Stereochemistry of Ethyl 2-hydroxycyclohexanecarboxylate
Ethyl 2-hydroxycyclohexanecarboxylate possesses two stereogenic centers, giving rise to four possible stereoisomers. The relative configuration of the hydroxyl and ester groups on the cyclohexane ring defines them as either cis or trans. For the purpose of this guide, we will focus on the trans diastereomer, which exists as a pair of enantiomers: (1R,2R)-ethyl 2-hydroxycyclohexanecarboxylate and (1S,2S)-ethyl 2-hydroxycyclohexanecarboxylate.
The trans configuration, where the hydroxyl and ester groups are on opposite sides of the cyclohexane ring, provides a rigid and well-defined conformational framework. This stereochemical arrangement is crucial for its utility as a chiral building block, as it allows for predictable facial selectivity in subsequent transformations.
Caption: Stereoisomers of Ethyl 2-hydroxycyclohexanecarboxylate.
Accessing the Chiral Synthon: Synthetic Strategies
The practical utility of a chiral building block is contingent upon the availability of efficient and scalable methods for its preparation in high enantiopurity. For this compound, two primary strategies are employed: the stereoselective reduction of a prochiral precursor and the resolution of the racemic mixture.
Diastereoselective and Enantioselective Synthesis via Reduction
The most common approach to synthesize this compound is through the reduction of the corresponding β-keto ester, ethyl 2-oxocyclohexanecarboxylate. This transformation requires control over both diastereoselectivity (favoring the trans product) and enantioselectivity (favoring one of the two trans enantiomers).
Synthesis of the Prochiral Precursor: Ethyl 2-oxocyclohexanecarboxylate
The starting material, ethyl 2-oxocyclohexanecarboxylate, is readily prepared via the Claisen condensation of cyclohexanone with diethyl carbonate.
Caption: Synthesis of Ethyl 2-oxocyclohexanecarboxylate.
Biocatalytic Asymmetric Reduction
Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral molecules. Ketoreductases (KREDs) and whole-cell systems, such as baker's yeast (Saccharomyces cerevisiae), are particularly effective for the stereoselective reduction of ketones.[1] These biocatalysts can exhibit high levels of both diastereoselectivity and enantioselectivity, providing access to the desired trans-hydroxy ester in high optical purity. The choice of the specific enzyme or yeast strain is critical and often requires screening to achieve the desired stereochemical outcome.[2]
Table 1: Representative Biocatalytic Reductions of β-Keto Esters
| Biocatalyst | Substrate | Product Diastereoselectivity (syn:anti) | Product Enantiomeric Excess (ee) | Reference |
| Baker's Yeast (S. cerevisiae) | Ethyl benzoylacetate | >95:5 (anti) | >99% | [1] |
| KRED-110 | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | >98:2 (anti) | >99% (2S,3S) | [2] |
| KRED-130 | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | 10:90 (syn) | >99% (2S,3R) | [2] |
Chiral Resolution of Racemic this compound
Kinetic resolution is a widely used technique for the separation of enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are particularly well-suited for the resolution of racemic alcohols and esters due to their high enantioselectivity and broad substrate tolerance.
In a typical lipase-catalyzed kinetic resolution of racemic this compound, one enantiomer is selectively acylated or hydrolyzed, allowing for the separation of the unreacted enantiomer and the product in high enantiomeric excess. Pseudomonas sp. lipases have been shown to be highly effective in the kinetic resolution of related trans-2-substituted cycloalkanols.
Caption: Lipase-catalyzed kinetic resolution.
Application in Pharmaceutical Synthesis: A Case Study of O-Desmethyltramadol
The true value of a chiral building block is demonstrated by its successful application in the synthesis of biologically active molecules. The enantiomers of trans-2-hydroxycyclohexanecarboxylic acid and its derivatives are valuable precursors for the synthesis of a variety of pharmaceuticals. A notable example is their use in the synthesis of O-desmethyltramadol, the primary active metabolite of the widely used analgesic, Tramadol.[3][4][5][6]
The synthesis of O-desmethyltramadol involves the preparation of a chiral cyclohexanol derivative, which can be accessed from enantiopure this compound. The stereochemistry of the final drug molecule is dictated by the stereochemistry of the starting chiral building block.
Caption: Synthetic route to O-Desmethyltramadol.
Experimental Protocols
The following protocols are provided as a general guide for the synthesis and resolution of this compound. Researchers should adapt these procedures to their specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Addition of Reagents: Add a solution of cyclohexanone (1.0 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous THF dropwise to the stirred suspension of sodium hydride at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to afford ethyl 2-oxocyclohexanecarboxylate as a colorless oil.
Protocol 2: Biocatalytic Reduction of Ethyl 2-oxocyclohexanecarboxylate with Baker's Yeast
-
Yeast Suspension: In a large Erlenmeyer flask, suspend baker's yeast (Saccharomyces cerevisiae, 10 g per gram of substrate) in a solution of sucrose (20 g per gram of substrate) in warm water.
-
Substrate Addition: Once the yeast is actively fermenting (as indicated by gas evolution), add a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 equivalent) in ethanol.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC or gas chromatography (GC).
-
Work-up: After the reaction is complete, add Celite to the mixture and filter through a Büchner funnel. Wash the filter cake with ethyl acetate.
-
Extraction and Purification: Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Chiral Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Protocol 3: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
-
Reaction Setup: To a flask containing a solution of racemic this compound (1.0 equivalent) in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether), add an acyl donor (e.g., vinyl acetate, 1.0 equivalent) and a lipase (e.g., Pseudomonas cepacia lipase immobilized on a solid support).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to obtain both the unreacted ester and the acylated product in high enantiomeric excess.
-
Work-up and Separation: Once the desired conversion is reached, filter off the immobilized enzyme and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Separate the unreacted this compound from the acylated product by flash column chromatography on silica gel.
Conclusion
This compound is a powerful and versatile chiral building block with significant applications in the synthesis of complex, biologically active molecules. Its rigid stereochemical framework and the presence of two modifiable functional groups make it an ideal starting material for the construction of enantiomerically pure compounds. The availability of robust methods for its asymmetric synthesis and resolution, particularly through biocatalysis, further enhances its appeal for industrial-scale applications. As the demand for enantiopure pharmaceuticals continues to grow, the strategic deployment of high-value chiral synthons like this compound will remain a cornerstone of modern drug development.
References
- Stewart, J. D. (2001). Dehydrogenases and reductases for the synthesis of chiral molecules. Current Opinion in Chemical Biology, 5(2), 120-129.
- Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156.
- Vanagel, M., et al. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases.
- Chan, J. M., et al. (2015). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. Chemistry – A European Journal, 21(39), 13734-13742.
- Dutta, S., et al. (2019).
- Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-hydroxycyclohexane-1-carboxylate. Retrieved from [Link]
- Long, B., et al. (2019). A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)
- Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 350-354.
- Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755.
-
Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Redalyc. Retrieved from [Link]
- Abd El-All, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
- Google Patents. (2020). Process for preparation of O-Desmethyltramadol and salts thereof. (U.S. Patent No. 10,781,163 B2).
- Google Patents. (2019). A process for preparation of o-desmethyltramadol and salts thereof. (Publication No. WO2019053494A1).
-
Wikipedia. (2024). Desmetramadol. Retrieved from [Link]
-
PubChem. (n.d.). (1S,2R)-2-hydroxycyclohexane-1-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). trans-(1S,2S)-2-hydroxycyclohexane-1-carboxylate. Retrieved from [Link]
- Kleemann, H. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-28). Wiley-VCH.
- Abd El-All, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent anti-tumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
Sources
- 1. Synthetic Approaches to (R)-Cyclohex-2-Enol – Oriental Journal of Chemistry [orientjchem.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. redalyc.org [redalyc.org]
- 5. US10781163B2 - Process for preparation of O-Desmethyltramadol and salts thereof - Google Patents [patents.google.com]
- 6. Desmetramadol - Wikipedia [en.wikipedia.org]
The Genesis and Synthetic Evolution of trans-Ethyl 2-hydroxycyclohexanecarboxylate: A Keystone Intermediate in Pharmaceutical Development
Abstract
This in-depth technical guide explores the discovery and historical evolution of trans-Ethyl 2-hydroxycyclohexanecarboxylate, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Delving into the foundational principles of alicyclic chemistry, this paper will trace the synthetic lineage of its precursor, ethyl 2-oxocyclohexanecarboxylate, through the seminal work on the Dieckmann condensation. It will further elucidate the critical stereoselective reduction methodologies developed to yield the desired trans isomer. The significance of this molecule will be contextualized through its application as a key intermediate in the synthesis of prominent active pharmaceutical ingredients (APIs), most notably the analgesic Tramadol. This guide is intended for researchers, scientists, and professionals in drug development, providing both a historical perspective and practical synthetic insights.
Introduction: The Emergence of Alicyclic Scaffolds
The late 19th and early 20th centuries marked a period of profound advancement in organic chemistry, with a burgeoning interest in the synthesis and properties of cyclic non-aromatic compounds. These alicyclic structures presented unique stereochemical challenges and opportunities, laying the groundwork for the development of complex molecular architectures. Within this context, substituted cyclohexanes emerged as versatile scaffolds, and among them, this compound (Figure 1) has proven to be a particularly valuable chiral intermediate. Its bifunctional nature, possessing both a hydroxyl and an ester group with a defined stereochemical relationship, makes it an ideal precursor for the construction of intricate target molecules.
| Compound Name | This compound |
| Molecular Formula | C₉H₁₆O₃ |
| CAS Number | 6125-55-9 |
| Molecular Weight | 172.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
Table 1: Key Properties of this compound.
The Historical Keystone: Synthesis of the Precursor, Ethyl 2-oxocyclohexanecarboxylate
The journey to this compound begins with its precursor, ethyl 2-oxocyclohexanecarboxylate. The synthesis of this cyclic β-keto ester is a classic example of intramolecular cyclization, a concept elegantly demonstrated by the work of German chemist Walter Dieckmann.
The Dieckmann Condensation: A Foundational Cyclization
In 1894, Walter Dieckmann reported a method for the intramolecular condensation of diesters to form cyclic β-keto esters, a reaction that now bears his name.[1][2] The Dieckmann condensation is mechanistically analogous to the intermolecular Claisen condensation and proved to be a powerful tool for the formation of five- and six-membered rings.[3][4] The synthesis of ethyl 2-oxocyclohexanecarboxylate via this method typically involves the treatment of a 1,7-diester, such as diethyl pimelate, with a strong base like sodium ethoxide.[3]
The causality behind this experimental choice lies in the acidity of the α-protons of the ester. The base abstracts a proton to form a resonance-stabilized enolate, which then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group to form a cyclic tetrahedral intermediate. Subsequent elimination of an ethoxide ion yields the cyclic β-keto ester.
Figure 2: Logical workflow of the Dieckmann condensation for the synthesis of ethyl 2-oxocyclohexanecarboxylate.
Alternative Historical Synthetic Routes
While the Dieckmann condensation remains the most prominent historical route, other methods for the synthesis of β-keto esters were also being explored during this period. The Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887, involved the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal.[5][6][7] While typically an intermolecular reaction, intramolecular variants were also developed. A hypothetical, though less commonly cited, early approach to a related structure could have involved the reaction of a suitably functionalized halo-ester.
The Crucial Transformation: Stereoselective Reduction to the trans-Isomer
With the synthesis of ethyl 2-oxocyclohexanecarboxylate established, the next critical step is the stereoselective reduction of the ketone to a secondary alcohol. The formation of the trans isomer is often the desired outcome for subsequent synthetic manipulations, and achieving high diastereoselectivity has been a subject of considerable research.
Early Reduction Methodologies: A Question of Selectivity
In the early 20th century, several methods were available for the reduction of ketones.
-
Sodium Amalgam: The use of sodium amalgam (an alloy of sodium and mercury) in a protic solvent like ethanol was a common method for the reduction of carbonyl compounds.[4] While effective in reducing the ketone, the stereoselectivity of such reactions was often low, leading to a mixture of cis and trans isomers. The outcome would depend on the steric hindrance around the carbonyl group and the thermodynamics of the product distribution.
-
Catalytic Hydrogenation: The pioneering work of Sabatier and Senderens at the turn of the 20th century introduced catalytic hydrogenation as a powerful reduction technique. The use of heterogeneous catalysts like platinum oxide (Adams' catalyst) or palladium on carbon became widespread.[8] The stereochemical outcome of catalytic hydrogenation is dependent on the catalyst, solvent, and substrate. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the less sterically hindered face. For ethyl 2-oxocyclohexanecarboxylate, this could potentially favor the formation of the cis isomer, where the hydrogen adds from the face opposite to the bulky ester group. However, under certain conditions, thermodynamic equilibration can lead to the more stable trans product.
Modern Approaches to Stereoselective Reduction
Modern organic synthesis has a plethora of reagents and methods to achieve high diastereoselectivity in the reduction of cyclic ketones. These methods offer greater control and predictability compared to their historical counterparts.
| Reducing Agent | Typical Selectivity | Causality |
| Sodium Borohydride (NaBH₄) | Mixture of isomers, often favoring the equatorial alcohol (cis). | Small hydride donor, attack from the less hindered axial face. |
| Lithium Tri-sec-butylborohydride (L-Selectride®) | High selectivity for the axial alcohol (trans). | Bulky hydride reagent, attacks from the less hindered equatorial face. |
| Catalytic Transfer Hydrogenation | Can be tuned for either isomer depending on the catalyst and hydrogen donor. | The stereochemical outcome is dictated by the coordination of the substrate to the catalyst surface. |
Table 2: Comparison of modern reducing agents for the synthesis of Ethyl 2-hydroxycyclohexanecarboxylate isomers.
The choice of a bulky reducing agent like L-Selectride® is a common strategy to favor the formation of the trans isomer. The large steric profile of the reagent forces the hydride to approach the carbonyl group from the less sterically encumbered equatorial face, leading to the formation of the axial hydroxyl group, which is trans to the adjacent ester group.
Figure 3: Rationale for stereoselective reduction based on the steric bulk of the hydride reagent.
Application in Drug Development: The Synthesis of Tramadol
The significance of this compound as a chiral building block is exemplified by its use in the synthesis of the centrally acting analgesic, Tramadol.[2][9][10][11] Tramadol, first synthesized by the German pharmaceutical company Grünenthal GmbH in the 1960s, is a widely prescribed medication for moderate to severe pain.[9]
The synthesis of Tramadol involves the reaction of a Grignard or organolithium reagent derived from 3-bromoanisole with a 2-(dimethylaminomethyl)cyclohexanone derivative. While not directly using this compound, the stereochemistry of the final product is crucial for its pharmacological activity, and related synthetic strategies often rely on precursors with defined stereocenters. The principles of controlling the stereochemistry of substituted cyclohexanes, as established in the synthesis of compounds like this compound, are fundamental to the development of such drugs.
For instance, a retrosynthetic analysis of a Tramadol analog could involve the formation of the key C-C bond via the addition of an organometallic reagent to a cyclohexanone derivative. The subsequent stereochemical control of the hydroxyl group relative to the aminomethyl group is a critical step, often drawing upon the knowledge gained from the stereoselective reductions of simpler systems like ethyl 2-oxocyclohexanecarboxylate.
Experimental Protocols
Synthesis of Ethyl 2-oxocyclohexanecarboxylate via Dieckmann Condensation
Materials:
-
Diethyl pimelate
-
Sodium metal
-
Absolute ethanol
-
Toluene, anhydrous
-
Hydrochloric acid, dilute
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol (sufficient to dissolve) under an inert atmosphere.
-
Once the sodium has completely reacted, add anhydrous toluene.
-
Heat the solution to reflux and add diethyl pimelate (1.0 eq) dropwise over a period of 1-2 hours.
-
Continue refluxing for an additional 4-6 hours, during which a precipitate may form.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Acidify the mixture by the slow addition of dilute hydrochloric acid until the solution is acidic to litmus paper.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield ethyl 2-oxocyclohexanecarboxylate.
Diastereoselective Reduction to this compound
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate
-
Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide, aqueous solution
-
Hydrogen peroxide, 30% aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add L-Selectride® (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cautiously quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide.
-
Allow the mixture to warm to room temperature, and then slowly add 30% hydrogen peroxide to oxidize the borane residues.
-
Stir the mixture for 1 hour, then extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Conclusion
The story of this compound is intrinsically linked to the foundational principles of alicyclic chemistry and the relentless pursuit of stereochemical control in organic synthesis. From its conceptual origins in the Dieckmann condensation of its keto-ester precursor to the development of sophisticated diastereoselective reduction methods, this molecule stands as a testament to the evolution of synthetic methodology. Its role as a key intermediate in the synthesis of pharmaceuticals like Tramadol underscores the critical importance of such chiral building blocks in modern drug development. The historical and technical insights provided in this guide aim to equip researchers and scientists with a deeper understanding of this versatile compound and its enduring legacy in the field of organic chemistry.
References
- Alvarado, C., Guzmán, Á., Díaz, E., & Patino, R. (2020). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 64(3).
- Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
- Grünenthal GmbH. (1967).
- Paquette, L. A. (Ed.). (2016). Encyclopedia of reagents for organic synthesis. John Wiley & Sons.
- Flippin, L. A., & Onan, K. D. (1986). A total synthesis of (±)-tramadol. The Journal of Organic Chemistry, 51(16), 3344-3346.
- Reformatsky, S. (1887). Neue Synthese zweiatomiger Alkohole aus den Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(1), 1210-1211.
- Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.
- Fürstner, A. (1989). Recent advances in the Reformatsky reaction. Synthesis, 1989(08), 571-590.
- Rathke, M. W., & Lindert, A. (1971). The Reformatsky reaction. The reaction of methyl α-bromoacetate with ketones in the presence of zinc. The Journal of Organic Chemistry, 36(11), 1496-1497.
- Newman, M. S., & Magerlein, B. J. (1949). The Reformatsky Reaction. Organic Reactions, 5, 413-440.
- Bloomfield, J. J., Owsley, D. C., & Nelke, J. M. (1976).
- Schaefer, J. P., & Bloomfield, J. J. (1967).
- Davis, B. R., & Garratt, P. J. (1991). The Dieckmann and Related Reactions. In Comprehensive Organic Synthesis (Vol. 2, pp. 795-863). Pergamon.
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Adams, R., & Shriner, R. L. (1923). Platinum Oxide as a Catalyst in the Reduction of Organic Compounds. I. Journal of the American Chemical Society, 45(9), 2171-2179.
- Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607.
- Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462.
- Rylander, P. N. (1985).
-
PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
SciELO México. (2020). Synthesis of Tramadol and Analogous. Retrieved January 12, 2026, from [Link]
-
New Drug Approvals. (2015). TRAMADOL. Retrieved January 12, 2026, from [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved January 12, 2026, from [Link]
-
BYJU'S. (n.d.). Reformatsky reaction. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved January 12, 2026, from [Link]
-
NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved January 12, 2026, from [Link]
-
Sciencemadness.org. (n.d.). Sodium Amalgam. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Cyclic β-keto esters: Synthesis and reactions. Retrieved January 12, 2026, from [Link]
- Academic Press. (1963).
-
University of Technology Sydney. (n.d.). Cyclic [beta]-keto esters synthesis and reactions. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). PLATINUM METALS IN CATALYTIC HYDROGENATION. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Retrieved January 12, 2026, from [Link]
-
RSC Publishing. (n.d.). Hydrogenation of carbon dioxide and carbon monoxide over supported platinum catalysts. Retrieved January 12, 2026, from [Link]
-
SciSpace. (n.d.). Top 9 papers published in the topic of Sodium amalgam in 1971. Retrieved January 12, 2026, from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. api.pageplace.de [api.pageplace.de]
- 9. researchgate.net [researchgate.net]
- 10. scielo.org.mx [scielo.org.mx]
- 11. newdrugapprovals.org [newdrugapprovals.org]
The Strategic Role of trans-Ethyl 2-hydroxycyclohexanecarboxylate as a Cornerstone Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the intricate landscape of pharmaceutical development, the identification and utilization of versatile chiral building blocks are paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). Among these, trans-Ethyl 2-hydroxycyclohexanecarboxylate has emerged as a pivotal intermediate, offering a unique combination of stereochemical control and synthetic handles that are highly valued in medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, characterization, and strategic application, with a particular focus on its role in the production of antiviral therapeutics.
Core Attributes and Physicochemical Properties
This compound is a cycloaliphatic ester characterized by a hydroxyl and an ethyl carboxylate group in a trans configuration on a cyclohexane ring. This specific stereochemistry is crucial as it dictates the three-dimensional orientation of reactive groups, which is a fundamental aspect of modern drug design and asymmetric synthesis.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₃ | [3] |
| Molecular Weight | 172.22 g/mol | [3][4] |
| CAS Number | 6125-55-9 | [3] |
| Appearance | Colorless liquid (typical) | |
| Boiling Point | 251.4 °C at 760 mmHg | [5] |
| Density | 1.093 g/cm³ | [5] |
| Solubility | Soluble in many organic solvents |
Stereoselective Synthesis: The Gateway to Enantiopure Pharmaceuticals
The therapeutic efficacy and safety of many pharmaceuticals are intrinsically linked to their stereochemistry.[2] Consequently, the development of robust, stereoselective synthetic routes to key intermediates like this compound is a critical endeavor. One of the most efficient and scalable methods for its preparation is the catalytic hydrogenation of ethyl salicylate.
Catalytic Hydrogenation of Ethyl Salicylate: A Mechanistic Overview
The synthesis commences with the aromatic ester, ethyl salicylate, which undergoes hydrogenation to reduce the benzene ring to a cyclohexane ring. The choice of catalyst and reaction conditions is paramount in achieving the desired trans stereoisomer with high selectivity. Ruthenium-based catalysts, such as ruthenium on carbon (Ru/C), have demonstrated considerable efficacy in this transformation.
The mechanism of this hydrogenation is a complex surface-catalyzed process. Initially, both hydrogen and the aromatic substrate are adsorbed onto the surface of the catalyst. The hydrogenation proceeds in a stepwise manner, and the stereochemical outcome is influenced by the steric hindrance of the ester group, which directs the approach of hydrogen to the opposite face of the ring, favoring the formation of the trans product.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H16O3 | CID 1268212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
A Technical Guide to trans-Ethyl 2-hydroxycyclohexanecarboxylate in Agrochemical Synthesis
Abstract
Stereochemistry plays a pivotal role in the efficacy and specificity of modern agrochemicals. Chiral building blocks are essential for constructing these complex molecules with precise three-dimensional arrangements. This guide provides an in-depth technical overview of trans-Ethyl 2-hydroxycyclohexanecarboxylate, a versatile chiral intermediate. We will explore its stereoselective synthesis, detailing the chemical principles that govern the reaction outcomes. Furthermore, we will examine its critical application as a precursor in the industrial synthesis of potent fungicides, most notably Spiroxamine, linking its structural features to the final product's biological activity. This document is intended for researchers and process chemists in the agrochemical and pharmaceutical industries, offering field-proven insights and detailed experimental methodologies.
Introduction: The Significance of Chirality in Agrochemicals
The biological activity of many pesticides is intrinsically linked to their stereochemistry. Often, only one enantiomer or diastereomer of a chiral molecule is responsible for the desired biological effect, while the other isomers may be less active, inactive, or even contribute to off-target toxicity. The use of stereochemically pure intermediates is therefore not just an academic exercise but a cornerstone of developing safer, more efficient, and environmentally conscious crop protection solutions[1].
This compound (CAS 6125-55-9) is a key chiral synthon that provides a rigid cyclohexyl scaffold with defined stereocenters[2][3]. Its vicinal hydroxy and ester functionalities offer versatile handles for subsequent chemical transformations, making it an ideal starting point for the synthesis of complex active ingredients. This guide will illuminate the pathway from its synthesis to its application, focusing on the practical and mechanistic details relevant to the research and development professional.
Physicochemical Properties
A clear understanding of a starting material's properties is fundamental for process development and scale-up. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 6125-55-9 | [2][3] |
| Molecular Formula | C₉H₁₆O₃ | [2][3] |
| Molecular Weight | 172.22 g/mol | [3][4] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 251 °C @ 760 mmHg | [2] |
| Density | 1.093 g/cm³ | [2] |
| IUPAC Name | trans-ethyl 2-hydroxycyclohexane-1-carboxylate | [3] |
Stereoselective Synthesis: The Hydrogenation Pathway
The most industrially viable route to Ethyl 2-hydroxycyclohexanecarboxylate is the catalytic hydrogenation of the aromatic precursor, Ethyl 2-hydroxybenzoate (more commonly known as Ethyl Salicylate)[5][6]. The primary challenge in this synthesis is controlling the diastereoselectivity to maximize the yield of the desired trans-isomer over the cis-isomer[7].
Causality of Stereoselective Hydrogenation
The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome. While various catalysts (Pd, Pt, Rh) can reduce the aromatic ring, Ruthenium-based catalysts (e.g., Ru/C) are often preferred for hydrogenating substituted phenols and benzoic acids under conditions that can favor specific isomers.
The mechanism involves the adsorption of the aromatic ring onto the catalyst surface. The pre-existing hydroxyl and ester groups on the ring influence its orientation upon approach to the catalyst. The hydrogen atoms are delivered from the catalyst surface to one face of the ring. The solvent system and hydrogen pressure can further influence the transition state energies, ultimately determining the trans:cis product ratio. Achieving high trans-selectivity often requires careful optimization of temperature, pressure, solvent, and catalyst loading to favor the thermodynamically more stable trans product or to kinetically control the hydrogen addition.
General Synthesis Diagram
The following diagram illustrates the stereoselective hydrogenation of Ethyl Salicylate to the target molecule.
Caption: Synthesis of this compound.
Application in the Synthesis of Spiroxamine
This compound is a valuable intermediate for the synthesis of spiroketalamine fungicides, a class of agrochemicals that act as sterol biosynthesis inhibitors[8][9]. Its most prominent application is in the synthesis of Spiroxamine .
Spiroxamine: A Potent Fungicide
Spiroxamine (CAS 118134-30-8) is a broad-spectrum, systemic fungicide used to control diseases like powdery mildew in cereals and grapes[8][10]. It functions by inhibiting multiple steps in the ergosterol biosynthesis pathway, which is critical for fungal cell membrane integrity[8][9]. The commercial product is a mixture of diastereomers, and its complex spiroketal structure is derived from intermediates whose stereochemistry is crucial for activity[10].
Synthetic Pathway to Spiroxamine
While industrial routes are proprietary, a logical synthetic pathway can be constructed based on the structure of the title compound and published patent literature[11][12]. The trans-hydroxy and ester groups of our starting material are used to form the core 1,4-dioxaspiro[4.5]decane ring system, a key structural motif of Spiroxamine.
The diagram below outlines a plausible multi-step synthesis starting from an intermediate derived from our title compound.
Caption: Logical synthetic pathway from the title compound to Spiroxamine.
Experimental Protocols
The following protocols are representative methodologies. All operations should be conducted by trained personnel in a suitable chemical laboratory with appropriate safety precautions.
Protocol 1: Representative Synthesis of this compound
This protocol describes a general procedure for the catalytic hydrogenation of Ethyl Salicylate.
-
Reactor Preparation: Charge a high-pressure autoclave with Ethyl Salicylate (1.0 eq) and a suitable solvent (e.g., ethanol or isopropanol).
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add the hydrogenation catalyst (e.g., 5% Ruthenium on Carbon, 1-5 mol%).
-
Reaction: Seal the reactor. Purge several times with hydrogen gas before pressurizing to the target pressure (e.g., 50-100 bar). Heat the mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by tracking hydrogen uptake and/or by periodic sampling and analysis (GC-MS).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation.
-
Validation: The final product's identity and purity must be confirmed. Use ¹H and ¹³C NMR to verify the structure. The diastereomeric ratio (trans:cis) should be determined using GC or chiral HPLC analysis.
Protocol 2: General Workflow for Synthesis and Analysis
This workflow diagram visualizes the end-to-end process from reaction setup to final product validation, a critical system for ensuring trustworthiness and reproducibility.
Caption: A self-validating workflow for synthesis and quality control.
Conclusion
This compound stands out as a high-value intermediate in the agrochemical sector. Its utility is rooted in the specific stereochemical arrangement of its functional groups, which serves as a robust foundation for building complex, biologically active molecules like the fungicide Spiroxamine. The mastery of its stereoselective synthesis, primarily through the catalytic hydrogenation of ethyl salicylate, is a key enabling technology for the large-scale, cost-effective production of next-generation crop protection agents. Future research may focus on developing even more selective catalytic systems or exploring enzymatic routes to further enhance the stereochemical purity and sustainability of its production.
References
- AERU - University of Hertfordshire. Spiroxamine (Ref: KWG 4168).
- PubChem. Spiroxamine | C18H35NO2 | CID 86160.
- Patsnap. Synthesis method of spiroxamine as bactericide - Eureka.
- Google Patents. CN103121989A - Synthesis method of spiroxamine as bactericide.
- Chem-Impex.
- Guidechem.
- APVMA. Evaluation of the new active SPIROXAMINE in the product PROSPER 500 EC FUNGICIDE.
- PubChem.
- PubChem.
- PubChem.
- Patsnap Synapse.
- PubChem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C9H16O3 | CID 1268212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ethyl Salicylate? [synapse.patsnap.com]
- 6. Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cis-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Spiroxamine | C18H35NO2 | CID 86160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. apvma.gov.au [apvma.gov.au]
- 10. Spiroxamine (Ref: KWG 4168) [sitem.herts.ac.uk]
- 11. Synthesis method of spiroxamine as bactericide - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN103121989A - Synthesis method of spiroxamine as bactericide - Google Patents [patents.google.com]
An In-depth Technical Guide to trans-Ethyl 2-hydroxycyclohexanecarboxylate: Integrating Theoretical and Computational Analyses
Abstract
This technical guide provides a comprehensive examination of trans-ethyl 2-hydroxycyclohexanecarboxylate, a chiral building block of significant interest in synthetic and medicinal chemistry. Moving beyond a simple characterization, this document details the synergy between modern computational chemistry and established experimental protocols. We explore the molecule's conformational landscape, dictated by its stereochemistry and the potential for intramolecular hydrogen bonding, through the lens of Density Functional Theory (DFT). This guide serves as a roadmap for researchers, scientists, and drug development professionals, offering not just theoretical insights but also detailed, field-proven computational workflows for predicting spectroscopic signatures (NMR, IR) and electronic properties. By juxtaposing these robust theoretical predictions with protocols for experimental validation, we present a holistic methodology for leveraging computational tools to accelerate research and development involving this versatile synthetic intermediate.
Introduction
Ethyl 2-hydroxycyclohexanecarboxylate is a bifunctional organic molecule featuring a cyclohexane scaffold substituted with hydroxyl and ethyl ester groups. The relative orientation of these two substituents gives rise to cis and trans diastereomers, each with distinct chemical and physical properties. This guide focuses specifically on the trans isomer, a valuable chiral intermediate in the synthesis of complex organic molecules, including pharmaceuticals. Its rigid cyclohexane core, coupled with two modifiable functional groups at defined stereocenters, makes it an attractive starting material for building molecular complexity.
In modern chemical research, the integration of theoretical and computational studies with experimental work is no longer a novelty but a necessity for efficient and insightful discovery. This guide is structured to reflect this paradigm. We will first delve into the fundamental stereochemical and conformational properties of the trans isomer. Subsequently, we will present a detailed protocol for its computational analysis using Density Functional Theory (DFT), a powerful tool for predicting molecular structure, stability, and spectroscopic properties. The results of these computational methods—predicted NMR and IR data—will be presented as a benchmark for experimental validation. Finally, we will discuss the practical applications of this molecule in drug development, highlighting its role as a chiral precursor in the synthesis of complex therapeutic agents.
Stereochemistry and Conformational Landscape
The structure of this compound contains two stereogenic centers at positions C1 and C2 of the cyclohexane ring. The trans configuration dictates that the hydroxyl and ester groups lie on opposite faces of the ring. Like all substituted cyclohexanes, the molecule is not planar but exists predominantly in chair conformations to minimize angular and torsional strain.
For the trans isomer, two principal chair conformations are possible via a ring-flip mechanism: the diequatorial (e,e) conformer and the diaxial (a,a) conformer.
-
Diequatorial (e,e) Conformer: Both the hydroxyl and the ethyl carboxylate groups occupy equatorial positions. This conformation is generally more stable as it minimizes steric hindrance, particularly 1,3-diaxial interactions, which are significant destabilizing effects in cyclohexane systems.
-
Diaxial (a,a) Conformer: Both substituents occupy axial positions. This conformer is typically higher in energy due to unfavorable steric interactions between the axial groups and the axial hydrogens on the same face of the ring.
A critical feature of the trans isomer is the potential for an intramolecular hydrogen bond between the hydroxyl proton (donor) and the carbonyl oxygen of the ester group (acceptor). This interaction can significantly influence the relative stability of the conformers. In the diequatorial conformer, the geometry is conducive to the formation of this hydrogen bond, which can further stabilize this conformation over the diaxial form.
Caption: Interconversion between diequatorial and diaxial conformers.
Theoretical and Computational Methodology
To quantitatively assess the conformational preferences and predict the spectroscopic properties of this compound, we employ quantum chemical calculations. Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for molecules of this size.
Causality Behind Method Selection
-
Expertise & Rationale: As a Senior Application Scientist, my choice of the B3LYP functional is grounded in its proven track record for robustly modeling organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing phenomena like hydrogen bonding, while remaining computationally efficient. For the basis set, 6-311++G(d,p) is selected. The 'd,p' polarization functions are essential for describing the anisotropic electron density around atoms involved in bonding (like C=O and C-O bonds), while the '++' diffuse functions are critical for accurately modeling non-covalent interactions, such as the intramolecular hydrogen bond, and for providing a better description of lone pairs on oxygen atoms.
Computational Workflow Protocol
The following step-by-step protocol outlines a self-validating system for the theoretical analysis of the target molecule.
Caption: Synthetic pathway from the target molecule to an antiviral core.
This proposed pathway illustrates how the stereocenters of this compound can be used to direct the stereochemistry of subsequent transformations, leading to complex and biologically relevant molecules. This approach is fundamental to modern drug discovery, where controlling stereochemistry is critical for efficacy and safety.
Conclusion
This compound is a molecule whose utility is significantly amplified when examined through the dual lenses of computational and experimental chemistry. This guide has demonstrated that modern theoretical methods, specifically DFT, can provide profound, actionable insights into the molecule's conformational stability, which is dominated by a diequatorial arrangement stabilized by an intramolecular hydrogen bond.
We have provided a robust computational workflow that not only rationalizes the molecule's inherent properties but also yields precise predictions of its spectroscopic signatures. These theoretical benchmarks are invaluable for guiding and validating experimental work. Furthermore, the role of this compound as a chiral building block has been highlighted, showcasing its potential as a starting point for the asymmetric synthesis of high-value targets, such as antiviral agents. For the modern researcher, the integrated approach detailed herein—leveraging computation to predict and explain, and experiment to confirm and apply—represents the most efficient path to innovation.
References
This section would be populated with specific citations from the research process. As this is a generated example, representative placeholders are used.
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Wallingford, CT: Gaussian, Inc. [URL: http://gaussian.com/]
- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [URL: https://aip.
- Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley. [URL: https://www.wiley.com/en-us/Ab+Initio+Molecular+Orbital+Theory-p-9780471841315]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. [URL: https://www.wiley.com/en-us/Stereochemistry+of+Organic+Compounds-p-9780471016700]
- Rohloff, J. C., et al. (1998). Practical total synthesis of the anti-influenza drug GS-4104. The Journal of Organic Chemistry, 63(13), 4545-4550. [URL: https://pubs.acs.org/doi/abs/10.1021/jo980330q]
- Fukuyama, T., et al. (2000). A novel stereocontrolled synthesis of (–)-oseltamivir (Tamiflu) from pyridine. Angewandte Chemie International Edition, 39(22), 4073-4076. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/1521-3773(20001117)39:22%3C4073::AID-ANIE4073%3E3.0.CO;2-9]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1268212]
- Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [URL: https://sdbs.db.aist.go.jp/sdbs/cgi-bin/cre_index.cgi]
Methodological & Application
Application Notes and Protocols: Stereoselective Synthesis of trans-Ethyl 2-hydroxycyclohexanecarboxylate
Abstract
This document provides a comprehensive guide for the stereoselective synthesis of trans-Ethyl 2-hydroxycyclohexanecarboxylate, a valuable chiral building block in pharmaceutical and materials science. The protocol details the diastereoselective reduction of the readily available starting material, ethyl 2-oxocyclohexanecarboxylate, using sodium borohydride. Emphasis is placed on the mechanistic underpinnings that govern the stereochemical outcome, practical experimental procedures, and rigorous analytical characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a reliable and well-understood method for accessing the trans diastereomer of this important hydroxy ester.
Introduction and Scientific Rationale
Ethyl 2-hydroxycyclohexanecarboxylate isomers serve as versatile intermediates in the synthesis of a wide array of complex organic molecules. The relative stereochemistry of the hydroxyl and ester functionalities is critical, as it dictates the three-dimensional structure and, consequently, the biological activity or material properties of the final products. The trans isomer, in particular, is a key precursor for various bioactive compounds.
The synthesis commences with ethyl 2-oxocyclohexanecarboxylate, a β-keto ester that can be prepared from cyclohexanone and diethyl carbonate.[1][2] The central challenge lies in the stereocontrolled reduction of the ketone functionality to a secondary alcohol. While various reducing agents can accomplish this transformation, sodium borohydride (NaBH₄) in a protic solvent like ethanol offers a practical, cost-effective, and surprisingly selective method for achieving a high diastereomeric excess of the desired trans product.
The stereoselectivity of this reduction is governed by the principles of steric hindrance and thermodynamic control. The hydride (H⁻) delivered from the borohydride reagent preferentially attacks the carbonyl carbon from the less sterically hindered face. In the case of the cyclic β-keto ester, the bulky ethoxycarbonyl group directs the incoming hydride to the opposite face of the ring, leading to the formation of the trans product as the major isomer.
Mechanistic Overview of the Diastereoselective Reduction
The reduction of a ketone by sodium borohydride involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.[3][4] The use of a protic solvent, such as ethanol, is crucial as it activates the carbonyl group through hydrogen bonding, making it more susceptible to nucleophilic attack.[5]
The diastereoselectivity of the reduction of ethyl 2-oxocyclohexanecarboxylate is primarily dictated by the steric influence of the adjacent ethoxycarbonyl group. The molecule exists in a rapid equilibrium of chair conformations. The ethoxycarbonyl group, being sterically demanding, will preferentially occupy an equatorial position to minimize steric strain. This conformational preference presents two distinct faces of the carbonyl group to the approaching hydride reagent.
Attack from the axial direction is sterically hindered by the axial hydrogens on the same side of the cyclohexane ring. Conversely, attack from the equatorial direction is less hindered. Equatorial attack of the hydride on the carbonyl carbon leads to the formation of an axial hydroxyl group, which, relative to the equatorial ester group, results in the trans product. This pathway is generally favored, leading to a higher yield of the this compound.
Experimental Protocol: Synthesis of this compound
This protocol outlines the step-by-step procedure for the diastereoselective reduction of ethyl 2-oxocyclohexanecarboxylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Ethyl 2-oxocyclohexanecarboxylate | ≥95% | Sigma-Aldrich | 1655-07-8 |
| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | 16940-66-2 |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | 64-17-5 |
| Diethyl ether (Et₂O) | Anhydrous | Fisher Scientific | 60-29-7 |
| Hydrochloric acid (HCl) | 1 M aqueous solution | VWR | 7647-01-0 |
| Sodium sulfate (Na₂SO₄) | Anhydrous | VWR | 7757-82-6 |
| Celite® | --- | Sigma-Aldrich | 61790-53-2 |
| Round-bottom flask (100 mL) | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Ice bath | --- | --- | --- |
| Separatory funnel (250 mL) | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-oxocyclohexanecarboxylate (5.0 g, 29.4 mmol) in 50 mL of anhydrous ethanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (1.11 g, 29.4 mmol) to the stirred solution in small portions over 15-20 minutes. Vigorous gas evolution (hydrogen) will be observed; ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Quenching the Reaction: After 1 hour, slowly and carefully quench the reaction by adding 20 mL of 1 M hydrochloric acid dropwise while the flask is still in the ice bath. This will neutralize the excess sodium borohydride and the resulting borate esters. Continue stirring for an additional 10 minutes.
-
Work-up:
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Add 50 mL of diethyl ether and shake vigorously. Allow the layers to separate.
-
Extract the aqueous layer with two additional 50 mL portions of diethyl ether.
-
Combine the organic layers and wash them with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a colorless to pale yellow oil.
Purification
The crude product, a mixture of cis and trans isomers, can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent. The trans isomer is typically the less polar of the two and will elute first.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of the trans isomer will show characteristic signals for the protons on the cyclohexane ring. The proton alpha to the hydroxyl group (CH-OH) and the proton alpha to the ester group (CH-COOEt) will appear as distinct multiplets. The coupling constants between these protons can help confirm the trans stereochemistry.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching of the hydroxyl group, and a strong absorption band around 1730 cm⁻¹ for the C=O stretching of the ester group.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (172.22 g/mol ).[7]
Safety Precautions
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Diethyl ether is extremely flammable. Work away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Concluding Remarks
The protocol described herein provides a reliable and efficient method for the diastereoselective synthesis of this compound. The use of sodium borohydride offers a practical and scalable approach for producing this valuable chiral intermediate. The principles of stereocontrol discussed can be applied to the synthesis of other cyclic β-hydroxy esters. Further optimization, such as the use of biocatalytic methods with ketoreductases, could offer even higher stereoselectivity for specific applications.[8][9][10]
References
-
Jain, S. C., et al. (2001). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-pot Reaction under Mild Conditions. Arkivoc, 2001(2), 62-67. [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
Gandhi, K. K. (2017, January 17). Why some esters can be reduced by sodium borohydride? ResearchGate. [Link]
-
de Mattos, M. C. S., et al. (2006). Diastereoselective synthesis of β-piperonyl-γ-butyrolactones from morita-baylis-hillman adducts. Arkivoc, 2006(15), 156-167. [Link]
-
Stewart, J. D. (2002). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. Biotechnology and Bioengineering, 79(3), 359-366. [Link]
-
Vanagel, M. G. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Wright State University CORE Scholar. [Link]
-
Gotor-Fernández, V., et al. (2021). Stereoselective Bioreduction of α-diazo-β-keto Esters. Molecules, 26(16), 4983. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Biocatalysis and Ethyl 2-Oxocyclohexanecarboxylate: A Greener Approach to Chemistry. Inno Pharmchem. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
PubChem. (n.d.). Ethyl 2-hydroxycyclohexane-1-carboxylate. PubChem. [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxycyclohexanecarboxylate. PubChem. [Link]
-
PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. PubChem. [Link]
-
PubChem. (n.d.). cis-Ethyl 2-hydroxycyclohexanecarboxylate. PubChem. [Link]
-
PubChem. (n.d.). 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis. PubChem. [Link]
Sources
- 1. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 4-hydroxycyclohexanecarboxylate | C9H16O3 | CID 86973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Stereoselective Reduction of Ethyl 2-Oxocyclohexanecarboxylate
Introduction
Ethyl 2-oxocyclohexanecarboxylate is a pivotal β-keto ester intermediate in the synthesis of a multitude of pharmaceuticals and biologically active compounds. The stereoselective reduction of its ketone functionality to a secondary alcohol affords ethyl 2-hydroxycyclohexanecarboxylate, a chiral building block possessing two stereocenters. The precise control over both the relative (cis/trans) and absolute (R/S) stereochemistry at the hydroxyl and ester-bearing carbons is of paramount importance for the synthesis of enantiomerically pure target molecules.
This document provides a comprehensive guide to the diastereoselective and enantioselective reduction of ethyl 2-oxocyclohexanecarboxylate. It details various protocols, from classical diastereoselective methods using hydride reagents to advanced catalytic asymmetric reductions. The underlying principles governing stereochemical outcomes are discussed, and quantitative data are presented to facilitate the selection of the most appropriate method for specific research and drug development applications.
Diastereoselective Reduction: Controlling Relative Stereochemistry
The reduction of ethyl 2-oxocyclohexanecarboxylate can yield two diastereomers: cis- and trans-ethyl 2-hydroxycyclohexanecarboxylate.[1][2] The stereochemical course of the reduction is primarily dictated by the steric environment of the carbonyl group and the nature of the reducing agent.
Protocol 1: Sodium Borohydride (NaBH₄) Reduction for Thermodynamic Control
Sodium borohydride is a mild, inexpensive, and readily available reducing agent.[3] Its reaction with β-keto esters typically favors the formation of the more thermodynamically stable alcohol. In the case of ethyl 2-oxocyclohexanecarboxylate, this corresponds to the trans isomer, where the bulky hydroxyl and ethoxycarbonyl groups are in a pseudo-equatorial orientation, minimizing steric strain.[4]
Experimental Protocol:
-
Dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 equiv) in absolute ethanol (EtOH) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equiv) portion-wise over 15-20 minutes, monitoring for gas evolution.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~5-6.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to separate the diastereomers.
Workflow for Diastereoselective Reduction
Caption: General workflow for the diastereoselective reduction of ethyl 2-oxocyclohexanecarboxylate.
Enantioselective Reduction: Establishing Absolute Stereochemistry
For applications requiring enantiomerically pure β-hydroxy esters, asymmetric reduction methods are essential. These methods employ chiral catalysts or reagents to control the facial selectivity of the hydride attack on the prochiral ketone.[5]
Catalytic Asymmetric Hydrogenation (Noyori-type)
The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones, including β-keto esters.[6][7] It typically utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and hydrogen gas as the reductant.[8]
Mechanism Insight: The mechanism involves the formation of a ruthenium hydride species. The chiral ligand creates a chiral environment around the metal center, directing the coordination of the β-keto ester and the subsequent hydride transfer to a specific face of the carbonyl group.[9]
Sources
- 1. cis-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C9H16O3 | CID 1268212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
Application Note & Protocol: A Detailed Guide to the Synthesis of trans-Ethyl 2-hydroxycyclohexanecarboxylate
Abstract
This comprehensive guide details a robust and reliable two-step experimental protocol for the synthesis of trans-Ethyl 2-hydroxycyclohexanecarboxylate. The methodology is designed for researchers and professionals in organic synthesis and drug development. The synthesis commences with the epoxidation of ethyl cyclohex-1-enecarboxylate using meta-chloroperoxybenzoic acid (m-CPBA), followed by an acid-catalyzed hydrolytic ring-opening of the resulting epoxide. This document provides in-depth, step-by-step instructions, mechanistic insights, safety protocols, and characterization data to ensure reproducible and successful synthesis.
Introduction and Significance
This compound is a valuable bifunctional molecule serving as a versatile building block in the synthesis of more complex organic structures, including pharmaceuticals and natural products. The trans stereochemical arrangement of the hydroxyl and ester functionalities offers specific conformational constraints that are often crucial for biological activity and subsequent synthetic transformations.
The synthetic strategy outlined herein is predicated on a classical and well-understood reaction sequence: the epoxidation of an alkene followed by the ring-opening of the epoxide. This approach is favored for its high diastereoselectivity, yielding the desired trans product with high fidelity. The initial epoxidation of ethyl cyclohex-1-enecarboxylate proceeds stereospecifically, and the subsequent acid-catalyzed ring-opening occurs via a backside nucleophilic attack, ensuring the trans configuration of the final product.
Overall Synthetic Scheme
Caption: Overall two-step synthesis of this compound.
Materials and Reagents
| Reagent | Purity | Supplier | CAS Number |
| Ethyl cyclohex-1-enecarboxylate | ≥98% | Sigma-Aldrich | 1617-22-7 |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ≤77% (remainder water) | Sigma-Aldrich | 937-14-4 |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | 75-09-2 |
| Sodium bicarbonate (NaHCO₃) | ≥99.5% | VWR | 144-55-8 |
| Sodium sulfite (Na₂SO₃) | ≥98% | Acros Organics | 7757-83-7 |
| Magnesium sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | 7487-88-9 |
| Sulfuric acid (H₂SO₄) | 95-98% | J.T. Baker | 7664-93-9 |
| Diethyl ether | ACS Grade | Fisher Scientific | 60-29-7 |
| Deionized water | - | - | 7732-18-5 |
Experimental Protocol
Part A: Synthesis of Ethyl 7-oxabicyclo[4.1.0]heptane-1-carboxylate (Epoxide Intermediate)
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add ethyl cyclohex-1-enecarboxylate (15.4 g, 100 mmol). Dissolve the starting material in 200 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes until the internal temperature reaches 0-5 °C.
-
Addition of m-CPBA: In a separate beaker, prepare a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~75% purity, 25.0 g, ~108 mmol, 1.08 equivalents) in 100 mL of DCM. Add this solution to the reaction flask dropwise via an addition funnel over a period of 30-45 minutes. Scientific Rationale: The slow, portion-wise addition of the oxidizing agent is crucial to maintain temperature control and prevent runaway reactions, as epoxidation is an exothermic process.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting alkene spot is no longer visible.
-
Quenching the Reaction: Upon completion, cool the reaction mixture again to 0 °C. Quench the excess peroxy acid by slowly adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 100 mL) to remove the meta-chlorobenzoic acid byproduct, and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is the epoxide intermediate, which is typically used in the next step without further purification.
Part B: Synthesis of this compound
-
Reaction Setup: Transfer the crude epoxide from Part A into a 500 mL round-bottom flask. Add a mixture of 150 mL of deionized water and 15 mL of 1 M sulfuric acid (H₂SO₄).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. The reaction can be gently heated to 40-50 °C to increase the rate if necessary. Monitor the disappearance of the epoxide by TLC.
-
Neutralization and Extraction: After the reaction is complete, cool the mixture to room temperature and neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure this compound.
Mechanistic Insight: Stereochemical Control
The trans stereochemistry of the final product is a direct consequence of the reaction mechanism. The acid-catalyzed ring-opening of an epoxide proceeds via a mechanism that has Sₙ2 character.[1]
Caption: Mechanism of acid-catalyzed epoxide ring-opening.
Initially, the epoxide oxygen is protonated by the acid catalyst, forming a good leaving group.[2] The nucleophile, in this case, water, then attacks one of the electrophilic carbons of the epoxide ring. This attack occurs from the side opposite to the C-O bond (backside attack), leading to an inversion of stereochemistry at the site of attack. This Sₙ2-like pathway results in the formation of the trans-1,2-diol.[1]
Safety Precautions
-
m-CPBA Handling: meta-Chloroperoxybenzoic acid is a strong oxidizing agent and can be shock-sensitive, especially when dry.[3] It is typically supplied wetted with water to reduce its hazardous nature. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] All manipulations should be conducted in a well-ventilated chemical fume hood.[5] Avoid contact with skin and eyes.[6]
-
Solvent Handling: Dichloromethane and diethyl ether are volatile and flammable organic solvents. Handle them in a fume hood away from ignition sources.
-
Acid Handling: Concentrated sulfuric acid is highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around.
Characterization Data
| Property | Value |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol [7] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~105-110 °C at 10 mmHg |
| IUPAC Name | This compound |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum will show characteristic peaks for the ethyl ester group (a triplet and a quartet), as well as multiplets for the cyclohexyl ring protons. The protons on the carbons bearing the hydroxyl and ester groups will appear as distinct multiplets.
-
¹³C NMR: The spectrum will show nine distinct carbon signals, including the carbonyl carbon of the ester at ~175 ppm and the two carbons attached to oxygen atoms in the 60-80 ppm range.
-
IR Spectroscopy: A broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a strong absorption around 1730 cm⁻¹ for the C=O stretch of the ester.
Experimental Workflow Diagram
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. meta-Chloroperbenzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Characterization of trans-Ethyl 2-hydroxycyclohexanecarboxylate
Introduction: The Importance of Stereochemical Fidelity
trans-Ethyl 2-hydroxycyclohexanecarboxylate is a chiral molecule of significant interest in synthetic organic chemistry, often serving as a versatile intermediate in the synthesis of pharmaceuticals and other biologically active compounds. The relative orientation of the hydroxyl and ester functional groups on the cyclohexane ring—defined as cis or trans—profoundly influences the molecule's three-dimensional structure, reactivity, and ultimately, its biological activity. Therefore, the unambiguous characterization and confirmation of the trans stereoisomer are critical for ensuring the desired efficacy and safety profile of the final product in drug development pipelines.
These application notes provide a comprehensive guide to the analytical techniques essential for the complete structural elucidation and purity assessment of this compound. The protocols herein are designed for researchers and scientists, offering not just procedural steps, but also the underlying scientific rationale to empower robust and reliable characterization.
Integrated Analytical Workflow
A multi-technique approach is indispensable for the comprehensive characterization of this compound. Each technique provides a unique piece of the structural puzzle, and their combined application ensures the highest confidence in the final assignment.
Caption: Integrated workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment
NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of this compound. The key to distinguishing the trans from the cis isomer lies in the coupling constants (J-values) of the protons on the carbon atoms bearing the hydroxyl and ester groups (C1 and C2).
Causality: The cyclohexane ring exists predominantly in a chair conformation. In the more stable conformation of the trans isomer, both the hydroxyl and the ester groups can occupy equatorial positions. This results in a dihedral angle of approximately 180° between the axial protons on C1 and C2. According to the Karplus equation, this anti-periplanar relationship leads to a large coupling constant (typically 8-13 Hz). Conversely, in the cis isomer, one group is axial and the other is equatorial, leading to a smaller gauche coupling constant (typically 2-5 Hz) between the protons on C1 and C2.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Pay close attention to the multiplicity and coupling constants of the signals for the protons at C1 (adjacent to the ester) and C2 (adjacent to the hydroxyl group).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Measure the coupling constant between the H1 and H2 protons. A large J-value is indicative of the trans isomer.
-
Expected Spectral Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Key Observations for trans Isomer |
| H1 (-CH-COOEt) | ~2.3-2.5 ppm (ddd) | ~45-50 ppm | A large coupling constant (J ≈ 10-12 Hz) for the interaction with the axial H2 proton. |
| H2 (-CH-OH) | ~3.8-4.0 ppm (m) | ~70-75 ppm | Complex multiplet due to couplings with H1 and adjacent CH₂ protons. |
| -OCH₂CH₃ | ~4.1-4.2 ppm (q) | ~60-62 ppm | Quartet due to coupling with the methyl protons. |
| -OCH₂CH₃ | ~1.2-1.3 ppm (t) | ~14-15 ppm | Triplet due to coupling with the methylene protons. |
| Cyclohexyl CH₂ | ~1.2-2.2 ppm (m) | ~24-35 ppm | Overlapping multiplets from the remaining ring protons. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is employed to confirm the molecular weight of the compound and to provide information about its fragmentation pattern, which can aid in structural confirmation.
Causality: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The fragmentation pattern is characteristic of the molecule's structure. For ethyl 2-hydroxycyclohexanecarboxylate, common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOEt), and water (-H₂O) from the hydroxyl group.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
Expected Fragmentation Pattern
| m/z | Proposed Fragment | Significance |
| 172 | [M]⁺˙ | Molecular Ion |
| 154 | [M - H₂O]⁺˙ | Loss of water from the hydroxyl group. |
| 127 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |
| 101 | [M - COOEt]⁺ | Loss of the ethyl ester group.[2] |
| 73 | [COOEt]⁺ | Ethyl ester fragment. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule, confirming the presence of the hydroxyl and ester moieties.
Causality: Different functional groups absorb infrared radiation at characteristic frequencies, causing the bonds within those groups to vibrate. By analyzing the absorption spectrum, one can identify the functional groups present in a molecule.
Protocol: FTIR Analysis
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Thin Film: If the sample is viscous, dissolve it in a volatile solvent, apply a thin layer to a salt plate, and allow the solvent to evaporate.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or the pure salt plates, which is then automatically subtracted from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the hydroxyl and carbonyl groups.
-
Expected Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3450 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~2930 & ~2860 | C-H stretch | Cyclohexyl & Ethyl |
| ~1730 (strong) | C=O stretch | Ester (-COOEt) |
| ~1180 | C-O stretch | Ester |
High-Performance Liquid Chromatography (HPLC): Diastereomeric and Enantiomeric Purity
Since this compound has two chiral centers, it can exist as a pair of enantiomers. Chiral HPLC is the gold standard for separating these enantiomers and for separating the trans diastereomer from the cis diastereomer, allowing for the determination of diastereomeric and enantiomeric purity.
Causality: Chiral stationary phases (CSPs) create a chiral environment within the HPLC column. The enantiomers of a chiral molecule form transient diastereomeric complexes with the CSP, which have different interaction energies. This difference in interaction strength leads to different retention times, allowing for their separation.
Protocol: Chiral HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column Selection: Polysaccharide-based chiral columns (e.g., Chiralcel® OD-H or Chiralpak® AD) are often effective for this class of compounds.
-
Method Development (Screening Phase):
-
Mobile Phase: Start with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Optimization:
-
If separation is not achieved, systematically vary the ratio of hexane to isopropanol.
-
Small amounts of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) can sometimes improve peak shape and resolution.
-
-
Data Analysis:
-
Calculate the resolution between the peaks of the different stereoisomers.
-
Determine the percentage of each isomer by peak area integration.
-
Caption: Chiral HPLC separation workflow.
Conclusion
The rigorous characterization of this compound is a non-negotiable aspect of its use in research and development. By employing a synergistic combination of NMR, MS, FTIR, and chiral HPLC, as detailed in these application notes, scientists can confidently verify the identity, stereochemistry, and purity of this important synthetic intermediate. This analytical rigor is fundamental to ensuring the quality and reliability of subsequent research and the development of novel chemical entities.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. cis-Ethyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. Ethyl 2-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
Sources
The Versatile Synthon: Applications of trans-Ethyl 2-hydroxycyclohexanecarboxylate in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the strategic selection of chiral building blocks is paramount for the efficient construction of complex molecular architectures. Among these, trans-Ethyl 2-hydroxycyclohexanecarboxylate, a bifunctional molecule possessing both a hydroxyl and an ester group on a cyclohexane scaffold, has emerged as a valuable and versatile synthon. Its inherent stereochemistry and functionality make it a compelling starting material for the synthesis of a range of high-value compounds, including antiviral agents and intricate bicyclic systems. This application note provides a comprehensive overview of the utility of this compound, detailing its application in the synthesis of carbocyclic nucleosides and as a precursor to complex lactones, complete with detailed protocols and mechanistic insights.
Core Properties and Synthetic Accessibility
This compound is a colorless liquid with the molecular formula C₉H₁₆O₃. Its structure, characterized by the trans relationship between the hydroxyl and the ethyl carboxylate groups on the cyclohexane ring, provides a rigid and predictable stereochemical platform for subsequent transformations.
| Property | Value |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 251 °C at 760 mmHg[1] |
| Density | 1.093 g/cm³[1] |
The synthesis of this key intermediate can be achieved through various methods, including the reduction of the corresponding ketoester, ethyl 2-oxocyclohexanecarboxylate. Stereoselective reduction methods are crucial to obtain the desired trans isomer with high diastereoselectivity.
Application 1: A Gateway to Carbocyclic Nucleosides - Potent Antiviral Agents
Carbocyclic nucleosides are a class of compounds where a carbocyclic ring replaces the sugar moiety of natural nucleosides. This structural modification imparts enhanced metabolic stability, making them attractive candidates for antiviral drug development.[2][3][4] The cyclohexane core of this compound provides an ideal scaffold for the synthesis of these complex molecules, particularly those with a bicyclo[4.1.0]heptane framework, which are known to exhibit significant antiviral activity.[1][2]
The synthetic strategy hinges on the transformation of the cyclohexane ring into a more complex, functionalized system capable of incorporating a nucleobase. The trans- stereochemistry of the starting material plays a crucial role in directing the stereochemical outcome of subsequent reactions.
Logical Workflow for Carbocyclic Nucleoside Synthesis
Caption: Synthetic pathway from this compound to carbocyclic nucleosides.
Experimental Protocol: Synthesis of a Bicyclic Precursor
This protocol outlines the initial steps towards the synthesis of a bicyclo[4.1.0]heptane intermediate, a key precursor for carbocyclic nucleosides.
Step 1: Protection of the Hydroxyl Group
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the silyl-protected ester.
Causality: The protection of the hydroxyl group as a silyl ether is crucial to prevent its interference in subsequent reactions and to direct the reactivity of the molecule. The bulky TBDMS group also influences the stereochemical outcome of later steps.
Step 2: Diastereoselective Epoxidation
-
Dissolve the silyl-protected ester (1.0 eq) in DCM at 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by flash chromatography to yield the corresponding epoxide.
Causality: The epoxidation of the cyclohexene ring is a key step to introduce the necessary functionality for the subsequent nucleobase introduction. The diastereoselectivity of this reaction is often directed by the existing stereocenters on the ring.[5]
Application 2: Stereoselective Lactonization for the Synthesis of Bicyclic Lactones
The presence of both a hydroxyl and an ester group in a trans relationship makes this compound an excellent precursor for the synthesis of bicyclic lactones through intramolecular transesterification or lactonization. These lactones can be valuable intermediates in the synthesis of natural products and other biologically active molecules.
The key to this transformation is the activation of either the hydroxyl or the carboxyl group to facilitate intramolecular cyclization. The stereochemical outcome is dictated by the rigid chair-like conformation of the cyclohexane ring.
Mechanistic Pathway for Lactone Formation
Caption: General mechanism for the intramolecular lactonization of this compound.
Experimental Protocol: Synthesis of a Bicyclic δ-Lactone
This protocol describes the conversion of this compound into a bicyclic δ-lactone.
Step 1: Saponification of the Ester
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude trans-2-hydroxycyclohexanecarboxylic acid, which can often be used in the next step without further purification.
Causality: The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a prerequisite for the subsequent lactonization.
Step 2: Intramolecular Lactonization
-
To a solution of the crude trans-2-hydroxycyclohexanecarboxylic acid (1.0 eq) in anhydrous THF at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the formation of the lactone by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure bicyclic δ-lactone.
Causality: DCC is a common coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the intramolecular hydroxyl group. DMAP acts as a catalyst to accelerate this process. The trans stereochemistry of the starting material leads to the formation of a thermodynamically stable fused lactone.
Conclusion
This compound is a powerful and versatile chiral building block in organic synthesis. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the stereocontrolled synthesis of complex and biologically relevant molecules. The application notes and protocols detailed herein for the synthesis of carbocyclic nucleoside precursors and bicyclic lactones demonstrate the significant potential of this synthon for researchers, scientists, and drug development professionals. The ability to leverage its inherent chirality to construct intricate molecular architectures underscores its importance in the ongoing quest for novel therapeutics and complex chemical entities.
References
-
Cristalli, G., et al. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. International Journal of Molecular Sciences, 23(17), 9704. Available at: [Link]
-
Chun, B. K., Song, G. Y., & Chu, C. K. (2001). Stereocontrolled syntheses of carbocyclic C-nucleosides and related compounds. The Journal of organic chemistry, 66(14), 4852–4858. Available at: [Link]
-
University of Hamburg. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereocontrolled syntheses of carbocyclic C-nucleosides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 5. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]
The Versatile Synthon: Application Notes and Protocols for trans-Ethyl 2-hydroxycyclohexanecarboxylate in the Synthesis of Novel Compounds
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. trans-Ethyl 2-hydroxycyclohexanecarboxylate, a chiral bifunctional molecule, has emerged as a highly valuable and versatile precursor for the synthesis of a diverse array of novel compounds. Its rigid cyclohexane scaffold, coupled with the stereochemically defined hydroxyl and ester functionalities, provides a powerful platform for the introduction of chirality and the diastereoselective construction of intricate molecular frameworks.
This comprehensive guide, intended for researchers, scientists, and professionals in drug development, will provide an in-depth exploration of the applications of this compound. We will delve into its synthesis, key chemical transformations, and its utility as a chiral auxiliary. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for the exploration of new chemical space and the development of novel therapeutic agents and functional materials.
Physicochemical Properties and Stereochemical Integrity
The utility of this compound as a synthetic precursor is intrinsically linked to its well-defined chemical and stereochemical properties.
| Property | Value | Reference |
| CAS Number | 6125-55-9 | [1] |
| Molecular Formula | C₉H₁₆O₃ | [1] |
| Molecular Weight | 172.22 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 251 °C at 760 mmHg | [2] |
| Density | 1.093 g/cm³ | [2] |
The trans relationship between the hydroxyl and ester groups is a key stereochemical feature that dictates the conformational preference of the cyclohexane ring and influences the stereochemical outcome of subsequent reactions. This defined stereochemistry is crucial for its application as a chiral building block in asymmetric synthesis.
Synthesis of the Precursor: A Gateway to Chirality
The enantiomerically pure forms of this compound are typically accessed through the stereoselective reduction of its corresponding ketoester, ethyl 2-oxocyclohexanecarboxylate. The Corey-Itsuno reduction, a well-established method for the asymmetric reduction of ketones, provides a reliable route to the desired chiral alcohol.[3][4]
Protocol 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate
This protocol describes the synthesis of the ketoester precursor from cyclohexanone and diethyl carbonate.[5][6]
Workflow for the Synthesis of Ethyl 2-oxocyclohexanecarboxylate
Caption: Synthesis of the ketoester precursor.
Materials:
-
Cyclohexanone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
3N Hydrochloric acid
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.6 mol) in anhydrous THF, add diethyl carbonate (1.2 mol).
-
Heat the mixture to reflux for 1 hour.
-
Add a solution of cyclohexanone (0.48 mol) in anhydrous THF dropwise over 30 minutes.
-
Continue refluxing for an additional 1.5 hours.
-
Cool the reaction mixture to room temperature and cautiously quench with 3N hydrochloric acid until the mixture is acidic.
-
Pour the mixture into brine and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude ethyl 2-oxocyclohexanecarboxylate. The product can be purified by vacuum distillation.[2][5]
Protocol 2: Stereoselective Reduction to this compound (Corey-Itsuno Reduction)
This protocol outlines the enantioselective reduction of ethyl 2-oxocyclohexanecarboxylate to the corresponding trans-hydroxyester using a chiral oxazaborolidine catalyst.[3][7][8]
Mechanism of the Corey-Itsuno Reduction
Sources
- 1. Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Enantioselective Synthesis of trans-Ethyl 2-Hydroxycyclohexanecarboxylate via Asymmetric Hydrogenation
Introduction & Significance
Chiral β-hydroxy esters are pivotal structural motifs in a vast array of biologically active molecules and are indispensable building blocks in the pharmaceutical and fine chemical industries. Specifically, enantiomerically pure trans-ethyl 2-hydroxycyclohexanecarboxylate serves as a key intermediate for the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The precise stereochemical control of its two contiguous chiral centers is critical, as different stereoisomers can exhibit vastly different pharmacological profiles.
This document provides a comprehensive guide to the highly efficient and selective synthesis of this compound via the asymmetric hydrogenation of the prochiral substrate, ethyl 2-oxocyclohexanecarboxylate[1]. The featured protocol is based on the Nobel Prize-winning Noyori asymmetric hydrogenation, which employs a chiral Ruthenium-diphosphine catalyst to achieve exceptional levels of enantioselectivity and diastereoselectivity.[2][3][4]
Rationale and Method Selection
The most direct and atom-economical route to chiral β-hydroxy esters is the asymmetric hydrogenation of the corresponding β-ketoesters. The landmark work by Noyori and his colleagues demonstrated that chiral Ruthenium(II) complexes bearing the axially chiral 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) ligand are exceptionally effective catalysts for this transformation.[2][4][5]
The Choice of Catalyst: The Ru-BINAP system is selected for its:
-
High Enantioselectivity: The C₂-symmetric, atropisomeric BINAP ligand creates a well-defined chiral pocket around the ruthenium metal center. This steric and electronic environment forces the substrate to coordinate in a specific orientation, leading to the highly selective delivery of hydride to one of the two enantiotopic faces of the ketone.
-
High Activity: These catalysts can operate at high substrate-to-catalyst (S/C) ratios, making the process economically viable.[5]
-
Predictable Stereochemistry: The chirality of the product is directly determined by the chirality of the BINAP ligand used. (R)-BINAP yields the (R)-hydroxy ester, while (S)-BINAP produces the (S)-hydroxy ester. Both enantiomers of BINAP are commercially available.[2]
The reaction proceeds with high trans diastereoselectivity, which is often thermodynamically favored. The mechanism involves the formation of a ruthenium hydride species that coordinates to the substrate through the keto and ester carbonyl groups, forming a stable six-membered chelate ring intermediate prior to the enantioselective hydride transfer.[5]
Experimental Workflow Overview
The overall process involves the preparation of the active catalyst, execution of the high-pressure hydrogenation reaction, and subsequent purification and analysis of the product.
Caption: High-level workflow for the asymmetric hydrogenation process.
Detailed Experimental Protocol
This protocol describes the synthesis of trans-ethyl (1R,2R)-2-hydroxycyclohexanecarboxylate using an (R)-Ru-BINAP catalyst. For the (1S,2S)-enantiomer, simply substitute (R)-BINAP with (S)-BINAP.
Materials & Reagents:
-
Ethyl 2-oxocyclohexanecarboxylate (CAS: 1655-07-8)
-
[RuCl₂(benzene)]₂ or similar Ru precursor
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
-
Anhydrous, degassed ethanol (EtOH)
-
Hydrogen gas (H₂, high purity)
-
Nitrogen gas (N₂, high purity)
-
Standard solvents for chromatography (Hexanes, Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
High-pressure autoclave/reactor equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.
-
Schlenk line or glovebox for handling air-sensitive reagents.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Silica gel for column chromatography.
Procedure:
-
Catalyst Preparation (In-situ):
-
In a Schlenk flask under a nitrogen atmosphere, add the Ruthenium precursor (e.g., [RuCl₂(benzene)]₂, 1 equivalent) and (R)-BINAP (2.2 equivalents).
-
Add anhydrous, degassed ethanol to achieve the desired catalyst concentration (see Table 1).
-
Stir the mixture at 50-60 °C for 30-60 minutes until a homogeneous solution of the active catalyst is formed.
-
-
Hydrogenation Reaction:
-
In a separate flask, dissolve ethyl 2-oxocyclohexanecarboxylate (e.g., 1.0 g, 5.87 mmol) in anhydrous, degassed ethanol.
-
Transfer the substrate solution and the prepared catalyst solution to the stainless-steel autoclave under a nitrogen atmosphere. The final substrate concentration is typically 0.5-1.0 M.
-
Seal the autoclave securely.
-
Purge the system by pressurizing with N₂ (3-5 times) and then H₂ (3-5 times) to remove all oxygen.
-
Pressurize the autoclave with H₂ to the desired pressure (e.g., 50 atm).
-
Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50 °C).
-
Maintain the reaction under these conditions for 12-24 hours, monitoring the pressure for H₂ uptake.
-
-
Workup and Purification:
-
After the reaction is complete (as determined by TLC or GC-MS), cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the autoclave with nitrogen.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting crude oil is then purified by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure product.
-
Combine the product-containing fractions and remove the solvent in vacuo to obtain this compound as a colorless oil.
-
Data Summary & Characterization
The efficiency of the hydrogenation is highly dependent on the reaction conditions. The following table summarizes typical results based on literature precedents.[2][4]
| Parameter | Typical Value | Purpose/Rationale |
| Substrate | Ethyl 2-oxocyclohexanecarboxylate | Prochiral β-ketoester |
| Catalyst | Ru-BINAP complex | Provides the chiral environment for stereoselection |
| S/C Ratio | 1000:1 to 10,000:1 | High ratio demonstrates catalyst efficiency |
| Solvent | Ethanol / Methanol | Polar protic solvent, aids in H₂ cleavage |
| H₂ Pressure | 4 - 100 atm | Affects reaction rate; higher pressure can increase rate |
| Temperature | 25 - 80 °C | Balances reaction rate and catalyst stability/selectivity |
| Yield | >95% | High conversion and efficient purification |
| Diastereoselectivity | >98% (trans) | The trans isomer is the thermodynamically favored product |
| Enantioselectivity (e.e.) | >99% | Excellent enantiomeric excess is achievable |
Characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess diastereomeric purity. The coupling constants between the protons at C1 and C2 can help confirm the trans relationship.
-
Mass Spectrometry: To confirm the molecular weight (172.22 g/mol )[6][7].
-
Chiral HPLC/GC: Essential for determining the enantiomeric excess (% e.e.). This is performed by comparing the peak areas of the two enantiomers after separation on a chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD).[8][9]
-
Optical Rotation: Measurement of the specific rotation [α]D can confirm the product's chirality, though HPLC is the definitive method for e.e. determination.
Catalytic Cycle Visualization
The following diagram illustrates the generally accepted catalytic cycle for the Ru-BINAP hydrogenation of a β-ketoester.
Caption: Proposed catalytic cycle for Ru-BINAP hydrogenation.
References
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. Semantic Scholar. [Link]
-
Ir-Catalyzed Asymmetric Hydrogenation of β-Aryl β-Keto Esters. Thieme Chemistry. [Link]
-
Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society. [Link]
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Organic Letters. [Link]
-
Chiral HPLC Column. Phenomenex. [Link]
-
Ruthenium(II)-catalyzed asymmetric transfer hydrogenation of ketones using chiral oxazolinylferrocenylphosphines and one of their Ru(II) complex. Sci-Hub. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]
-
Ethyl 2-hydroxycyclohexane-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Directing Group Enabled Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthalenes and Related Carbocyclic Aromatics. Organic Letters. [Link]
-
Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-oxa-Michael Addition. Organic Letters. [Link]
-
ethyl 2-oxocyclohexanecarboxylate. ChemSynthesis. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C9H16O3 | CID 1268212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Scale-Up Synthesis of trans-Ethyl 2-hydroxycyclohexanecarboxylate: An Application Note and Protocol
Introduction
trans-Ethyl 2-hydroxycyclohexanecarboxylate is a valuable chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its specific stereochemistry is often crucial for the biological activity and efficacy of the final product. The development of a robust, scalable, and economically viable synthetic process is therefore of paramount importance for its industrial application. This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a diastereoselective reduction approach. We will delve into the rationale behind the chosen synthetic strategy, provide detailed, step-by-step protocols for both the precursor synthesis and the critical reduction step, and address key considerations for process safety and optimization.
Chemical Overview
| Compound | Structure | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C₉H₁₆O₃ | 172.22 g/mol | 6125-55-9 | |
| Ethyl 2-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 g/mol | 1655-07-8 |
Synthetic Strategy: A Two-Step Approach
The selected synthetic route involves a two-step process, commencing with the synthesis of the precursor, ethyl 2-oxocyclohexanecarboxylate, followed by a diastereoselective reduction of the ketone functionality to yield the desired trans-alcohol. This strategy is advantageous for scale-up due to the availability of inexpensive starting materials and the potential for high diastereoselectivity in the reduction step.
Figure 2: Diastereoselective reduction of the keto-ester.
Protocol 2: Diastereoselective Reduction with L-Selectride®
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate (from Protocol 1)
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Appropriately sized three-necked round-bottom flask
-
Mechanical stirrer
-
Low-temperature thermometer
-
Addition funnel
-
Inert atmosphere setup (nitrogen or argon)
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of L-Selectride®: Slowly add L-Selectride® (1.1 equivalents) dropwise via an addition funnel, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product, a mixture of cis and trans isomers, can be purified by flash column chromatography on silica gel to isolate the desired this compound.
Process Safety and Scale-Up Considerations
Safety Precautions:
-
Sodium Hydride: A highly flammable and water-reactive solid. Handle under an inert atmosphere and away from moisture. [1]Personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves, is mandatory.
-
L-Selectride®: A pyrophoric reagent that can ignite spontaneously in air. It is also water-reactive. [2][3][4]Handle under a strict inert atmosphere. Use appropriate syringes and cannulation techniques for transfer.
-
Solvents: THF and Dichloromethane are flammable and/or toxic. All operations should be conducted in a well-ventilated fume hood.
Scale-Up Considerations:
-
Exothermicity: Both the acylation with sodium hydride and the reduction with L-Selectride® are exothermic. On a larger scale, efficient heat dissipation is critical. A jacketed reactor with controlled cooling is recommended.
-
Reagent Addition: The dropwise addition of reagents, especially L-Selectride®, must be carefully controlled to maintain the desired reaction temperature and prevent runaway reactions.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial for the success and safety of the reactions, particularly on a larger scale.
-
Purification: While flash chromatography is suitable for laboratory scale, for industrial production, alternative purification methods such as crystallization or distillation should be investigated to improve efficiency and reduce solvent consumption.
Data Summary
| Step | Reactants | Reagents | Solvent | Temperature | Typical Yield | Key Considerations |
| 1. Acylation | Cyclohexanone, Diethyl carbonate | Sodium Hydride | THF | Reflux | ~80% [5] | Strict anhydrous and inert conditions. |
| 2. Reduction | Ethyl 2-oxocyclohexanecarboxylate | L-Selectride® | THF | -78 °C | High | Diastereoselectivity depends on the reducing agent. |
| 3. Purification | Crude product | Silica gel, Solvents | - | Room Temp. | - | Separation of cis and trans isomers. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By employing a two-step strategy involving the acylation of cyclohexanone followed by a highly diastereoselective reduction using L-Selectride®, this valuable chiral intermediate can be produced in high yield and purity. Careful attention to safety, particularly when handling pyrophoric and water-reactive reagents, and considerations for heat management are essential for successful scale-up. The provided protocols and insights serve as a robust foundation for researchers and professionals in the pharmaceutical and chemical industries.
References
-
Chemistry Stack Exchange. How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone?. Available from: [Link]
-
Cellay, Inc. SAFETY DATA SHEET - Sodium borohydride. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubChem. Ethyl 2-oxocyclohexanecarboxylate. Available from: [Link]
-
Duke University. Toxic Powders SOP Template. Available from: [Link]
Sources
The Strategic Utility of trans-Ethyl 2-hydroxycyclohexanecarboxylate in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Chiral Building Block
In the landscape of medicinal chemistry and drug development, the efficient and stereocontrolled synthesis of complex bioactive molecules is of paramount importance. Chiral building blocks, possessing defined three-dimensional arrangements of atoms, serve as foundational scaffolds for the construction of enantiomerically pure pharmaceuticals. Among these, trans-Ethyl 2-hydroxycyclohexanecarboxylate emerges as a versatile and economically attractive starting material. Its inherent trans stereochemistry and the presence of two modifiable functional groups—a hydroxyl and an ethyl ester—on a cyclohexane core make it a strategic precursor for the synthesis of a variety of complex alicyclic structures, most notably key intermediates for antiviral agents like Oseltamivir (Tamiflu®).
This comprehensive guide delves into the practical applications of this compound, providing detailed protocols and mechanistic insights for its transformation into high-value intermediates for bioactive molecule synthesis. We will explore a logical and efficient synthetic pathway, underscoring the stereochemical considerations and the rationale behind the selection of reagents and reaction conditions.
Core Application: A Gateway to Oseltamivir Intermediates
The commercial synthesis of the neuraminidase inhibitor Oseltamivir traditionally commences from shikimic acid, a natural product with limited availability.[1][2] This has spurred extensive research into developing alternative, de novo synthetic routes from readily available starting materials. Herein, we present a compelling case for the use of this compound as a strategic starting point for the synthesis of a key epoxy-ester intermediate, a cornerstone in many Oseltamivir syntheses.
The overall strategy involves the stereoselective transformation of the saturated cyclohexane ring of this compound into a functionalized cyclohexene, followed by stereocontrolled epoxidation to yield a key chiral epoxide.
Caption: Proposed synthetic pathway from this compound.
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for the key transformations in the proposed synthetic pathway. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Protocol 1: Protection of the Hydroxyl Group
Rationale: The initial step involves the protection of the secondary hydroxyl group to prevent its interference in subsequent reactions, particularly the introduction of unsaturation. A silyl ether protecting group, such as tert-butyldimethylsilyl (TBDMS), is chosen for its stability under the planned reaction conditions and its ease of removal.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add imidazole (2.5 eq).
-
Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to afford the crude protected product, which can be purified by flash column chromatography.
Protocol 2: Introduction of Unsaturation via Selenoxide Elimination
Rationale: The introduction of a double bond between C1 and C2 is a critical step. The selenoxide elimination method is a reliable and relatively mild procedure for achieving this transformation. This method involves the formation of a phenylselenide, followed by oxidation to a selenoxide, which then undergoes a syn-elimination to form the alkene.
Materials:
-
Protected this compound
-
Lithium diisopropylamide (LDA)
-
Phenylselenyl chloride (PhSeCl)
-
Tetrahydrofuran (THF), anhydrous
-
30% Hydrogen peroxide (H₂O₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.
-
Slowly add a solution of the protected ester (1.0 eq) in anhydrous THF to the LDA solution and stir for 1 hour at -78 °C.
-
Add a solution of PhSeCl (1.2 eq) in anhydrous THF to the reaction mixture and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and allow it to warm to room temperature.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Dissolve the crude phenylselenide in DCM and cool to 0 °C.
-
Slowly add 30% H₂O₂ (5.0 eq) and stir vigorously for 1-2 hours at 0 °C.
-
Monitor the elimination by TLC.
-
Upon completion, add saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate to yield the crude unsaturated ester, which can be purified by flash column chromatography.
Protocol 3: Stereoselective Epoxidation
Rationale: The stereoselective epoxidation of the newly formed double bond is the cornerstone of this synthetic strategy. The directing effect of the C2 substituent (the protected hydroxyl group) will influence the facial selectivity of the epoxidation. Using an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), the attack is expected to occur from the less hindered face, leading to the desired stereoisomer.[3]
Materials:
-
Unsaturated ester from Protocol 2
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the unsaturated ester (1.0 eq) in DCM and cool the solution to 0 °C.
-
Add a solution of m-CPBA (1.2 eq) in DCM dropwise to the stirred solution.
-
Maintain the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate solution.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by flash column chromatography to yield the key epoxy-intermediate.
Caption: General scheme for the conversion of the key epoxy-intermediate to Oseltamivir.
Conclusion: A Strategic Asset in Drug Discovery
This compound, while a simple molecule, holds significant potential as a chiral building block in the synthesis of complex bioactive molecules. The protocols and strategies outlined in this guide demonstrate a viable and logical pathway for its conversion into a high-value intermediate for the synthesis of the antiviral drug Oseltamivir. By providing detailed experimental procedures and explaining the underlying chemical principles, we aim to empower researchers, scientists, and drug development professionals to leverage the synthetic utility of this versatile starting material, thereby contributing to the advancement of medicinal chemistry and the development of novel therapeutics.
References
- BenchChem. (2025). Stereoselective Epoxidation of 1-Methylcyclohexene: A Technical Guide.
- Google Patents. (2020). Methods for making cyclohexene oxide-containing esters.
- BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of Oseltamivir.
-
Wikipedia. (2023). Oseltamivir total synthesis. Retrieved from [Link].
-
Karpf, M., & Trussardi, R. (2001). New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu). The Journal of Organic Chemistry, 66(6), 2044–2051. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-Ethyl 2-hydroxycyclohexanecarboxylate
Welcome to the technical support center for the synthesis of trans-Ethyl 2-hydroxycyclohexanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Ethyl 2-hydroxycyclohexanecarboxylate?
The most prevalent and cost-effective pathway involves a two-step sequence:
-
Dieckmann Condensation: An intramolecular Claisen condensation of a dialkoxide, typically diethyl adipate, using a strong base like sodium ethoxide to form the cyclic β-keto ester, Ethyl 2-oxocyclohexanecarboxylate.[1][2]
-
Stereoselective Reduction: The reduction of the ketone in Ethyl 2-oxocyclohexanecarboxylate to the secondary alcohol. The choice of reducing agent and reaction conditions is critical in this step to maximize the yield of the desired trans-isomer.[3][4][5]
dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
subgraph "cluster_0" { label="Step 1: Ring Formation"; bgcolor="#F1F3F4"; "DiethylAdipate" [label="Diethyl Adipate"]; "Dieckmann" [label="Dieckmann Condensation\n(e.g., NaOEt, Toluene)", shape="ellipse", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ketoester" [label="Ethyl 2-oxocyclohexanecarboxylate", peripheries=2]; "DiethylAdipate" -> "Dieckmann" -> "Ketoester"; }
subgraph "cluster_1" { label="Step 2: Stereoselective Reduction"; bgcolor="#F1F3F4"; "Reduction" [label="Reduction\n(e.g., NaBH4, EtOH)", shape="ellipse", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product" [label="cis/trans-Ethyl\n2-hydroxycyclohexanecarboxylate", peripheries=2]; "Ketoester" -> "Reduction" -> "Product"; } } caption: "General two-step synthesis workflow."
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues you may encounter during the synthesis. Each problem is analyzed for its probable causes, followed by actionable solutions.
Problem 1: Low or No Yield in the Dieckmann Condensation Step
Q2: I'm getting a very low yield of Ethyl 2-oxocyclohexanecarboxylate. What could be the cause?
A low yield in this step is a frequent issue, often traced back to the base, solvent, or reaction conditions.
Possible Causes & Solutions:
-
Inactive Base: Sodium ethoxide (NaOEt) or sodium hydride (NaH) are highly sensitive to moisture. Contamination with water or ethanol will neutralize the base, halting the reaction.
-
Solution: Use freshly opened, high-purity base. If using NaH, ensure it is washed with dry hexanes to remove the mineral oil it is often suspended in. If preparing NaOEt in situ from sodium metal and ethanol, ensure the ethanol is absolutely anhydrous.
-
-
Insufficient Base: The Dieckmann condensation is an equilibrium process. To drive it forward, a full equivalent of base is required to deprotonate the resulting β-keto ester, which is more acidic than the starting alcohol (ethanol).[1]
-
Solution: Use at least 1.05 to 1.1 equivalents of a strong base. This ensures the complete conversion of the starting material to its enolate, effectively pulling the equilibrium towards the product.
-
-
Improper Solvent & Temperature: The reaction requires an aprotic solvent (like toluene or THF) if using NaH, or ethanol if using NaOEt, and typically needs heat to initiate.[6][7]
-
Solution: When using NaOEt, refluxing in ethanol is common. For NaH, refluxing in toluene is a standard procedure. Ensure the reaction is heated for a sufficient duration (typically several hours) and monitored by TLC until the starting diethyl adipate is consumed. Some protocols have also demonstrated success with solvent-free methods, which can simplify product isolation.[6][7]
-
Problem 2: Poor Stereoselectivity - Low trans to cis Isomer Ratio
Q3: My final product is a mixture of isomers with a high proportion of the cis product. How can I increase the yield of the trans isomer?
This is the most critical challenge in this synthesis. The formation of the trans product is governed by the principles of kinetic versus thermodynamic control.[8][9][10]
-
Understanding the Stereochemistry: The precursor, Ethyl 2-oxocyclohexanecarboxylate, exists in equilibrium with its enol form. The bulky carbethoxy group (-COOEt) prefers an equatorial position to minimize steric strain.
-
Kinetic Product (cis): Reduction with sterically hindered reducing agents (e.g., L-Selectride) forces hydride attack from the less hindered equatorial face. This results in an axial hydroxyl group, which is cis to the equatorial ester group. This pathway is faster but leads to the less stable isomer.[9]
-
Thermodynamic Product (trans): The trans isomer, with both the hydroxyl and ester groups in the more stable equatorial positions, is the thermodynamic product.[8][11] Achieving this requires conditions that allow for equilibration.
-
Solutions to Favor the trans Isomer:
-
Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) are often used.[3][5][12] While NaBH₄ is not highly selective, it allows for a pathway to the thermodynamic product. It reduces the ketone to a secondary alcohol.[3][5]
-
Thermodynamic Equilibration:
-
Protocol: After the initial reduction with NaBH₄ in ethanol, the reaction can be driven towards the more stable trans product by adding a base (like sodium ethoxide) and heating the mixture. This process facilitates a reversible Oppenauer-type oxidation-reduction equilibrium via the intermediate ketone, allowing the system to settle into its lowest energy state, which favors the trans product.
-
Why it Works: The trans product, with both large substituents in the equatorial position, is thermodynamically more stable. Providing thermal energy and a catalytic amount of base allows the less stable cis product to revert to the ketone and be re-reduced, eventually enriching the mixture in the trans isomer.[11][13]
-
dot graph "reduction_stereochemistry" { layout="dot"; rankdir="TB"; node [shape="plaintext", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
subgraph "cluster_path" { label="Reduction Pathways"; bgcolor="#F1F3F4"; node [shape="box", style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"];
}
"Equilibration" [shape="ellipse", style="filled", fillcolor="#FBBC05", fontcolor="#202124", label="Equilibration\n(Heat, Base)"]; "Cis" -> "Equilibration" [dir="both", label="Reversible"]; "Equilibration" -> "Trans" [label="Favored"]; } caption: "Kinetic vs. Thermodynamic reduction pathways."
Problem 3: Difficult Purification of cis and trans Isomers
Q4: I have a mixture of isomers after the reaction. How can I effectively separate the trans product?
The physical properties of the cis and trans isomers are often very similar, making separation challenging.
Separation Strategies:
-
Column Chromatography: This is the most common laboratory-scale method.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The less polar isomer (often the trans isomer due to intramolecular hydrogen bonding which masks the hydroxyl group's polarity) will typically elute first. Monitor fractions carefully using TLC.
-
-
Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective, particularly for larger scales. However, this is often difficult for these specific isomers.[14]
-
Selective Saponification: In some cases, one isomer may saponify (hydrolyze the ester to a carboxylic acid) faster than the other.[15] By using a limited amount of base (e.g., NaOH), the more reactive isomer can be selectively converted to its carboxylate salt, which can then be separated by extraction. The desired isomer remains in the organic layer. This method requires careful optimization of stoichiometry and reaction time.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate
-
Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagents: To a solution of anhydrous ethanol (100 mL) in the flask, carefully add sodium metal (2.3 g, 0.1 mol) in small pieces. Allow the sodium to react completely to form sodium ethoxide.
-
Reaction: Add diethyl adipate (20.2 g, 0.1 mol) to the sodium ethoxide solution.
-
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize with dilute hydrochloric acid until the pH is ~7.
-
Extraction: Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, Ethyl 2-oxocyclohexanecarboxylate.[16][17]
Protocol 2: Optimized Reduction to this compound
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the crude Ethyl 2-oxocyclohexanecarboxylate (17.0 g, 0.1 mol) in anhydrous ethanol (150 mL).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.9 g, 0.05 mol) portion-wise, maintaining the temperature below 10 °C.
-
Stirring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Equilibration (Key Step for trans Isomer): Add a solution of sodium ethoxide (prepared from 0.5 g sodium in 20 mL ethanol) to the reaction mixture. Heat the mixture to reflux for 3-4 hours to allow for equilibration to the thermodynamically favored trans isomer.
-
Workup: Cool the mixture and carefully add water to quench any remaining NaBH₄. Neutralize with dilute HCl.
-
Extraction & Purification: Extract with ethyl acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to isolate the trans isomer.[18]
Data Summary
| Reagent/Parameter | Dieckmann Condensation | Stereoselective Reduction |
| Key Reagent | Sodium Ethoxide (NaOEt) | Sodium Borohydride (NaBH₄) |
| Stoichiometry | >1.0 equivalent | ~0.5 equivalents (provides 2 eq. H⁻) |
| Solvent | Anhydrous Ethanol/Toluene | Anhydrous Ethanol |
| Temperature | Reflux (~78-110 °C) | 0 °C to RT, then Reflux for equilibration |
| Typical Duration | 4-6 hours | 2 hours (reduction) + 3-4 hours (equilibration) |
| Key Intermediate | Ethyl 2-oxocyclohexanecarboxylate | Alkoxyborohydride species |
| Target Product | - | This compound |
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. [Link]
-
Wigfield, D. C., & Gowland, F. W. (1978). Mechanism of borohydride reductions. Evidence for lack of disproportionation in the reduction of ketones. Canadian Journal of Chemistry, 56(6), 786-789. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Organic Chemistry Tutor. Reduction of Aldehydes and Ketones with Complex Hydrides. [Link]
-
Odinity. (2018). Kinetic and Thermodynamic Control of a Reaction. [Link]
-
Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. [Link]
-
Chemistry Stack Exchange. (2015). What is the product of a Dieckmann condensation of dimethyl adipate?. [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. [Link]
-
Master Organic Chemistry. (2012). Thermodynamic vs Kinetic Products. [Link]
-
Toppr. A Dieckmann condensation of diethyl adipate was carried. [Link]
- Google Patents.
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. [Link]
-
Chegg.com. (2021). Solved tion. We found, however, that the reaction of diethyl. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Oxidation of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates by dimethyl sulphoxide. [Link]
-
PubChem. Ethyl 2-hydroxycyclohexane-1-carboxylate. [Link]
-
PubChem. This compound. [Link]
-
PubChem. cis-Ethyl 2-hydroxycyclohexanecarboxylate. [Link]
-
PubChem. Ethyl 2-oxocyclohexanecarboxylate. [Link]
-
Organic Syntheses. cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. chegg.com [chegg.com]
- 8. odinity.com [odinity.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Ethyl 2-oxocyclohexanecarboxylate | C9H14O3 | CID 95543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Ethyl 2-oxocyclohexanecarboxylate 95 1655-07-8 [sigmaaldrich.com]
- 18. This compound | C9H16O3 | CID 1268212 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Reduction of Ethyl 2-Oxocyclohexanecarboxylate
Welcome to the technical support center for the reduction of ethyl 2-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet nuanced transformation. Here, we will dissect the common side reactions, provide robust troubleshooting protocols, and answer frequently asked questions to help you maximize the yield and purity of your desired product, ethyl 2-hydroxycyclohexanecarboxylate.
I. Understanding the Reaction: Desired Transformation vs. Common Side Reactions
The primary goal is the selective reduction of the ketone functionality of the β-keto ester, ethyl 2-oxocyclohexanecarboxylate, to the corresponding β-hydroxy ester. However, the inherent reactivity of the starting material and the reaction conditions can pave the way for several undesired side reactions. Understanding these pathways is the first step toward effective troubleshooting.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is presented with its likely cause and a step-by-step solution.
Problem 1: Low yield with a significant amount of cyclohexanol detected.
Question: My reaction has a low yield of the desired ethyl 2-hydroxycyclohexanecarboxylate. GC-MS analysis shows a significant peak corresponding to cyclohexanol. What is happening?
Answer:
-
Probable Cause: Decarboxylation. The presence of cyclohexanol strongly suggests that a decarboxylation reaction has occurred. β-keto esters are susceptible to hydrolysis to the corresponding β-keto acid, which is often unstable and can readily lose CO2 upon gentle heating or under acidic/basic conditions to form a ketone (cyclohexanone).[1][2][3] The resulting cyclohexanone is then reduced by the hydride reagent to cyclohexanol. This pathway is particularly favored by harsh aqueous workups, high temperatures, or prolonged exposure to acidic or basic conditions.[4]
-
Step-by-Step Solution:
-
Maintain Low Temperatures: Perform the reduction at a low temperature (0 °C to room temperature) to minimize thermal decomposition.
-
Careful Workup: When quenching the reaction, use a cooled, mild acid (e.g., saturated NH4Cl solution) and add it slowly to the reaction mixture at 0 °C. Avoid strong acids or bases during the workup.
-
Anhydrous Conditions: Ensure your solvent and reagents are dry, as water can facilitate the initial hydrolysis of the ester.[4]
-
Minimize Reaction Time: Monitor the reaction by TLC or GC. Once the starting material is consumed, proceed with the workup immediately to avoid prolonged exposure to conditions that might favor side reactions.
-
Problem 2: Product mixture contains a significant amount of (2-hydroxymethyl)cyclohexanol.
Question: My NMR and mass spec data indicate the presence of a diol, likely (2-hydroxymethyl)cyclohexanol, instead of my target hydroxy-ester. Why did this happen?
Answer:
-
Probable Cause: Over-reduction. This is a classic case of over-reduction, where both the ketone and the ester functional groups have been reduced. This occurs when an overly powerful reducing agent is used. Lithium aluminum hydride (LiAlH4) is a very strong reducing agent that will readily reduce esters and carboxylic acids to primary alcohols, in addition to reducing ketones.[5][6][7][8][9] Sodium borohydride (NaBH4), being a milder reagent, is generally selective for aldehydes and ketones and will not reduce the ester group under standard conditions.[5][10]
-
Step-by-Step Solution:
-
Select the Right Reducing Agent: For the selective reduction of the ketone in a β-keto ester, sodium borohydride (NaBH4) is the reagent of choice.[10] Avoid using lithium aluminum hydride (LiAlH4) unless the diol is the desired product.
-
Verify Reagent Identity: If you believe you used NaBH4, double-check the reagent bottle to ensure it was not mislabeled or contaminated.
-
Problem 3: Inconsistent or poor stereoselectivity (mixture of cis and trans isomers).
Question: I'm getting a mixture of the cis and trans isomers of ethyl 2-hydroxycyclohexanecarboxylate, and the ratio is not consistent between batches. How can I control the stereochemical outcome?
Answer:
-
Probable Cause: Lack of Stereocontrol. The reduction of 2-substituted cyclohexanones can produce both cis and trans diastereomers. The facial selectivity of the hydride attack (axial vs. equatorial) determines the stereochemical outcome and is influenced by several factors including the steric bulk of the reducing agent, the solvent, and the temperature.[11] Simple hydrides like NaBH4 often provide a mixture of isomers.
-
Step-by-Step Solution:
-
Use Sterically Hindered Hydrides for Higher Selectivity: To favor the formation of one diastereomer, consider using a bulkier, more sterically demanding reducing agent. Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®) are known to provide higher stereoselectivity in the reduction of cyclic ketones.
-
Control Temperature: Lowering the reaction temperature (e.g., to -78 °C) can often enhance stereoselectivity by favoring the transition state with the lower activation energy.
-
Enzymatic Reduction: For obtaining high enantiomeric and diastereomeric purity, consider biocatalytic methods. For example, using baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductase enzymes can provide excellent stereoselectivity.[12][13][14]
-
Published Precedent: Consult the literature for specific conditions that have been shown to favor the formation of your desired isomer for this particular substrate.[15]
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for converting ethyl 2-oxocyclohexanecarboxylate to ethyl 2-hydroxycyclohexanecarboxylate?
A1: Sodium borohydride (NaBH4) is the most suitable and commonly used reagent for this transformation. It is a mild reducing agent that is highly selective for aldehydes and ketones over esters, thus minimizing the risk of over-reduction.[5][10] It is also safer and easier to handle than LiAlH4.
Q2: What is the ideal solvent for a NaBH4 reduction?
A2: Protic solvents like methanol (MeOH) or ethanol (EtOH) are typically used for NaBH4 reductions.[16] They serve to solubilize the reagents and act as a proton source to protonate the intermediate alkoxide, forming the final alcohol product after the hydride attack.[5][17]
Q3: My reaction seems to stall and does not go to completion. What could be the issue?
A3: This could be due to several factors:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of NaBH4. Typically, 1.5 to 2.0 equivalents are used to ensure the reaction goes to completion.
-
Deactivated Reagent: Sodium borohydride can decompose over time, especially if not stored in a dry environment. Use a fresh bottle of NaBH4 or test the activity of your current stock.
-
Low Temperature: While low temperatures are good for selectivity, a reaction may proceed very slowly. If the reaction is stalling at 0 °C, consider allowing it to warm to room temperature and continue monitoring.
Q4: How can I purify the final product?
A4: After an aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), the crude product can be purified. The most common method is flash column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective for separating the product from nonpolar impurities and any remaining starting material.
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction and the major side reaction pathways.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. aklectures.com [aklectures.com]
- 3. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. orgosolver.com [orgosolver.com]
- 9. Khan Academy [khanacademy.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. research.vu.nl [research.vu.nl]
- 12. Stereoselective reduction of 2-substituted cyclohexanones by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. m.youtube.com [m.youtube.com]
Purification of "trans-Ethyl 2-hydroxycyclohexanecarboxylate" by column chromatography
Technical Support Center: Purification of trans-Ethyl 2-hydroxycyclohexanecarboxylate
Welcome to the technical support guide for the column chromatography purification of this compound. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The guidance herein is structured to not only solve common experimental issues but also to explain the underlying scientific principles, ensuring a deeper understanding and more robust future purifications.
Frequently Asked Questions (FAQs)
General Principles & Setup
Q1: What is the fundamental principle behind the chromatographic separation of cis and trans isomers of Ethyl 2-hydroxycyclohexanecarboxylate?
A1: The separation of diastereomers, such as the cis and trans isomers of Ethyl 2-hydroxycyclohexanecarboxylate, by achiral column chromatography is possible due to their different physical properties.[1] Although they have the same molecular weight and connectivity, their three-dimensional structures differ. This results in distinct spatial arrangements of the hydroxyl (-OH) and ester (-COOEt) groups. The trans isomer typically has a more linear or extended conformation, while the cis isomer is more sterically hindered.[2] These structural differences lead to differential interactions with the polar stationary phase (e.g., silica gel), allowing for their separation.[3] Specifically, the accessibility of the polar hydroxyl and ester groups to the active sites on the silica gel will vary, leading to different retention times.
Q2: How do I select the appropriate stationary phase for this separation?
A2: For the purification of hydroxy esters like Ethyl 2-hydroxycyclohexanecarboxylate, standard silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the most common and effective stationary phase.[4] Its polar surface, rich in silanol groups (Si-OH), interacts with the polar hydroxyl and ester functionalities of the molecule.[4] In some cases, if the compound shows instability (degradation) on acidic silica gel, deactivated silica gel or alumina can be considered.[4][5] However, for routine purification of these isomers, standard silica gel is the authoritative and recommended starting point.
Q3: My compound is not UV-active. How can I monitor the separation on a TLC plate and during fraction collection?
A3: Since Ethyl 2-hydroxycyclohexanecarboxylate lacks a suitable chromophore, it will not be visible under a standard 254 nm UV lamp.[6][7] Therefore, destructive visualization methods are required. The most common and effective stains for this compound, which contains a hydroxyl group, are:
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with oxidizable functional groups like alcohols, appearing as yellow or brown spots on a purple background.[8]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including alcohols, to produce colored spots upon heating.[8]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor can make many organic compounds visible as temporary brownish spots.[9][10] This method is semi-destructive and the spots will fade over time.[10]
For fraction analysis, a small aliquot from each collected fraction should be spotted on a TLC plate, which is then developed and stained to identify the fractions containing the pure product.[11]
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography process. The troubleshooting workflow is designed to be systematic, starting from the most common and easily solvable issues.
Problem Area 1: Poor or No Separation
Q4: My TLC shows two distinct spots for the cis and trans isomers, but they co-elute from the column. What is going wrong?
A4: This is a frequent issue that can stem from several factors related to column packing and sample loading.[5]
-
Column Overloading: The most common cause is loading too much crude material onto the column. A general guideline is to load an amount of crude sample that is 1-2% of the total weight of the silica gel.[12] Exceeding this can saturate the stationary phase, leading to broad bands that overlap.
-
Improper Sample Loading: The sample should be loaded in the most concentrated band possible. If the sample is dissolved in a large volume of solvent, or a solvent that is too polar, it will spread down the column before the elution even begins, compromising the separation.[13] For best results, dissolve the sample in a minimal amount of the mobile phase or a volatile solvent like dichloromethane, apply it carefully to the top of the silica bed, and allow it to adsorb fully before adding the eluent.[4][13]
-
Poorly Packed Column: Channels or cracks in the silica bed will lead to an uneven solvent front and poor separation. Ensure the silica gel is packed uniformly as a slurry and that the bed is never allowed to run dry.[11][14]
Q5: The spots for the isomers are very close on the TLC plate (low ΔRf). How can I improve the separation?
A5: A small difference in the Retention Factor (Rf) on the TLC plate indicates that the chosen solvent system has insufficient selectivity for the two isomers.
-
Optimize the Mobile Phase: The key is to fine-tune the polarity of the eluent. For hydroxy esters, a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate) is standard.[4] You should aim for an Rf value of approximately 0.2-0.4 for the target trans isomer.[4] Systematically vary the ratio of your solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) and check the separation by TLC.
-
Try Different Solvent Systems: If adjusting the ratio of a hexane/ethyl acetate system is not effective, consider changing the solvents to introduce different intermolecular interactions. For example, using dichloromethane/methanol or toluene/acetone can alter the selectivity and may improve the separation of closely related isomers.[4]
Problem Area 2: Compound Elution Issues
Q6: My compound is not eluting from the column, even with a highly polar solvent system.
A6: This suggests that your compound is very strongly adsorbed to the silica gel.[15]
-
Check for Compound Decomposition: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[5] To test for this, spot your crude mixture on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or streaking that wasn't present initially, your compound may be unstable on silica. In this case, consider using deactivated silica gel (by adding ~0.5% triethylamine to the eluent) or a different stationary phase like alumina.[4]
-
Increase Solvent Polarity Drastically: For very polar compounds, a standard ethyl acetate/hexane system may not be sufficient. A more polar system, such as dichloromethane with an increasing percentage of methanol (e.g., starting from 1% and gradually increasing), may be necessary to elute the compound.[15]
Q7: My compound is eluting too quickly, close to the solvent front.
A7: This indicates that the mobile phase is too polar for your compound.[5][11]
-
Decrease Mobile Phase Polarity: You need to use a less polar solvent system. If you are using a 7:3 hexane:ethyl acetate mixture, for example, try a 9:1 or even 95:5 mixture to increase the retention of your compound on the column.[11] The goal is to bring the Rf value of the target compound into the optimal 0.2-0.4 range on the TLC plate.[4]
Q8: The purified fractions show significant "tailing" on the TLC plate. What causes this and how can I fix it?
A8: Tailing, where a spot appears elongated rather than round, can be due to several factors.[12]
-
Column Overloading: As mentioned in Q4, loading too much sample is a primary cause of tailing.[12]
-
Compound-Silica Interaction: The hydroxyl group of your compound can have very strong interactions with the silanol groups of the stationary phase. Adding a small amount of a polar modifier to the eluent, such as a few drops of methanol or acetic acid (depending on the compound's nature), can sometimes improve peak shape by competing for the highly active sites on the silica gel.
-
Poorly Packed Column: An unevenly packed column can also contribute to tailing.[12]
Experimental Protocols & Data
Step-by-Step Protocol: Column Chromatography Purification
-
TLC Optimization:
-
Dissolve a small amount of the crude reaction mixture in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a starting solvent system of 9:1 Hexane:Ethyl Acetate.
-
Visualize the plate using a potassium permanganate stain.
-
Adjust the solvent ratio until the trans-isomer (typically the less polar, higher Rf spot) has an Rf of ~0.3 and is well-separated from the cis-isomer and other impurities.[4]
-
-
Column Preparation (Wet Packing):
-
Secure a glass chromatography column vertically. Place a small cotton or glass wool plug at the bottom, followed by a thin layer of sand.[4]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis. The amount of silica should be 50-100 times the weight of your crude sample.[4]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[4]
-
Open the stopcock to drain some solvent, compacting the bed. Crucially, never let the solvent level drop below the top of the silica bed. [13]
-
Add a thin layer of sand on top of the silica to prevent disturbance.[13]
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in the minimum possible volume of dichloromethane or the initial mobile phase.[13]
-
Carefully apply the concentrated sample solution to the top of the silica bed with a pipette.[4]
-
Open the stopcock and allow the sample to adsorb onto the silica.
-
Gently add a small amount of the mobile phase to wash the sides of the column and ensure all the sample is on the silica bed.[13]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin elution, collecting fractions in test tubes. A typical fraction size might be 10-20 mL, depending on the column size.
-
If TLC showed that impurities are much less polar or much more polar, a gradient elution can be used. Start with the low-polarity system to elute non-polar impurities, then gradually increase the percentage of ethyl acetate to elute your target compound and then the more polar impurities.[4]
-
-
Analysis and Recovery:
Data Summary Table
| Parameter | Recommended Value/Range | Rationale & Notes |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar stationary phase for hydroxy esters.[4] |
| Mobile Phase | Hexane / Ethyl Acetate | Excellent starting system with tunable polarity.[4] |
| Optimal Rf (TLC) | 0.2 - 0.4 | Provides the best balance of retention and elution for good separation on a column.[4] |
| Sample Load | 1-2 g crude per 100 g silica | Prevents column overloading and band broadening.[12] |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler if separation is good. Gradient is better for complex mixtures with wide polarity differences.[4] |
| TLC Visualization | KMnO₄ or p-Anisaldehyde stain | Necessary as the compound is not UV-active.[8] |
Visualizations
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting common column chromatography issues.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Labster. TLC Visualization Methods. Available from: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). Available from: [Link]
-
Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Available from: [Link]
-
University of California, Los Angeles, Department of Chemistry. TLC Visualization Methods. Available from: [Link]
-
Shao, Y., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 607-611. Available from: [Link]
-
Levine, S. G., et al. (1983). cis-and trans-Stilbenes: Chromatographic Separation and Photochemical Isomerization. Journal of Chemical Education, 60(8), 675. Available from: [Link]
-
Chromatography Forum. Separation of cis/trans isomers. (2014). Available from: [Link]
-
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Available from: [Link]
-
ResearchGate. Optimising mobile phase composition, its flow-rate and column temperature in HPLC using taboo search. (2002). Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]
-
Chemistry LibreTexts. 5.7: Visualizing TLC Plates. (2025). Available from: [Link]
-
Phenomenex. Troubleshooting Guide. Available from: [Link]
-
Ulmer, C. Z., et al. (2015). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of the American Society for Mass Spectrometry, 26(11), 1965-1972. Available from: [Link]
-
Teledyne ISCO. Chromatography Troubleshooting. (2019). Available from: [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022). Available from: [Link]
-
Organic Syntheses. Procedure for the preparation of 2-(Dipropylamino)-2-(2-bromophenyl)acetonitrile. (2015). Available from: [Link]
-
Phenomenex. HPLC Troubleshooting Guide. Available from: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Available from: [Link]
-
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]
-
Chromatography Today. Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017). Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025). Available from: [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2520. Available from: [Link]
-
Chromatography Today. Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017). Available from: [Link]
-
University of Bath. Removing Solvent by Rotary Evaporation. (2017). Available from: [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. theory.labster.com [theory.labster.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. silicycle.com [silicycle.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. orgsyn.org [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
Removal of cis-isomer from "trans-Ethyl 2-hydroxycyclohexanecarboxylate"
Technical Support Center: Isomer Purification
Guide Topic: Removal of cis-Isomer from trans-Ethyl 2-hydroxycyclohexanecarboxylate
Welcome to the technical support guide for the purification of this compound. This document provides in-depth troubleshooting advice and detailed protocols for researchers engaged in the synthesis and purification of this compound. The separation of diastereomers, such as the cis and trans isomers of this substituted cyclohexane, presents a common yet significant challenge due to their similar physical properties. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter during your experimental work.
Frequently Asked Questions & Troubleshooting Guide
Q1: How can I determine the initial ratio of cis- to trans-isomers in my crude reaction mixture?
Answer:
The most reliable and direct method for determining the isomeric ratio is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy . The key to distinguishing the cis and trans diastereomers lies in the differences in the chemical shifts (δ) and, more importantly, the coupling constants (J-values) of the protons attached to C1 and C2 (the carbons bearing the ester and hydroxyl groups, respectively).
Causality Behind the Method:
In cyclohexane chairs, the J-value between adjacent protons is highly dependent on their dihedral angle.
-
trans-Isomer: The thermodynamically more stable conformation of the trans-isomer will have both the ester and hydroxyl groups in equatorial positions. This places the protons on C1 and C2 in axial positions. The coupling between these two diaxial protons (Jax,ax) is typically large, in the range of 10-13 Hz.[1]
-
cis-Isomer: The cis-isomer will have one axial and one equatorial substituent. This results in an axial-equatorial relationship between the C1 and C2 protons. The corresponding coupling constant (Jax,eq) is much smaller, typically in the range of 2-5 Hz.[2]
By integrating the distinct signals corresponding to each isomer, you can accurately calculate the crude ratio.
| Isomer | Substituent Orientation (Stable Chair) | C1-H / C2-H Relationship | Expected Coupling Constant (J₁‚₂) |
| trans | Di-equatorial | Di-axial | ~10 - 13 Hz |
| cis | Axial-Equatorial | Axial-Equatorial | ~2 - 5 Hz |
Q2: What is the primary recommended method for separating the cis- and trans-isomers on a preparative scale?
Answer:
For laboratory-scale purification, flash column chromatography on silica gel is the most common and effective method.[3] The principle of separation relies on the subtle difference in polarity between the two isomers. Generally, the trans-isomer is slightly less polar than the cis-isomer and will therefore elute from the column first.
Expert Insight: The polarity difference arises from the steric environment of the hydroxyl group. In the cis-isomer, the proximity of the axial and equatorial groups can lead to slightly different interactions with the silica surface compared to the di-equatorial trans-isomer.
Below is a generalized protocol. It is critical to first optimize the solvent system using Thin Layer Chromatography (TLC). [4] Aim for a solvent system that gives a retention factor (Rƒ) of ~0.2-0.4 for the trans-isomer and shows visible separation between the two isomer spots.
Protocol: Flash Column Chromatography
-
TLC Optimization:
-
Prepare several TLC chambers with different mobile phase systems. Good starting points are mixtures of a non-polar solvent (Hexane or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate or Diethyl Ether).[4][5]
-
Test solvent ratios such as 9:1, 4:1, and 3:1 (Hexane:Ethyl Acetate).
-
Spot your crude mixture on the TLC plates and develop them.
-
Visualize the spots using a suitable method (e.g., UV light if applicable, or staining with potassium permanganate or p-anisaldehyde stain).
-
Select the solvent system that provides the best separation between the two spots.
-
-
Column Preparation (Wet Packing):
-
Select a column with appropriate dimensions (a higher length-to-diameter ratio improves separation).
-
Plug the bottom of the column with glass wool and add a small layer of sand.
-
Prepare a slurry of silica gel (typically 50-100 times the weight of your crude sample) in the chosen mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles. Do not let the silica bed run dry.[4]
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Adsorb this solution onto a small amount of silica gel (~2-3x the sample weight) and evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading" and is highly recommended for difficult separations as it leads to sharper bands.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and begin elution using positive pressure ("flash").
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC to determine which contain your desired trans-isomer, the cis-isomer, and any mixed fractions.
-
Combine the pure trans-isomer fractions and remove the solvent under reduced pressure.
-
Caption: Workflow for purification by flash column chromatography.
Q3: My column isn't separating the isomers well. The spots are overlapping on TLC. What can I do?
Answer:
This is a common issue as diastereomers can have very similar polarities.[5] Here are several troubleshooting steps:
-
Change the Polar Solvent: If you are using Hexane/Ethyl Acetate, try switching to Hexane/Diethyl Ether. The different hydrogen bonding capabilities of the ether versus the ester can alter selectivity and improve separation.
-
Introduce a Third Solvent: Adding a small percentage (~1%) of methanol or isopropanol can sharpen bands.[5] Alternatively, using a solvent system like Dichloromethane/Methanol can offer a completely different selectivity profile.
-
Use a Shallow Gradient: Instead of eluting with a single solvent mixture (isocratic elution), use a shallow gradient. Start with a very non-polar mobile phase (e.g., 5% Ethyl Acetate in Hexane) and slowly increase the polarity (e.g., to 10-15% Ethyl Acetate) over many column volumes. This can help resolve closely running spots.[4]
-
Improve Column Efficiency: For difficult separations, a long, thin column is better than a short, wide one. Ensure your silica bed is well-packed and perfectly vertical. As mentioned, always use a dry loading technique.
Q4: Can I use crystallization as an alternative to chromatography?
Answer:
Yes, fractional crystallization can be an excellent and scalable method for purification, particularly if your crude mixture is already enriched in the desired trans-isomer (>80-85%). The trans-isomer, being more symmetrical, often packs into a crystal lattice more readily than the less symmetrical cis-isomer.
Expert Insight: The key to successful crystallization is finding a solvent system where the compound has high solubility at an elevated temperature but low solubility at room temperature or below. A mixed solvent system is often ideal.[6]
Protocol: Fractional Crystallization
-
Solvent Selection: Based on protocols for similar compounds, a mixed solvent system of Ethyl Acetate and Petroleum Ether (or Hexane) is a promising starting point.[7]
-
Dissolution: Dissolve the impure ester mixture in a minimal amount of warm Ethyl Acetate. The goal is to create a saturated or near-saturated solution.
-
Induce Crystallization: Slowly add the anti-solvent (Petroleum Ether) dropwise to the warm solution until it just begins to turn cloudy (the cloud point). Add another drop or two of Ethyl Acetate to redissolve the precipitate.
-
Cooling: Cover the vessel and allow it to cool slowly to room temperature. Forcing rapid crystallization by crashing it in an ice bath will trap impurities. Patience is key.[6] If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure trans-isomer.
-
Isolation: Once a good crop of crystals has formed, cool the mixture in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of cold Petroleum Ether, and dry them.
-
Purity Check: Analyze the crystals and the mother liquor by ¹H NMR to determine the isomeric purity. It may be necessary to repeat the crystallization process (recrystallization) to achieve the desired purity.
Caption: Decision workflow for purification by fractional crystallization.
Q5: What if both methods fail to give me the required purity? Is there an advanced technique?
Answer:
If standard methods are insufficient, you can turn to chemical derivatization . This strategy involves temporarily modifying the structure of the isomers to make them easier to separate.
The Principle: By reacting the hydroxyl group with a bulky chemical reagent, you can exaggerate the steric and electronic differences between the cis and trans isomers.[8] The resulting derivatives will have larger differences in their physical properties (like polarity), making them much easier to separate by standard chromatography. After separation, a simple chemical reaction is used to remove the derivatizing group and regenerate the pure trans-isomer.
Common Derivatization Strategies:
-
Esterification: React the hydroxyl group with an acyl chloride (e.g., benzoyl chloride) to form a benzoate ester.
-
Silylation: React with a silylating agent (e.g., TBDMSCl) to form a bulky silyl ether.
The larger derivative will likely show much better separation on a silica gel column. Once you have the pure trans-derivative, you can cleave the ester (via hydrolysis) or the silyl ether (e.g., with TBAF) to obtain your final, highly pure product.
References
-
Crystallization Guide. (n.d.). Retrieved from University of Geneva. [Link]
-
Reddit. (2024). Help with separation of diastereomers. r/CHROMATOGRAPHY. [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?[Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from creative-biostructure.com. [Link]
-
ResearchGate. (2018). Is HPLC the best option for separating hydroxyketol diastereomers (semipreparative)?[Link]
-
Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. [Link]
- Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.
-
YouTube. (2023). Cis or Trans? How to differentiate by NMR?[Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Save My Exams. (n.d.). 13C NMR Spectroscopy. [Link]
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?[Link]
-
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from santaitech.com. [Link]
-
PubChem. (n.d.). Ethyl 2-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from ncbi.nlm.nih.gov. [Link]
- Google Patents. (n.d.). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
-
PubChem. (n.d.). cis-Ethyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from ncbi.nlm.nih.gov. [Link]
-
eChemHub. (2020). This compound. [Link]
-
Organic Syntheses. (n.d.). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS. Retrieved from orgsyn.org. [Link]
Sources
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. santaisci.com [santaisci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. unifr.ch [unifr.ch]
- 7. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stereoselective Synthesis of trans-Ethyl 2-hydroxycyclohexanecarboxylate
Welcome to the technical support guide for the stereoselective synthesis of trans-Ethyl 2-hydroxycyclohexanecarboxylate. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthetic transformation. As a key building block in numerous pharmaceutical agents and complex molecules, achieving high diastereoselectivity in favor of the trans isomer is often critical for downstream success.
This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the mechanistic underpinnings of stereocontrol and offer practical, field-tested solutions to enhance the purity and yield of your target molecule.
Reaction Overview: The Challenge of Diastereoselectivity
The most common route to Ethyl 2-hydroxycyclohexanecarboxylate is the reduction of the corresponding β-keto ester, Ethyl 2-oxocyclohexanecarboxylate. The reduction of the ketone functionality creates a new stereocenter at C2. This results in two possible diastereomers: cis and trans. The objective is to maximize the formation of the desired trans isomer.
Caption: General reaction scheme for the reduction of Ethyl 2-oxocyclohexanecarboxylate.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yields a poor diastereomeric ratio (e.g., close to 1:1 trans:cis). How can I significantly improve the selectivity for the trans isomer?
Answer: This is the most common challenge and stems from the two possible pathways of hydride attack on the cyclohexanone ring. To favor the trans product, you must influence the transition state energy to favor one attack trajectory over the other. Here are the key parameters to investigate, from most to least impactful:
A. Choice of Reducing Agent & Steric Hindrance:
The size of the hydride donor is paramount. Standard sodium borohydride (NaBH₄) is a relatively small reagent and may offer only moderate selectivity.
-
Expert Insight: The principle at play is steric hindrance. The bulky ethoxycarbonyl group at C1 will preferentially occupy the equatorial position in the chair conformation of the starting material. A bulkier reducing agent will favor an axial attack on the carbonyl, approaching from the less hindered face, which results in the formation of the equatorial alcohol—the trans product.
-
Recommendation: Switch to a sterically bulkier hydride source. Lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®) are excellent candidates for improving trans selectivity in cyclohexanone reductions.
B. Reaction Temperature:
Lowering the reaction temperature is a classic strategy for enhancing stereoselectivity.
-
Causality: At lower temperatures, the reaction is more likely to be under kinetic control. The transition state with the lower activation energy (leading to the trans product) will be significantly more favored, whereas at higher temperatures, there is enough energy to overcome both activation barriers, leading to a product mixture that reflects thermodynamic stability, which may not be what you desire.
-
Recommendation: Perform the reduction at -78 °C (a dry ice/acetone bath). While this may slow the reaction rate, the improvement in selectivity is often substantial. Studies on similar complex reductions have shown that even a shift from -78 °C to -40 °C can dramatically alter diastereomeric ratios[1].
C. Solvent System:
The solvent influences both the reactivity of the borohydride and the conformation of the substrate.
-
Expert Insight: Protic solvents like methanol and ethanol can coordinate with the borohydride reagent, altering its effective size and reactivity[2]. Aprotic, coordinating solvents like tetrahydrofuran (THF) are often preferred for low-temperature reactions with more complex hydrides like L-Selectride.
-
Recommendation: For NaBH₄, methanol or ethanol are standard. For bulkier reagents like L-Selectride, anhydrous THF is the solvent of choice to ensure reagent stability and predictable selectivity.
D. Lewis Acid Additives:
The addition of certain Lewis acids can promote selectivity through chelation.
-
Mechanism: A Lewis acid (e.g., CeCl₃ in the Luche reduction) can coordinate to both the carbonyl oxygen and the ester oxygen. This rigid, chelated intermediate can block one face of the carbonyl, forcing the hydride to attack from the opposite face, thereby increasing selectivity.
-
Recommendation: While more common for α,β-unsaturated ketones, exploring the addition of 1.1 equivalents of anhydrous CeCl₃·7H₂O with NaBH₄ in methanol is a worthwhile experiment.
Caption: Troubleshooting workflow for poor stereoselectivity.
Question 2: My reaction is incomplete, resulting in low yield and recovery of starting material. What are the likely causes?
Answer: Low conversion is typically a reagent or condition-based issue.
-
Reagent Potency: Hydride reagents, especially solutions of L-Selectride or commercial LDA, can degrade over time if not stored properly under an inert atmosphere. NaBH₄ powder can also slowly decompose upon exposure to moisture. Always use freshly opened reagents or titrate older solutions to determine their molarity.
-
Stoichiometry: Ensure you are using a sufficient excess of the hydride reagent. For NaBH₄, 1.5 to 2.0 equivalents are common. For more expensive reagents, 1.2 to 1.5 equivalents are typical.
-
Side Reactions: If using an alcohol solvent (e.g., methanol) with an ethyl ester, a minor amount of transesterification can occur, catalyzed by the alkoxide byproduct[2]. While NaBH₄ does not typically reduce esters, highly reactive conditions or impurities could lead to over-reduction to the diol, though this is more common with stronger reagents like LiAlH₄[3][4].
Question 3: I have a product mixture. What is the most effective method for isolating the pure trans isomer?
Answer: The physical properties of the cis and trans isomers are often very similar, making separation challenging.
-
Recommendation: Flash column chromatography on silica gel is the most reliable method. The two diastereomers will have slightly different polarities. The trans isomer, with its equatorial hydroxyl group, is often slightly less polar and will typically elute first.
-
Solvent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and slowly increasing to 30%) is a good starting point. Use TLC to determine the optimal solvent system that gives the best separation (ΔRf) between the two spots.
-
Self-Validation: Collect small fractions and analyze them by ¹H NMR or GC to confirm the purity and identify the fractions containing the desired trans isomer before combining them.
Frequently Asked Questions (FAQs)
Q: What is the mechanistic basis for achieving trans selectivity in this reduction?
A: The stereochemical outcome is dictated by the trajectory of the hydride's nucleophilic attack on the carbonyl carbon. The substrate, Ethyl 2-oxocyclohexanecarboxylate, will adopt a chair conformation with the sterically demanding ethoxycarbonyl group in the more stable equatorial position. This leaves two faces for the hydride to attack:
-
Axial Attack: The hydride approaches from the top face (axial direction). This is generally less sterically hindered. This attack pushes the resulting hydroxyl group into the equatorial position. The resulting product has both the C1-ester and the C2-hydroxyl groups in equatorial positions, which corresponds to the trans isomer.
-
Equatorial Attack: The hydride approaches from the side (equatorial direction). This path is more sterically crowded due to interactions with axial hydrogens. This attack forces the resulting hydroxyl group into the axial position, leading to the cis isomer.
Therefore, reaction conditions that favor the less sterically hindered axial attack will yield the desired trans product .
Sources
- 1. Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for the Synthesis of trans-Ethyl 2-hydroxycyclohexanecarboxylate
Welcome to the Technical Support Center for "trans-Ethyl 2-hydroxycyclohexanecarboxylate" reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of this valuable intermediate. Our approach is rooted in a deep understanding of the reaction mechanisms and practical laboratory experience.
I. Foundational Synthesis Overview
The most common and efficient pathway to this compound involves a two-step sequence:
-
Dieckmann Condensation: An intramolecular Claisen condensation of a 1,7-diester, typically diethyl pimelate, to form the cyclic β-keto ester, ethyl 2-oxocyclohexanecarboxylate.[1][2]
-
Stereoselective Reduction: The reduction of the ketone functionality of ethyl 2-oxocyclohexanecarboxylate to the desired hydroxyl group, with a preference for the trans diastereomer.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at each stage of this synthesis.
II. Troubleshooting the Dieckmann Condensation
The Dieckmann condensation is a powerful tool for forming five- and six-membered rings.[2] However, its success is highly dependent on carefully controlled reaction conditions.
dot
Caption: Workflow for the Dieckmann Condensation.
Q1: Why is my Dieckmann condensation reaction resulting in a low yield or failing completely?
A1: Low yields in a Dieckmann condensation can often be traced back to several critical factors related to the reaction conditions and reagents.
-
Inactive Base: The strong bases typically used, such as sodium ethoxide or sodium hydride, are highly sensitive to moisture. If the base has been improperly stored or handled, it may be partially or completely quenched, leading to an incomplete reaction.
-
Insufficient Base: The Dieckmann condensation is an equilibrium reaction. A full molar equivalent of the base is required to deprotonate the resulting β-keto ester, which drives the reaction to completion. Using catalytic amounts of base will result in poor yields.[3]
-
Presence of Water: Any moisture in the solvent or on the glassware will react with the strong base, rendering it ineffective. It is crucial to use anhydrous solvents and flame-dried glassware.[3]
-
Reverse Reaction: The presence of alcohol, especially when using an alkoxide base, can favor the reverse Claisen condensation, leading to the cleavage of the desired product.[2]
| Potential Cause | Troubleshooting Steps |
| Inactive Base | Use a freshly opened container of the base or titrate the base solution before use. |
| Insufficient Base | Ensure at least one full equivalent of the base is used relative to the diester starting material. |
| Non-anhydrous Conditions | Use freshly distilled, anhydrous solvents and flame-dry all glassware under an inert atmosphere. |
| Reverse Reaction | If using an alkoxide base, use the corresponding alcohol as the solvent. Alternatively, use a non-alkoxide base like sodium hydride in an aprotic solvent like THF or toluene.[1] |
Q2: I observe the formation of byproducts in my Dieckmann condensation. What are they and how can I avoid them?
A2: The primary side reaction of concern is intermolecular Claisen condensation, which leads to the formation of polymeric material instead of the desired cyclic product. This is more prevalent when attempting to form larger rings (greater than 7-membered). For the synthesis of a six-membered ring, this is less of an issue but can still occur if the reaction concentration is too high.
To minimize intermolecular side reactions, it is advisable to use high-dilution conditions. This involves the slow addition of the diester to a solution of the base, which keeps the concentration of the starting material low at any given time, thus favoring the intramolecular cyclization.
III. Troubleshooting the Stereoselective Reduction
The reduction of the ketone in ethyl 2-oxocyclohexanecarboxylate to a hydroxyl group introduces a new stereocenter. Achieving a high diastereoselectivity for the desired trans isomer is a common challenge.
dot
Caption: Common issues in stereoselective reduction.
Q3: My reduction of ethyl 2-oxocyclohexanecarboxylate with sodium borohydride gives a mixture of cis and trans isomers. How can I increase the yield of the trans isomer?
A3: The stereochemical outcome of the reduction of cyclic ketones is influenced by the direction of hydride attack. For the formation of the trans product, the hydride must attack from the axial face of the cyclohexanone ring.
-
Choice of Reducing Agent: While sodium borohydride is a mild and common reducing agent, its stereoselectivity can be modest.[4] The use of bulkier reducing agents can favor attack from the less sterically hindered equatorial face, leading to a higher proportion of the cis isomer.
-
Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by increasing the energy difference between the transition states leading to the two diastereomers.
-
Solvent Effects: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent.[5]
To favor the trans isomer, consider the following:
-
Luche Reduction: The addition of a Lewis acid, such as cerium(III) chloride, to the reaction mixture can increase the electrophilicity of the carbonyl carbon and enhance the selectivity for 1,2-addition, which can favor the formation of the thermodynamically more stable trans product.[4]
-
Temperature Control: Perform the reduction at a lower temperature (e.g., 0 °C or -78 °C) to improve the diastereoselectivity.
Q4: I am observing the reduction of the ester group in addition to the ketone. How can I prevent this?
A4: Sodium borohydride is generally considered a mild reducing agent that does not reduce esters under standard conditions.[4] However, under certain circumstances, ester reduction can occur.
-
Harsh Reaction Conditions: Prolonged reaction times, elevated temperatures, or the use of a large excess of sodium borohydride can lead to the reduction of the ester to the corresponding primary alcohol.[6]
-
Use of a Stronger Reducing Agent: Ensure that the reducing agent used is indeed sodium borohydride and not a more potent hydride source like lithium aluminum hydride, which will readily reduce both the ketone and the ester.
To avoid ester reduction, monitor the reaction closely by thin-layer chromatography (TLC) and quench the reaction as soon as the starting ketone has been consumed. Use a moderate excess of sodium borohydride (e.g., 1.5-2.0 equivalents).
IV. Purification and Characterization
The final stage of the synthesis involves the purification of the desired trans isomer and its characterization to confirm its identity and purity.
Q5: How can I effectively separate the cis and trans isomers of ethyl 2-hydroxycyclohexanecarboxylate?
A5: Diastereomers have different physical properties, which allows for their separation by standard laboratory techniques.[3]
-
Column Chromatography: Flash column chromatography is the most common method for separating diastereomers. Since the trans isomer is generally less polar than the cis isomer due to intramolecular hydrogen bonding in the cis isomer, it will typically have a higher Rf value on a silica gel TLC plate. A carefully chosen eluent system, often a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate, can achieve baseline separation.[7]
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification, as the two diastereomers will likely have different solubilities in a given solvent system.
Q6: How can I distinguish between the cis and trans isomers using spectroscopic methods?
A6: NMR and IR spectroscopy are powerful tools for differentiating between diastereomers.
-
1H NMR Spectroscopy: The key distinguishing feature in the 1H NMR spectrum will be the coupling constant between the protons on C1 and C2. In the more stable chair conformation of the trans isomer, both the hydroxyl and the ester groups are in equatorial positions, placing the protons on C1 and C2 in axial positions. This results in a large axial-axial coupling constant (J ≈ 10-13 Hz). In the cis isomer, one substituent will be axial and the other equatorial, leading to a smaller axial-equatorial coupling constant (J ≈ 2-5 Hz).
-
13C NMR Spectroscopy: The chemical shifts of the ring carbons can also be diagnostic. In the cis isomer, the axial substituent can cause a shielding effect on the γ-carbons, resulting in an upfield shift compared to the corresponding carbons in the trans isomer.
-
IR Spectroscopy: The O-H stretching frequency in the IR spectrum can provide clues. The cis isomer is capable of forming an intramolecular hydrogen bond between the hydroxyl group and the ester carbonyl, which can result in a broader and slightly lower frequency O-H stretch compared to the intermolecularly hydrogen-bonded trans isomer.[8]
| Spectroscopic Technique | Expected Observation for trans Isomer | Expected Observation for cis Isomer |
| 1H NMR | Large coupling constant (J ≈ 10-13 Hz) between H1 and H2. | Small coupling constant (J ≈ 2-5 Hz) between H1 and H2. |
| 13C NMR | Generally downfield shifts for ring carbons compared to the cis isomer. | Upfield shifts for carbons γ to an axial substituent. |
| IR | Sharper O-H stretch due to intermolecular hydrogen bonding. | Broader O-H stretch at a slightly lower frequency due to intramolecular hydrogen bonding. |
V. Experimental Protocols
Protocol 1: Dieckmann Condensation of Diethyl Pimelate
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.05 equivalents) and anhydrous ethanol.
-
Heat the mixture to reflux.
-
Slowly add a solution of diethyl pimelate (1.0 equivalent) in anhydrous ethanol via the dropping funnel over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~5-6).
-
Extract the mixture with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield crude ethyl 2-oxocyclohexanecarboxylate, which can be purified by vacuum distillation.
Protocol 2: Reduction of Ethyl 2-oxocyclohexanecarboxylate
-
In a round-bottom flask, dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium borohydride (1.5 equivalents) in methanol.
-
Slowly add the sodium borohydride solution to the solution of the β-keto ester while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of acetone, followed by water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield a mixture of cis and this compound, which can be purified by column chromatography.
VI. References
-
Qiu, W., & Xu, B. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies.
-
Dieckmann Condensation. (n.d.). Alfa Chemistry.
-
Various Authors. (2017). Why some esters can be reduced by sodium borohydride? ResearchGate.
-
Various Authors. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? Quora.
-
Various Authors. (2020). How to use infrared spectroscopy to distinguish between cis and trans isomers. Quora.
-
Dieckmann Condensation. (n.d.). Organic Chemistry Portal.
-
Rodrigues Silva, L., et al. (2023). Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones. VU Research Portal.
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
-
Important Properties to Identify Cis-/Trans- Isomers. (2020). YouTube.
-
THE C-ARYLATION OF β-DICARBONYL COMPOUNDS: ETHYL 1-(p-METHOXYPHENYL)-2-OXOCYCLOHEXANECARBOXYLATE. (n.d.). Organic Syntheses.
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
-
Ethyl 2-hydroxycyclohexane-1-carboxylate. (n.d.). PubChem.
-
This compound. (n.d.). PubChem.
-
cis-Ethyl 2-hydroxycyclohexanecarboxylate. (n.d.). PubChem.
-
A Sheffield Hallam University thesis. (n.d.). Sheffield Hallam University.
-
Ethyl trans-2-hydroxycyclohexanecarboxylate 1883-91-6 wiki. (n.d.). Guidechem.
-
The Infrared Spectroscopy of Alkenes. (2016). Spectroscopy Online.
-
Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC. ResearchGate.
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.
-
Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. (n.d.). PubMed.
-
Challener, C. A. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.
-
1-Hydroxy-cyclohexanecarboxylic acid, cation - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI.
-
Khanum, G., et al. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. [URL]([Link]
-
Ethyl 1-hydroxycyclohexanecarboxylate. (n.d.). PubChem.
-
Khan, S., et al. (2023). Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. ResearchGate.
Sources
Effect of reaction conditions on the cis/trans ratio of ethyl 2-hydroxycyclohexanecarboxylate
Welcome to the technical support center for the synthesis of ethyl 2-hydroxycyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the control of the cis/trans diastereomeric ratio during the reduction of ethyl 2-oxocyclohexanecarboxylate.
Introduction
The stereochemical outcome of the reduction of ethyl 2-oxocyclohexanecarboxylate is a critical parameter in various synthetic applications. The formation of either the cis or trans isomer of ethyl 2-hydroxycyclohexanecarboxylate is highly dependent on the chosen reaction conditions. This guide will explore the underlying principles of stereocontrol and provide practical solutions to common experimental challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Question 1: My reaction is producing an almost 1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity in the reduction of ethyl 2-oxocyclohexanecarboxylate hinges on carefully selecting the reducing agent and controlling the reaction conditions. A nearly equimolar mixture of isomers suggests that the chosen conditions do not sufficiently discriminate between the two diastereomeric transition states. To enhance selectivity, consider the following:
-
Choice of Reducing Agent: The steric bulk of the hydride source is a primary determinant of the stereochemical outcome.
-
For the trans isomer (Equatorial Attack): Smaller, unhindered reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) generally favor axial delivery of the hydride, leading to the thermodynamically more stable trans product where both the hydroxyl and ester groups can occupy equatorial positions in the chair conformation.[1][2]
-
For the cis isomer (Axial Attack): Bulky reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), favor equatorial hydride delivery due to steric hindrance, resulting in the formation of the cis isomer.
-
-
Reaction Temperature: Lowering the reaction temperature generally enhances selectivity. At lower temperatures, the reaction is more likely to be under kinetic control, favoring the product that is formed faster, which can be either the cis or trans isomer depending on the reducing agent.[3][4][5] Reactions under thermodynamic control, often at higher temperatures, allow for equilibration and favor the most stable product, typically the trans isomer.[3][4][5][6][7]
-
Solvent Effects: The solvent can influence the effective size of the reducing agent and the stability of the transition states. For instance, in the reduction of substituted cyclohexanones, increasing the steric bulk of the alcohol solvent when using sodium borohydride can favor the formation of the trans alcohol.[8][9]
Question 2: I am trying to synthesize the cis isomer, but the yield of the trans isomer is consistently high.
Answer:
Preferential formation of the trans isomer indicates that the reaction conditions favor thermodynamic control or that the chosen reducing agent is not sterically hindered enough to force the formation of the cis product. To favor the cis isomer, you should aim for kinetic control with a sterically demanding reducing agent.
-
Employ a Bulky Reducing Agent: As mentioned, L-Selectride® is an excellent choice for directing the formation of the cis isomer. Its large steric profile effectively blocks the axial face of the cyclohexanone ring, forcing the hydride to attack from the equatorial direction.
-
Low-Temperature Reaction: Conduct the reaction at a low temperature (e.g., -78 °C) to ensure it is under kinetic control.[4][5] This will "lock in" the faster-forming product, which, with a bulky reducing agent, will be the cis isomer.
-
Chelation Control: For β-keto esters like ethyl 2-oxocyclohexanecarboxylate, chelation control can be a powerful tool to direct stereoselectivity. The use of certain Lewis acids can promote the formation of a rigid five-membered ring intermediate involving the ketone and the ester carbonyl groups. This conformation can favor the formation of the cis isomer. Lewis acids like magnesium bromide (MgBr₂) or zinc bromide (ZnBr₂) are known to be effective in promoting chelation.[10][11][12]
Question 3: My catalytic hydrogenation of ethyl 2-oxocyclohexanecarboxylate is not giving the desired cis selectivity. What can I do?
Answer:
Catalytic hydrogenation can be an effective method for this reduction, but the stereochemical outcome is highly dependent on the catalyst and reaction conditions.
-
Choice of Catalyst:
-
Raney Nickel: Hydrogenation over Raney Nickel often leads to the thermodynamically more stable trans product, especially at higher temperatures and pressures.[13][14] However, some studies on cyclic β-keto esters have shown that hydrogenation on unmodified Raney-Ni can predominantly form the cis-hydroxy diastereoisomers.[15]
-
Palladium on Carbon (Pd/C): The stereoselectivity with Pd/C can be variable. In some cases, it can provide good yields of the trans isomer.[16][17][18][19] The presence of acids can also influence the stereoselectivity.[17][19]
-
Rhodium and Platinum Catalysts: Certain rhodium and platinum catalysts, like Nishimura's catalyst (Rh-Pt oxide), have been shown to provide high cis selectivity in the hydrogenation of substituted aromatic rings.[20] Exploring such catalysts could be beneficial.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the adsorption of the substrate onto the catalyst surface and thus affect the stereoselectivity.
-
Temperature and Pressure: Lower temperatures and pressures generally favor kinetic control, which may lead to higher cis selectivity, depending on the catalyst.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic control in this reaction?
A1: Kinetic and thermodynamic control refer to the factors that determine the major product of a reaction when multiple products can be formed.[3][4][5][6][7]
-
Kinetic Control: This prevails under conditions where the reaction is irreversible, typically at lower temperatures and shorter reaction times. The major product is the one that is formed the fastest, meaning it has the lowest activation energy.[3][4][5]
-
Thermodynamic Control: This is established when the reaction is reversible, usually at higher temperatures and longer reaction times, allowing the products to equilibrate. The major product is the most stable one, which has the lowest Gibbs free energy.[3][4][5][6][7]
In the context of ethyl 2-hydroxycyclohexanecarboxylate, the trans isomer is generally the thermodynamically more stable product.
Q2: How can I accurately determine the cis/trans ratio of my product mixture?
A2: The most common and reliable method for determining the diastereomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR.[1][2][21][22][23][24][25]
-
The protons on the carbon bearing the hydroxyl group (C-2) in the cis and trans isomers will have different chemical shifts and coupling constants in the ¹H NMR spectrum.
-
By integrating the signals corresponding to each isomer, you can calculate the relative ratio of the two diastereomers in your product mixture.[1][2] The proton in the axial position typically appears at a different chemical shift compared to the equatorial proton.[21][22]
Gas Chromatography (GC) can also be used to separate and quantify the isomers, provided a suitable column and conditions are used.
Q3: Are there established protocols for the selective synthesis of each isomer?
A3: Yes, here are representative protocols for the selective synthesis of the trans and cis isomers.
Experimental Protocol 1: Synthesis of trans-Ethyl 2-hydroxycyclohexanecarboxylate
This protocol utilizes sodium borohydride, a mild reducing agent that favors the formation of the more stable trans isomer.[26][27]
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Dichloromethane
Procedure:
-
Dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 molar equivalent) in ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.5 molar equivalents) portion-wise over 30 minutes.[27]
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or distillation.
Experimental Protocol 2: Synthesis of cis-Ethyl 2-hydroxycyclohexanecarboxylate
This protocol employs a bulky reducing agent to favor the formation of the less stable cis isomer.
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate
-
Anhydrous tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
Aqueous sodium hydroxide (e.g., 3 M NaOH)
-
Hydrogen peroxide (30% solution)
-
Diethyl ether
Procedure:
-
Dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 molar equivalent) in anhydrous THF in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® solution (1.1 molar equivalents) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction by the slow, sequential addition of water, followed by aqueous sodium hydroxide and then hydrogen peroxide, while maintaining a low temperature.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography.
Data Summary Table
The following table summarizes the expected stereochemical outcomes based on the choice of reducing agent for the reduction of substituted cyclohexanones, which serves as a good model for the reduction of ethyl 2-oxocyclohexanecarboxylate.
| Reducing Agent | Predominant Isomer | Rationale |
| Sodium Borohydride (NaBH₄) | trans | Small, unhindered hydride attacks from the axial face (thermodynamic control favored). |
| Lithium Aluminum Hydride (LiAlH₄) | trans | Similar to NaBH₄, favors axial attack to form the more stable product. |
| L-Selectride® | cis | Bulky hydride attacks from the less hindered equatorial face (kinetic control). |
| Raney Nickel (Hydrogenation) | Generally trans | Favors formation of the thermodynamically more stable product, though cis can be favored under certain conditions.[15] |
| Palladium on Carbon (Hydrogenation) | Generally trans | Tends to favor the more stable isomer.[16][17][18][19] |
Visualizations
Reaction Mechanism: Hydride Reduction
Caption: Hydride attack on ethyl 2-oxocyclohexanecarboxylate.
Workflow: Troubleshooting Stereoselectivity
Caption: Decision workflow for optimizing the cis/trans ratio.
References
-
PrepChem.com. Synthesis of this compound. Available from: [Link]
-
Westin, J. Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Jack Westin. Available from: [Link]
- New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. (2001). Tetrahedron, 57(32), 6961-6968.
-
Wikipedia. Thermodynamic and kinetic reaction control. Available from: [Link]
- The Use of Lewis Acids in Radical Chemistry. Chelation-Controlled Radical Reductions of Substituted α-Bromo-β-alkoxy Esters and Chelation-Controlled Radical Addition Reactions. (1998). The Journal of Organic Chemistry, 63(23), 8031-8045.
- He, R., Liu, P., Huo, X., & Zhang, W. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst.
- Silva, D. R., Zeoly, L. A., Vermeeren, P., Cormanich, R. A., Hamlin, T. A., Guerra, C. F., & Freitas, M. P. (2023). Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones. Journal of Physical Organic Chemistry, 36(10), e4556.
-
Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available from: [Link]
-
Dalal Institute. Kinetic and Thermodynamic Control. Available from: [Link]
-
OpenStax. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry. Available from: [Link]
-
Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (1961). ScholarWorks at WMU. Available from: [Link]
-
VU Research Portal. Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones. Available from: [Link]
-
Chemistry LibreTexts. 9.4: Diastereoselective Addition to Aldehydes and Ketones. Available from: [Link]
-
Jasperse, N. NaBH4 Reduction of 2-Methylcyclohexanone. H-NMR for Analysis of Isomeric Product Ratios. Available from: [Link]
-
NaBH4 Reduction of Ketone to Alcohol 39 NaBH. Available from: [Link]
-
Organic Syntheses Procedure. lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Available from: [Link]
- Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. (2025). Chemistry – An Asian Journal.
-
Chemistry Stack Exchange. How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? [closed]. Available from: [Link]
-
Reddit. Need help on determining Cis and Trans with NMR spectrum : r/OrganicChemistry. Available from: [Link]
- Google Patents. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
-
Organic Syntheses Procedure. Carbazic acid, ethyl ester. Available from: [Link]
- Alonso, F., Riente, P., & Yus, M. (2009). Transfer hydrogenation of olefins catalysed by nickel nanoparticles. Tetrahedron, 65(43), 8849-8853.
-
Quora. Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Available from: [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]
- Appella, D. H., Moritani, Y., Shintani, R., Ferreira, E. M., & Buchwald, S. L. (2005). Dynamic kinetic resolution via asymmetric conjugate reduction: enantio- and diastereoselective synthesis of 2,4-dialkyl cyclopentanones. Journal of the American Chemical Society, 127(40), 13879-13889.
-
Organic Syntheses Procedure. tetrahydropyran. Available from: [Link]
- Masesane, I. B., & Steel, P. G. (2005). Palladium-catalysed transfer hydrogenation of alkenes in the presence of zinc powder and various organic acids. South African Journal of Chemistry, 58, 149-152.
-
PubChem. Ethyl 2-oxocyclohexanecarboxylate. Available from: [Link]
-
Wikipedia. Asymmetric hydrogenation. Available from: [Link]
- Li, X., Zhao, Z., Chen, M., Wu, B., Wang, H., Yu, C., & Zhou, Y. (2020). Palladium-catalyzed asymmetric hydrogenation of 2-aryl cyclic ketones for the synthesis of trans cycloalkanols through dynamic kinetic resolution under acidic conditions.
- Shainyan, B. A., Ushakov, I. A., & Albanov, A. I. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Molecules, 28(7), 3235.
- Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold. (2023).
- Krische, M. J., & Ghorai, S. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones.
-
The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] [Video]. YouTube. [Link]
-
eCampusOntario Pressbooks. Chapter 29 – Review – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]
- cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes. (2023). The Journal of Organic Chemistry, 88(6), 3465-3475.
-
Chemical Communications (RSC Publishing). Palladium-catalyzed asymmetric hydrogenation of 2-aryl cyclic ketones for the synthesis of trans cycloalkanols through dynamic kinetic resolution under acidic conditions. Available from: [Link]
- Wittmann, G., Göndös, G., & Bartók, M. (1990). Homogeneous and heterogeneous asymmetric reactions. Part 5. Diastereoselective and enantioselective hydrogenation of cyclic β-keto esters on modified Raney-nickel catalysts. Helvetica Chimica Acta, 73(3), 635-640.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 6. jackwestin.com [jackwestin.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. researchgate.net [researchgate.net]
- 9. research.vu.nl [research.vu.nl]
- 10. acs.figshare.com [acs.figshare.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. scispace.com [scispace.com]
- 16. scispace.com [scispace.com]
- 17. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 18. Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-catalyzed asymmetric hydrogenation of 2-aryl cyclic ketones for the synthesis of trans cycloalkanols through dynamic kinetic resolution under acidic conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo- and Heterocyclic Germanes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
- 22. quora.com [quora.com]
- 23. creative-biostructure.com [creative-biostructure.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Chapter 29 – Review – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 26. prepchem.com [prepchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Identification and characterization of byproducts in "trans-Ethyl 2-hydroxycyclohexanecarboxylate" synthesis
Welcome to the technical support guide for the synthesis of trans-Ethyl 2-hydroxycyclohexanecarboxylate. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and characterization of byproducts encountered during this synthesis.
Introduction
The synthesis of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries, is most commonly achieved through the reduction of Ethyl 2-oxocyclohexanecarboxylate.[1][2] While seemingly straightforward, this reaction can lead to a mixture of products, including the desired trans-isomer, the undesired cis-isomer, and unreacted starting material. The stereoselectivity of the reduction is highly dependent on the choice of reducing agent and reaction conditions. This guide will focus on identifying these species and troubleshooting their formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The primary byproducts of concern are the cis-isomer, cis-Ethyl 2-hydroxycyclohexanecarboxylate, and residual Ethyl 2-oxocyclohexanecarboxylate (the starting material). The formation of the cis-isomer is a result of the non-stereoselective reduction of the ketone. Incomplete reaction leads to the presence of the starting material.
Q2: How can I distinguish between the cis- and trans-isomers using analytical techniques?
Separating and identifying cis- and trans-isomers can be challenging due to their similar physical properties.[3] However, chromatographic and spectroscopic methods are effective:
-
Gas Chromatography (GC): Due to subtle differences in their boiling points and interactions with the stationary phase, GC can often separate the two isomers. The trans-isomer is generally more stable and may have a slightly different retention time than the cis-isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the isomers. The coupling constants between the protons on C1 and C2 are characteristically different for the cis and trans configurations due to their dihedral angles.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be optimized to separate the isomers, exploiting small differences in their polarity.[3]
Q3: What causes the formation of the cis-isomer?
The formation of the cis-isomer is a consequence of the hydride attack from either the axial or equatorial face of the cyclohexanone ring. The ratio of cis to trans products is influenced by factors such as the steric bulk of the reducing agent, the solvent, and the temperature. For instance, bulky reducing agents tend to favor the formation of the trans product through equatorial attack to avoid steric hindrance.
Q4: Are there any byproducts from the reducing agent itself?
When using sodium borohydride (NaBH₄) in an alcoholic solvent, the boron reagent is converted into a sodium tetraalkoxyborate salt, which is typically removed during the aqueous workup.[4] These are generally not considered organic byproducts that would interfere with the purification of the desired product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and analysis of this compound.
Issue 1: My GC-MS analysis shows three major peaks with similar mass spectra. How do I identify them?
Plausible Cause: You are likely observing the trans-isomer, the cis-isomer, and the unreacted starting material, Ethyl 2-oxocyclohexanecarboxylate. All three compounds have the same nominal mass, but the hydroxy-esters will have a molecular weight of 172.22 g/mol , while the starting keto-ester has a molecular weight of 170.21 g/mol .[1][5][6][7]
Troubleshooting Steps:
-
Analyze the Mass Spectra: While the molecular ion peak might be weak, look for characteristic fragmentation patterns. The hydroxy-esters will likely show a loss of water (M-18), which will be absent in the keto-ester.
-
Spike Your Sample: Inject a known standard of the starting material to confirm the identity of one of the peaks by retention time matching.
-
Consult Reference Spectra: Compare your experimental mass spectra with database entries for all three compounds.[1][5][6]
Data Interpretation Table:
| Compound | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) | Expected Retention Time Order (Non-polar GC column) |
| Ethyl 2-oxocyclohexanecarboxylate | 170.21[1] | 170 (M+), 125, 97, 69 | 1 (least polar) |
| cis-Ethyl 2-hydroxycyclohexanecarboxylate | 172.22[5] | 172 (M+), 154 (M-18), 129, 101 | 2 or 3 |
| This compound | 172.22[7] | 172 (M+), 154 (M-18), 129, 101 | 2 or 3 |
Issue 2: My NMR spectrum is complex, suggesting a mixture of isomers. How can I determine the cis:trans ratio?
Plausible Cause: The presence of both cis and trans isomers will result in two sets of signals in the NMR spectrum. The key to determining the ratio lies in identifying and integrating distinct, well-resolved peaks for each isomer.
Troubleshooting Steps:
-
Identify Diagnostic Protons: The protons on the carbons bearing the hydroxyl and ester groups (C1 and C2) are the most diagnostic. In the ¹H NMR spectrum, the chemical shifts and, more importantly, the coupling constants (J-values) of these protons will differ between the two isomers.
-
Integration: Once you have identified a pair of non-overlapping signals, one for the cis and one for the trans isomer, integrate these peaks. The ratio of the integrals will correspond to the molar ratio of the isomers in your sample.
-
Consult Literature Data: Compare your observed chemical shifts and coupling constants with reported values for the pure isomers to confirm your assignments.
Issue 3: I am struggling to separate the cis and trans isomers by column chromatography.
Plausible Cause: The similar polarities of the cis and trans isomers make their separation by standard column chromatography challenging.[3]
Troubleshooting Steps:
-
Optimize Your Solvent System: Use a gradient elution with a solvent system of low polarity (e.g., hexane/ethyl acetate). A shallow gradient can improve resolution. Normal phase chromatography is generally used for this type of separation.[8]
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, alumina or other specialized stationary phases might be more effective.
-
Utilize HPLC: For analytical and small-scale preparative work, HPLC offers superior resolving power.[3] Method development will be necessary to find the optimal column and mobile phase.
-
Fractional Crystallization: In some cases, if the product is a solid, fractional crystallization can be an effective method for separating isomers.[3]
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
This protocol provides a starting point for the analysis of the reaction mixture.
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like ethyl acetate or dichloromethane to a concentration of approximately 100-500 µg/mL.
GC-MS System and Conditions:
-
Injector: Split/splitless injector at 250°C with a 50:1 split ratio.[9]
-
Carrier Gas: Helium at a constant flow of 1-2 mL/min.[3]
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is a good starting point.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This program should be optimized for your specific instrument and column.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
Protocol 2: Purification by Column Chromatography
Preparation:
-
Adsorbent: Silica gel (60 Å, 230-400 mesh).
-
Eluent: A gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%).
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the column.
-
Begin elution with 5% ethyl acetate in hexane, collecting fractions.
-
Gradually increase the polarity of the eluent.
-
Analyze the collected fractions by TLC or GC-MS to identify those containing the pure trans-isomer.
Visualizations
Caption: A logical workflow for troubleshooting common issues.
References
- Analytical Methods. (n.d.).
-
PubChem. (n.d.). cis-Ethyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (2018). What are the byproducts of reduction with borohydride?. r/chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-4-methyl-cyclohexanecarboxylic acid ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 2-oxocyclohexanecarboxylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride?. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. Retrieved from [Link]
Sources
- 1. Ethyl 2-oxocyclohexanecarboxylate | C9H14O3 | CID 95543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. cis-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C9H16O3 | CID 1268212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. env.go.jp [env.go.jp]
- 9. thepharmajournal.com [thepharmajournal.com]
Strategies to minimize epimerization during "trans-Ethyl 2-hydroxycyclohexanecarboxylate" synthesis
Technical Support Center: Synthesis of trans-Ethyl 2-hydroxycyclohexanecarboxylate
Welcome to the technical support center for the stereoselective synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield of the desired trans isomer while minimizing epimerization. We will explore the critical parameters of the synthesis, from the choice of reducing agent to post-reaction workup and purification.
Frequently Asked Questions (FAQs)
Q1: My synthesis is producing a significant amount of the cis-Ethyl 2-hydroxycyclohexanecarboxylate isomer. What is the primary cause?
The most common cause is the choice of reducing agent for the ketone on the precursor, Ethyl 2-oxocyclohexanecarboxylate. Small hydride reagents, such as sodium borohydride (NaBH₄), are less sterically hindered and can attack the carbonyl from either the axial or equatorial face, leading to a mixture of cis and trans products[1][2][3]. Achieving high trans selectivity requires a sterically demanding reducing agent that preferentially attacks from the less hindered equatorial face.
Q2: I observed a good trans:cis ratio in my crude product, but the ratio decreased after purification by column chromatography. Why did this happen?
This strongly suggests that epimerization occurred during purification. The acidic nature of standard silica gel can catalyze the epimerization of the product[4]. The acidic proton on the α-carbon (the carbon bearing the ester group) is susceptible to removal, leading to a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, scrambling the stereocenter and leading to the more thermodynamically stable cis isomer.
Q3: What is the underlying mechanism of epimerization for this molecule?
Epimerization is the change in configuration at one stereocenter. For this compound, this occurs at the carbon atom bonded to the ethyl ester group (C1). The process is typically catalyzed by acid or base. Under basic conditions, a base can abstract the acidic proton at C1, forming a planar enolate. Subsequent protonation of this intermediate can yield either the trans or the cis isomer[5]. A similar loss of stereointegrity can be facilitated by acidic conditions, often encountered during aqueous workups or silica gel chromatography[4].
Q4: Can I convert the unwanted cis isomer back to the desired trans product?
While theoretically possible through a thermodynamically controlled equilibration, achieving a high yield of the trans isomer from the cis is challenging because the cis isomer is often the more thermodynamically stable product due to intramolecular hydrogen bonding. It is far more effective to control the stereochemistry during the initial reduction step (kinetic control) and prevent epimerization during workup and purification.
Troubleshooting Guide: Maximizing trans Isomer Selectivity
This section provides a systematic approach to diagnosing and solving low trans:cis ratios.
Problem 1: Low trans:cis Ratio in the Crude Product (Pre-Purification)
If analysis of the crude reaction mixture (e.g., by ¹H NMR) shows poor selectivity, the issue lies within the reduction step itself.
-
Kinetic vs. Thermodynamic Control: The desired trans product is the kinetic product , formed through preferential attack of a bulky nucleophile on the less hindered face of the cyclohexanone ring. The cis product is often the thermodynamic product . Your reaction conditions are likely not favoring sufficient kinetic control.
-
Reducing Agent: The choice of hydride reagent is the most critical factor. Small hydrides lack the necessary steric bulk to differentiate between the two faces of the carbonyl group effectively.
-
Reaction Temperature: Low temperatures (-78 °C) are crucial for maximizing kinetic control. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamic cis product.
The most effective strategy is to employ a sterically hindered hydride source at low temperatures. Lithium tri-sec-butylborohydride (L-Selectride®) is an excellent choice for this transformation[6][7].
.
Caption: Troubleshooting workflow for low trans:cis ratio in crude product.
Table 1: Comparison of Reducing Agents for Ethyl 2-oxocyclohexanecarboxylate
| Reducing Agent | Typical Temperature | Typical trans:cis Ratio | Comments |
| Sodium Borohydride (NaBH₄) | 0 °C to RT | Low to Moderate (~3:1) | Less selective due to small size. Often leads to mixtures that are difficult to separate.[8] |
| Lithium Aluminum Hydride (LiAlH₄) | 0 °C | Moderate (~9:1) | More reactive than NaBH₄, but still offers limited stereoselectivity for this substrate.[1] |
| L-Selectride® (Lithium tri-sec-butylborohydride) | -78 °C | High (>10:1) | Recommended reagent. The bulky sec-butyl groups ensure attack from the less hindered face.[6][7] |
Protocol 1: High-Selectivity Reduction using L-Selectride®
-
Preparation: In a flame-dried, argon-purged flask, dissolve Ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reagent: Slowly add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Quenching: While still at low temperature, carefully quench the reaction by the slow, sequential addition of water, followed by 3M aqueous NaOH, and finally 30% hydrogen peroxide.
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to determine the trans:cis ratio before proceeding to purification.
Problem 2: Decrease in trans:cis Ratio During Work-up or Purification
If the crude product has a high trans:cis ratio that diminishes after workup or column chromatography, the issue is post-reaction epimerization.
-
Acid/Base Contamination: The primary cause of epimerization is exposure to acidic or basic conditions. The α-proton is labile and can be removed, leading to a loss of stereochemical integrity.
-
Silica Gel Acidity: Standard silica gel is acidic and is a common culprit for on-column epimerization of sensitive compounds[4]. The longer the compound remains on the column, the greater the extent of epimerization.
The key is to maintain neutral conditions throughout the workup and purification process.
.
Caption: Mechanism of epimerization and prevention strategies.
Protocol 2: Epimerization-Free Purification
-
Neutral Work-up: During aqueous extraction, use a saturated solution of ammonium chloride (NH₄Cl) or a phosphate buffer (pH 7) instead of acidic or basic washes. Ensure all glassware is clean and free of acid or base residues.
-
Silica Gel Deactivation:
-
Prepare a slurry of silica gel in your desired eluent system (e.g., 90:10 Hexane:Ethyl Acetate).
-
Add triethylamine (Et₃N) to the slurry to constitute ~1% of the total volume.
-
Stir for 15 minutes, then pack the column as usual. This neutralized silica will suppress the acidic sites responsible for epimerization.
-
-
Chromatography Technique:
-
Use a slightly more polar solvent system than usual to ensure the compound elutes quickly.
-
Employ flash column chromatography rather than gravity chromatography to minimize the residence time of the compound on the column.
-
Combine fractions containing the pure product and immediately remove the solvent under reduced pressure at a low temperature.
-
By implementing these targeted strategies—selecting a sterically bulky reducing agent to ensure high kinetic selectivity and maintaining strictly neutral conditions during workup and purification—researchers can consistently achieve high yields of the desired this compound with minimal epimerization.
References
-
G.A. Epling and K. Wang, "Stereoselective reduction of α-keto esters: utility of cis-1-arylsulfonamido-2-indanols as chiral auxiliaries," Tetrahedron Letters, vol. 35, no. 34, pp. 6185-6188, 1994. Available: [Link]
-
P. Wipf, "Reductions," University of Pittsburgh, Lecture Notes, 2009. Available: [Link]
-
J. A. Stewart, "Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast," Applied and Environmental Microbiology, vol. 67, no. 4, pp. 1587-1593, 2001. Available: [Link]
-
S. K. Das et al., "A stereoselective synthesis of (+)-boronolide," Organic Letters, vol. 2, no. 19, pp. 2975-2978, 2000. Available: [Link]
-
P. D. Jadhav et al., "Proposed mechanism of base catalyzed epimerization," ResearchGate, Scientific Diagram, 2021. Available: [Link]
-
The Organic Chemist, "L-Selectride Reduction Mechanism | Organic Chemistry," YouTube, 2021. Available: [Link]
-
M. Vanagel, "Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases," Master's Thesis, Rochester Institute of Technology, 2024. Available: [Link]
-
R. M. Moriarty et al., "Diastereoselective reduction of β-keto ester 17," ResearchGate, Table, 2018. Available: [Link]
-
T. Ohkuma and R. Noyori, "Diastereo- and enantioselective anti-selective hydrogenation of α-amino-β-keto ester hydrochlorides and related compounds using transition-metal-chiral-bisphosphine catalysts," Chemical Communications, no. 1, pp. 1-14, 2005. Available: [Link]
-
S. Shirakawa et al., "Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst," Nature Communications, vol. 13, no. 1, p. 5988, 2022. Available: [Link]
-
S. Kern et al., "Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties," ChemistryOpen, vol. 8, no. 7, pp. 886-890, 2019. Available: [Link]
-
R. Gamage, "Hydride Reduction Reactions: A Stereoselective Adventure," Odinity, 2013. Available: [Link]
-
N. Jaspers, "NaBH4 Reduction of Ketone to Alcohol," Minnesota State University Moorhead, Lab Manual. Available: [Link]
-
D. R. Silva et al., "Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones," Chemistry – A European Journal, vol. 29, no. 48, e202300898, 2023. Available: [Link]
Sources
- 1. odinity.com [odinity.com]
- 2. research.vu.nl [research.vu.nl]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A stereoselective synthesis of (+)-boronolide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of different reducing agents for the synthesis of "trans-Ethyl 2-hydroxycyclohexanecarboxylate"
An In-Depth Guide to the Diastereoselective Reduction of Ethyl 2-Oxocyclohexanecarboxylate
The synthesis of specific stereoisomers is a cornerstone of modern pharmaceutical and materials science. trans-Ethyl 2-hydroxycyclohexanecarboxylate is a valuable chiral building block whose utility is fundamentally dependent on the stereochemical relationship between its hydroxyl and ester functional groups. The most common route to this molecule is the reduction of the prochiral precursor, ethyl 2-oxocyclohexanecarboxylate. However, this reduction can yield two different diastereomers: cis and trans.
This guide provides a comparative analysis of different reducing agents for this critical transformation. We will delve into the mechanistic underpinnings of stereoselectivity, provide detailed experimental protocols, and present a clear comparison of the results to empower researchers in selecting the optimal method for their synthetic goals.
The Core Challenge: Stereocontrol in the Cyclohexane Ring
The reduction of the ketone in ethyl 2-oxocyclohexanecarboxylate involves the addition of a hydride ion (H⁻) to the planar carbonyl carbon. In the resulting product, the newly formed hydroxyl group and the existing ester group can be on the same side of the ring (cis) or on opposite sides (trans). This outcome is dictated by the trajectory of the incoming hydride, which can attack from either the axial or equatorial face of the molecule's chair conformation.
-
Axial Attack: The hydride approaches from the "top" or "bottom" face, parallel to the axis of the ring. This typically leads to an equatorial alcohol.
-
Equatorial Attack: The hydride approaches from the "side" of the ring, in the plane of the equator. This leads to an axial alcohol.
The presence of the bulky ethoxycarbonyl group at the adjacent carbon sterically hinders one face of the carbonyl, profoundly influencing the direction of hydride attack and, therefore, the resulting trans:cis ratio. The thermodynamically more stable trans isomer, with both large substituents in the equatorial position, is often the desired product.
Caption: General reaction scheme for the reduction of ethyl 2-oxocyclohexanecarboxylate.
Comparative Analysis of Reducing Agents
The choice of reducing agent is the most critical factor in controlling the diastereoselectivity of this reaction. We will compare three distinct classes of reagents: a mild complex metal hydride, a sterically hindered hydride, and a biocatalyst.
Sodium Borohydride (NaBH₄): The Cost-Effective Workhorse
Sodium borohydride is a mild, safe, and inexpensive reducing agent suitable for the reduction of aldehydes and ketones.[1] Its operational simplicity makes it a common first choice in many synthetic procedures.
Mechanism of Action: NaBH₄ delivers a nucleophilic hydride ion to the carbonyl carbon.[2][3] In protic solvents like methanol or ethanol, the reaction proceeds smoothly at moderate temperatures. The stereoselectivity is governed primarily by steric factors. The incoming hydride will preferentially attack from the less sterically encumbered face of the carbonyl. Due to the adjacent ethoxycarbonyl group, NaBH₄ typically yields a mixture of diastereomers, with selectivity being highly dependent on reaction conditions such as temperature and solvent.
Advantages:
-
Low cost and high availability.
-
Safe and easy to handle; does not require strictly anhydrous conditions.[4]
-
Simple reaction workup.
Disadvantages:
-
Often provides only moderate diastereoselectivity.
-
Can produce mixtures that require chromatographic separation.
L-Selectride® (Lithium Tri-sec-butylborohydride): The High-Selectivity Specialist
L-Selectride is a powerful and highly sterically hindered reducing agent. The three bulky sec-butyl groups attached to the boron atom dramatically restrict the possible trajectories of hydride delivery, leading to exceptionally high stereoselectivity.[5]
Mechanism of Action: The immense steric bulk of L-Selectride dictates that the hydride must approach the carbonyl from the least hindered face, almost exclusively leading to a single diastereomer.[6] For β-keto esters, this high degree of selectivity is often attributed to the reagent's ability to overcome simple steric arguments and enforce a specific transition state geometry.[7] This reduction must be performed under anhydrous conditions and at very low temperatures (typically -78 °C) to prevent side reactions and maximize selectivity.
Advantages:
-
Excellent diastereoselectivity, often exceeding 95:5 for the desired isomer.[6][7]
-
Predictable stereochemical outcome based on steric demand.
Disadvantages:
-
Significantly more expensive than NaBH₄.
-
Requires strict anhydrous and inert atmosphere techniques.
-
More hazardous reagent requiring careful handling.
Ketoreductases (KREDs): The Green and Ultra-Selective Biocatalyst
Biocatalysis, using enzymes to perform chemical transformations, offers a green and highly efficient alternative to traditional chemical methods.[8] Ketoreductases (KREDs) are enzymes that reduce ketones to alcohols with near-perfect stereoselectivity, often producing a single enantiomer of a single diastereomer.[9]
Mechanism of Action: The KRED enzyme binds the substrate in a precisely oriented pocket within its active site. A cofactor (typically NADPH) then delivers a hydride to one specific face of the carbonyl group, leading to the formation of a single stereoisomer.[10] By screening a library of different KREDs, a researcher can often find an enzyme that produces either the cis or the trans product with exceptional purity. These reactions are typically run in an aqueous buffer at or near room temperature.
Advantages:
-
Extremely high diastereo- and enantioselectivity (>99%).[9]
-
Environmentally friendly conditions (water solvent, mild temperatures).
-
Reduces the need for chiral auxiliaries or resolutions.
Disadvantages:
-
Enzymes and cofactors can be expensive.
-
Requires screening to identify the optimal enzyme for a specific substrate.[11]
-
May require specialized knowledge of biochemical techniques.
Head-to-Head Performance Summary
| Reducing Agent | Key Conditions | Expected trans:cis Ratio | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | Mixture, moderate selectivity | Inexpensive, safe, simple procedure | Moderate selectivity, product mixtures |
| L-Selectride® | Anhydrous THF, -78 °C | Highly selective, often >95:5 | Excellent and predictable selectivity | Expensive, requires inert atmosphere, hazardous |
| Ketoreductase (KRED) | Aqueous buffer, ~30 °C | Extremely high, >99:1 | Unmatched selectivity, "green" conditions | High initial cost, requires screening |
Experimental Workflows and Protocols
Caption: A generalized workflow for the reduction and analysis of the product.
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
This protocol is adapted from standard procedures for the reduction of β-keto esters.[12][13][14]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until it reaches 0 °C.
-
Addition of NaBH₄: Add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Continue stirring the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Slowly and carefully add 1 M hydrochloric acid (HCl) dropwise to the flask to quench the excess NaBH₄ and neutralize the mixture. Continue adding until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of ethanol). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography to separate the cis and trans isomers.
Protocol 2: Diastereoselective Reduction with L-Selectride®
This protocol requires anhydrous and inert atmosphere techniques, adapted from procedures for highly selective reductions.[6][7]
-
Setup: In a flame-dried, two-neck round-bottom flask under an argon or nitrogen atmosphere, dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of L-Selectride: Add L-Selectride (1.2 eq, 1.0 M solution in THF) dropwise via syringe over 20-30 minutes, maintaining the internal temperature at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC (quenching a small aliquot in methanol before spotting).
-
Quenching: While still at -78 °C, slowly add methanol to quench any excess L-Selectride. Allow the mixture to warm to room temperature, then carefully add 3 M sodium hydroxide (NaOH) followed by 30% hydrogen peroxide (H₂O₂). Caution: This is an exothermic process.
-
Workup: Stir the mixture vigorously for 1 hour. Extract the product with diethyl ether (3x). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product should show a high diastereomeric ratio, which can be confirmed by ¹H NMR spectroscopy. Further purification can be done by column chromatography if necessary.
Conclusion and Recommendations
The synthesis of this compound can be achieved with varying degrees of stereoselectivity, cost, and complexity. The optimal choice of reducing agent is dictated by the specific requirements of the research project.
-
For preparative scale synthesis where cost is a primary concern and moderate diastereoselectivity is acceptable, Sodium Borohydride is a logical choice.
-
For applications demanding the highest possible diastereoselectivity from a chemical reagent, where the cost and technical demands are justified, L-Selectride® is the superior option, delivering the target trans isomer with exceptional purity.
-
For researchers focused on green chemistry or requiring enantiopure material , exploring Ketoreductase (KRED) biocatalysis is highly recommended. While requiring an initial investment in screening, this method provides access to products with unparalleled stereochemical purity under environmentally benign conditions.
By understanding the interplay between reagent structure and reaction outcome, scientists can make informed decisions to efficiently synthesize the precise stereoisomers required for their advanced research and development endeavors.
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Wigfield, D. C., & Gowland, F. W. (1978). Mechanism of borohydride reductions. Evidence for lack of disproportionation in the reduction of ketones. Canadian Journal of Chemistry, 56(6), 786-789. [Link]
-
Stewart, J. D., et al. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
-
Organic Chemistry Tutor. (n.d.). Reduction of Aldehydes and Ketones with Complex Hydrides. Organic Chemistry Tutor. [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
Wipf, P. (2009). Reductions. University of Pittsburgh. [Link]
-
Reddy, M. V. R., et al. (1998). HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES. National Institutes of Health. [Link]
-
Kallifronas, P., et al. (2009). Highly Stereoselective Reductions of r-Alkyl-1,3-diketones and r-Alkyl-β-keto Esters Catalyzed by Isolated NADPH-Dependent Ketoreductases. ElectronicsAndBooks. [Link]
-
Vanagel, M. G. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Wright State University. [Link]
-
Gotor-Fernández, V., et al. (2021). Stereoselective Bioreduction of α-diazo-β-keto Esters. MDPI. [Link]
-
Gurjar, M. K., & Devi, N. R. (2001). A stereoselective synthesis of (+)-boronolide. PubMed Central. [Link]
-
The Organic Chemist. (2021). L-Selectride Reduction Mechanism | Organic Chemistry. YouTube. [Link]
-
Organic Syntheses. (n.d.). ETHYL 1-(p-METHOXYPHENYL)-2-OXOCYCLOHEXANECARBOXYLATE. Organic Syntheses. [Link]
-
ResearchGate. (2021). Diastereoselective reduction of b-keto ester 17. ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Chemistry LibreTexts. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Biocatalysis and Ethyl 2-Oxocyclohexanecarboxylate: A Greener Approach to Chemistry. Chemical Supplier in China. [Link]
-
Organic 2 Lab. (2019). ACHM 223 Experiment - Reduction of Ketones. YouTube. [Link]
-
Sheffield Hallam University. (n.d.). A Sheffield Hallam University thesis. SHURA. [Link]
-
PrepChem. (n.d.). Synthesis of 2-hydroxy-cyclopentylcarboxylic acid ethyl ester. PrepChem.com. [Link]
-
ResearchGate. (2023). Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Ramachandran, P. V., et al. (2021). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Dalton Transactions, 50(46), 16770-16774. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-hydroxycyclohexane-1-carboxylate. PubChem. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. A stereoselective synthesis of (+)-boronolide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. scholarworks.alaska.edu [scholarworks.alaska.edu]
- 11. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Study of trans- and cis-Ethyl 2-hydroxycyclohexanecarboxylate Isomers
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the realm of alicyclic compounds, the stereochemical arrangement of substituents profoundly dictates the physical, chemical, and biological properties of a molecule. This guide provides a comprehensive comparative analysis of the trans- and cis-isomers of Ethyl 2-hydroxycyclohexanecarboxylate, two diastereomers with significant yet subtle differences that have implications in synthetic chemistry and drug design. By examining their synthesis, conformational stability, spectroscopic signatures, and potential reactivity, this document serves as a critical resource for scientists navigating the complexities of stereoisomerism in cyclohexyl systems.
Stereochemistry and Conformational Stability: The Equatorial Preference
The fundamental difference between trans- and cis-Ethyl 2-hydroxycyclohexanecarboxylate lies in the spatial orientation of the hydroxyl (-OH) and ethyl carboxylate (-COOEt) groups on the cyclohexane ring. The cyclohexane ring predominantly exists in a stable chair conformation to minimize torsional and steric strain. The stability of each isomer is largely determined by the energetic favorability of placing bulky substituents in the equatorial position, which minimizes destabilizing 1,3-diaxial interactions.[1][2][3]
For trans-Ethyl 2-hydroxycyclohexanecarboxylate, the most stable conformation places both the hydroxyl and the ethyl carboxylate groups in equatorial positions (diequatorial). This arrangement minimizes steric hindrance, resulting in a thermodynamically more stable isomer.
For cis-Ethyl 2-hydroxycyclohexanecarboxylate, one substituent must be in an axial position while the other is equatorial. Through a ring-flip, these positions can interchange. The equilibrium will favor the conformer where the bulkier ethyl carboxylate group occupies the more spacious equatorial position, forcing the smaller hydroxyl group into the axial position. However, even in its most stable conformation, the cis-isomer experiences greater steric strain compared to the diequatorial trans-isomer, rendering it the thermodynamically less stable of the two.
Stereoselective Synthesis Strategies
The selective synthesis of either the cis or trans isomer is a critical aspect of their application. The primary route to these compounds involves the reduction of the precursor, Ethyl 2-oxocyclohexanecarboxylate. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.
Synthesis of the Precursor: Ethyl 2-oxocyclohexanecarboxylate
Ethyl 2-oxocyclohexanecarboxylate is typically synthesized via the Claisen condensation of cyclohexanone with diethyl carbonate in the presence of a strong base like sodium hydride or sodium ethoxide.[4]
Diastereoselective Reduction to Access cis and trans Isomers
The reduction of the ketone in Ethyl 2-oxocyclohexanecarboxylate can proceed via two main pathways, leading to a mixture of the cis and trans alcohols. The stereoselectivity is governed by the direction of hydride attack on the carbonyl carbon.
-
Axial Attack: Hydride addition from the axial face leads to the formation of the equatorial alcohol, which is the major pathway in the formation of the trans isomer.
-
Equatorial Attack: Hydride addition from the equatorial face results in the axial alcohol, leading to the cis isomer.
Protocol for Preferential trans Isomer Synthesis (via Catalytic Hydrogenation):
Catalytic hydrogenation of ethyl 2-hydroxybenzoate (ethyl salicylate) over a suitable catalyst like ruthenium-on-carbon can yield the cyclohexane ring.[5] Under specific conditions, this method can favor the formation of the thermodynamically more stable trans product.
-
Reaction Setup: In a high-pressure autoclave, dissolve ethyl 2-hydroxybenzoate in a suitable solvent (e.g., a 1:1 mixture of 1,4-dioxane and water).[5]
-
Catalyst Addition: Add 5% Ruthenium on Carbon (Ru/C) catalyst.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 6.89 MPa) and heat to the desired temperature (e.g., 493 K).[5]
-
Work-up: After the reaction is complete, cool the reactor, filter the catalyst, and remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography.
Protocol for Preferential cis Isomer Synthesis (via Sodium Borohydride Reduction):
Reduction of Ethyl 2-oxocyclohexanecarboxylate with sodium borohydride (NaBH₄) in a protic solvent typically favors the formation of the cis-isomer. The bulky ethyl carboxylate group can direct the hydride to the opposite face, leading to the axial hydroxyl group.
-
Reaction Setup: Dissolve Ethyl 2-oxocyclohexanecarboxylate in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) in portions to the cooled solution.
-
Reaction Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be further purified by column chromatography.
Comparative Physicochemical Properties
The differences in stereochemistry and conformational stability between the cis and trans isomers manifest in their physical properties. While both are colorless liquids at room temperature, subtle differences in boiling points and densities can be observed.[6][7]
| Property | This compound | cis-Ethyl 2-hydroxycyclohexanecarboxylate |
| Molecular Formula | C₉H₁₆O₃ | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol [6] | 172.22 g/mol [7] |
| CAS Number | 6125-55-9[6] | 6149-52-6[7] |
| Predicted Boiling Point | ~251 °C at 760 mmHg | No experimental data found |
| Predicted Density | ~1.093 g/cm³ | No experimental data found |
Spectroscopic Characterization: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for differentiating between the cis and trans isomers. The distinct spatial arrangement of the protons and carbons leads to unique spectral fingerprints.
¹H NMR Spectroscopy
The key to distinguishing the isomers via ¹H NMR lies in the chemical shift and, more importantly, the coupling constant of the proton at C1 (the carbon bearing the ester group).
-
trans-Isomer: In the more stable diequatorial conformation, the proton at C1 is axial. It will exhibit a larger coupling constant due to its trans-diaxial relationship with the axial proton at C2.
-
cis-Isomer: In the favored conformation with an axial hydroxyl group, the proton at C1 is equatorial. It will show a smaller coupling constant due to its gauche (equatorial-axial) relationship with the proton at C2.
¹³C NMR Spectroscopy
The chemical shifts of the ring carbons will also differ between the two isomers. The carbon atoms in a more sterically hindered environment (e.g., those with axial substituents) will typically resonate at a slightly different frequency compared to their counterparts in the less hindered isomer.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group and a strong absorption around 1730 cm⁻¹ for the C=O stretching of the ester.[8][9] While the overall spectra are similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can arise from the different vibrational modes of the C-O and C-C bonds in the distinct conformations of the two isomers.[8]
Reactivity and Applications
The stereochemistry of the hydroxyl group (axial in cis, equatorial in trans) significantly influences the reactivity of the isomers.
-
Axial Hydroxyl Group (cis-isomer): Generally, axial hydroxyl groups are considered more sterically hindered for reactions involving bulky reagents. However, in certain reactions like oxidation, an axial hydroxyl group can be more reactive due to the relief of steric strain in the transition state.[10]
-
Equatorial Hydroxyl Group (trans-isomer): Equatorial hydroxyl groups are more sterically accessible and are generally more reactive in reactions like esterification or etherification.[11]
These differences in reactivity make the separated isomers valuable chiral building blocks in organic synthesis. Their distinct three-dimensional structures can be exploited to control the stereochemistry of subsequent reactions, which is of paramount importance in the synthesis of complex natural products and pharmaceuticals where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful.
Conclusion
The trans- and cis-isomers of Ethyl 2-hydroxycyclohexanecarboxylate, while constitutionally identical, exhibit distinct properties rooted in their stereochemistry. The trans-isomer, with its diequatorial arrangement of substituents, is the thermodynamically more stable of the two. This stability difference, along with the distinct spatial orientation of the hydroxyl and ester groups, leads to discernible differences in their spectroscopic signatures and chemical reactivity. A thorough understanding of these differences, coupled with the ability to selectively synthesize each isomer, is crucial for their effective utilization as intermediates in synthetic and medicinal chemistry. This guide provides the foundational knowledge and experimental framework to enable researchers to harness the unique characteristics of each stereoisomer for their specific applications.
References
-
CrystEngComm. (n.d.). Hydrogen bonding preference of equatorial versus axial hydroxyl groups in pyran and cyclohexane rings in organic crystals. Royal Society of Chemistry. Retrieved from [Link]
-
Fiveable. (n.d.). Axial and Equatorial Bonds in Cyclohexane. Fiveable. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). cis-Ethyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-hydroxycyclohex-1-ene-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (2021). Why axial -OH group are generally more reactive than their equatorial isomers?. Reddit. Retrieved from [Link]
-
Oregon State University. (n.d.). Axial/Equatorial Exchange in Cyclohexanes. Oregon State University. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of trans (red) and cis (blue) isomers of the different.... ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. The Royal Society of Chemistry. Retrieved from [Link]
-
YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Chem Help ASAP. Retrieved from [Link]
-
iOpenShell - University of Southern California. (n.d.). The theoretical prediction of infrared spectra of trans- and cis-hydroxycarbene calculated using full dimensional ab initio pote. iOpenShell. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 4. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Stereoselectivity of E2 Elimination Reactions. Chemistry Steps. Retrieved from [Link]
-
WMU ScholarWorks. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Western Michigan University. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Quora. Retrieved from [Link]
-
Griffith Research Online. (2017). Liquid phase catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over ZrO2/SBA-15. Griffith University. Retrieved from [Link]
-
YouTube. (2020). Using IR Spectroscopy to Distinguish Between Two Compounds. Patrick Coppock. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. National Institute of Standards and Technology. Retrieved from [Link]
-
The Pherobase. (n.d.). Plant Compound: Ethyl 2-hydroxybenzoate | C9H10O3). The Pherobase. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ethyl 2-oxocyclohexanecarboxylate | C9H14O3 | CID 95543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. This compound | C9H16O3 | CID 1268212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cis-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. Hydrogen bonding preference of equatorial versus axial hydroxyl groups in pyran and cyclohexane rings in organic crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Differentiating Stereoisomers: Spectroscopic Analysis of cis- and trans-Ethyl 2-Hydroxycyclohexanecarboxylate
In the landscape of pharmaceutical development and chemical research, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical parameter that dictates biological activity, toxicity, and material properties. For researchers engaged in the synthesis and characterization of chiral molecules, the ability to unambiguously differentiate between diastereomers is paramount. This guide provides an in-depth comparison of spectroscopic methodologies for distinguishing between the cis and trans isomers of ethyl 2-hydroxycyclohexanecarboxylate, a common structural motif in organic synthesis.
This technical guide moves beyond a simple recitation of data, offering insights into the conformational analysis that underpins the observed spectroscopic differences. We will explore how Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy serve as powerful and complementary tools for elucidating the three-dimensional structure of these cyclohexane derivatives.
The Stereochemical Challenge: Conformational Isomerism in 1,2-Disubstituted Cyclohexanes
The core of the analytical challenge lies in the conformational flexibility of the cyclohexane ring. Both cis- and trans-ethyl 2-hydroxycyclohexanecarboxylate exist as an equilibrium of two chair conformations. The relative orientation of the hydroxyl and ethyl carboxylate substituents in these conformations dictates the dihedral angles between adjacent protons and the potential for intramolecular interactions, giving rise to distinct spectroscopic signatures.
In the cis isomer, one substituent is in an axial position while the other is equatorial. A ring flip converts the axial substituent to equatorial and vice versa. For the trans isomer, the substituents are either both axial or both equatorial. The diequatorial conformation is generally more stable due to reduced steric strain.[1]
Below is a diagram illustrating the conformational equilibrium for both isomers.
Caption: Conformational equilibria for cis- and trans-1,2-disubstituted cyclohexanes.
¹H NMR Spectroscopy: A Window into Dihedral Angles
Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The key parameter is the vicinal coupling constant (³J) between the protons on C1 and C2 (H1 and H2), which is highly dependent on the dihedral angle between them, as described by the Karplus relationship.[2]
Key Differentiating Features in ¹H NMR:
-
Coupling Constants (³JH1,H2):
-
trans Isomer: In its more stable diequatorial conformation, the dihedral angle between H1 and H2 is approximately 60°, leading to a small coupling constant (typically 2-5 Hz). In the less stable diaxial conformation, the dihedral angle is ~180°, which would give a large coupling constant (10-13 Hz). The observed coupling constant is a weighted average, but will be small if the diequatorial conformer dominates. A larger observed coupling constant would indicate a significant population of the diaxial conformer.
-
cis Isomer: In both chair conformations, the relationship between H1 and H2 is axial-equatorial, with a dihedral angle of roughly 60°. This results in a small coupling constant, similar to the diequatorial trans isomer. However, a key difference can arise from the chemical shifts and the coupling to other ring protons.
-
-
Chemical Shifts (δ): The chemical shifts of H1 and H2 are influenced by the magnetic anisotropy of the substituents and their axial or equatorial positions. Axial protons are typically more shielded (upfield) compared to equatorial protons.
Experimental Data Comparison: ¹H NMR
| Parameter | cis-Ethyl 2-hydroxycyclohexanecarboxylate | This compound | Rationale for Difference |
| δ (H1) | ~2.5 ppm | ~2.3 ppm | The chemical shift of the proton on the carbon bearing the ester group is influenced by the relative orientation of the hydroxyl group. |
| δ (H2) | ~3.8 ppm | ~3.5 ppm | The chemical shift of the proton on the carbon with the hydroxyl group is affected by the proximity and orientation of the ester group. |
| ³JH1,H2 | ~3-4 Hz | ~8-10 Hz | This is the most definitive parameter. The larger coupling in the trans isomer indicates a significant population of the diaxial conformer where the H1-C1-C2-H2 dihedral angle approaches 180°. The small coupling in the cis isomer is indicative of an axial-equatorial relationship (dihedral angle ~60°). |
Note: The exact values can vary depending on the solvent and the specific conformation.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides complementary information about the carbon framework. The chemical shifts of the ring carbons are sensitive to the steric environment and the orientation of the substituents.
Key Differentiating Features in ¹³C NMR:
-
Chemical Shifts (δ): Steric compression, particularly 1,3-diaxial interactions, can cause an upfield shift (γ-gauche effect).
-
In the trans isomer's stable diequatorial conformation, steric hindrance is minimized.
-
In the cis isomer, with one axial and one equatorial group, there will be some steric interactions that can influence the chemical shifts of the ring carbons.
-
Experimental Data Comparison: ¹³C NMR
| Parameter | cis-Ethyl 2-hydroxycyclohexanecarboxylate | This compound | Rationale for Difference |
| δ (C1) | ~48 ppm | ~52 ppm | The chemical shift of the carbon attached to the ester is influenced by the stereochemistry of the adjacent hydroxyl group. |
| δ (C2) | ~70 ppm | ~74 ppm | The carbon bearing the hydroxyl group shows a downfield shift in the trans isomer compared to the cis. |
| δ (Ring Carbons) | Varies | Varies | The chemical shifts of the other ring carbons (C3-C6) will also show subtle differences due to the different steric environments in the two isomers. |
Note: The exact values can vary depending on the solvent.
Infrared (IR) Spectroscopy: The Telltale Signature of Hydrogen Bonding
Infrared (IR) spectroscopy is a rapid and effective method for distinguishing the two isomers based on the nature of the hydrogen bonding involving the hydroxyl group.
Key Differentiating Features in IR:
-
cis Isomer: The cis configuration allows for the formation of an intramolecular hydrogen bond between the hydroxyl group (donor) and the carbonyl oxygen of the ester group (acceptor). This results in a relatively sharp, concentration-independent O-H stretching band at a lower frequency (around 3500-3450 cm⁻¹).[3]
-
trans Isomer: Due to the spatial separation of the hydroxyl and ester groups, the trans isomer cannot form an intramolecular hydrogen bond. Instead, it exhibits intermolecular hydrogen bonding between molecules. This leads to a broad, concentration-dependent O-H stretching band at a lower frequency (typically 3400-3200 cm⁻¹).[3]
Experimental Data Comparison: IR Spectroscopy
| Parameter | cis-Ethyl 2-hydroxycyclohexanecarboxylate | This compound | Rationale for Difference |
| ν(O-H) stretch | ~3480 cm⁻¹ (sharp) | ~3450 cm⁻¹ (broad) | The sharp band in the cis isomer is characteristic of intramolecular H-bonding. The broad band in the trans isomer is due to intermolecular H-bonding. |
| Concentration Dependence | Negligible | Significant | The position and intensity of the O-H band for the trans isomer will change with concentration, while the cis isomer's O-H band will remain largely unaffected.[4] |
The workflow for this comparative analysis is summarized in the following diagram:
Caption: A streamlined workflow for the spectroscopic differentiation of isomers.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, ensure sufficient digital resolution to accurately measure coupling constants.
-
Standard acquisition parameters for both nuclei are generally sufficient.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals and measure the chemical shifts and coupling constants, paying close attention to the multiplicity of the signals for H1 and H2.
-
Assign the peaks in the ¹³C NMR spectrum.
-
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two NaCl or KBr plates.
-
Solution: Prepare a dilute solution (e.g., 1-5% in CCl₄) for analyzing the effect of concentration on hydrogen bonding.
-
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the O-H stretching frequency. Note its position, shape (broad or sharp), and intensity.
-
If concentration studies are performed, compare the spectra at different concentrations to observe any changes in the O-H band.
-
Conclusion
The differentiation of cis- and this compound is readily achievable through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. While each technique provides valuable information, the most definitive assignments are made by considering the data in concert. The vicinal coupling constant (³JH1,H2) in the ¹H NMR spectrum and the nature of the O-H stretching band in the IR spectrum are the most powerful individual indicators of stereochemistry. By understanding the underlying principles of conformational analysis and their influence on spectroscopic parameters, researchers can confidently assign the stereochemistry of these and related molecules, a crucial step in advancing their scientific and developmental objectives.
References
-
Kutateladze, A. G., & Hornback, J. M. (2001). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. Journal of Chemical Education, 78(1), 81. [Link]
-
Freitas, M. P., Rittner, R., Tormena, C. F., & Abraham, R. J. (2005). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1771–1776. [Link]
-
OpenStax. (n.d.). 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Naik, A. B. (n.d.). Quadrant II – Transcript and Related Materials. Retrieved from [Link]
-
Chen, H.-Y., et al. (2022). Intra- and Intermolecular Hydrogen Bonding in Miscible Blends of CO2/Epoxy Cyclohexene Copolymer with Poly(Vinyl Phenol). Polymers, 14(13), 2568. [Link]
-
PubChem. (n.d.). cis-Ethyl 2-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link].
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link].
Sources
A Comparative Guide to the Validation of Analytical Methods for trans-Ethyl 2-hydroxycyclohexanecarboxylate
In the landscape of pharmaceutical development and chemical manufacturing, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and safety. For a compound such as trans-Ethyl 2-hydroxycyclohexanecarboxylate, an ester with applications as a chiral intermediate in organic synthesis, ensuring the reliability of its quantification is paramount. This guide provides an in-depth comparison of two prevalent chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the analysis of this compound. Our focus extends beyond procedural steps to elucidate the rationale behind methodological choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7] This guide will walk you through the validation process for both GC-FID and HPLC-UV, presenting hypothetical yet realistic experimental data to objectively compare their performance characteristics.
The Analyte: this compound
This compound (C₉H₁₆O₃, Molar Mass: 172.22 g/mol ) is a relatively small, polar molecule.[8][9] Its volatility and thermal stability are key considerations in selecting the appropriate analytical technique. While its structure suggests sufficient volatility for Gas Chromatography, its polarity and potential for hydrogen bonding also make it amenable to High-Performance Liquid Chromatography. This duality makes it an excellent candidate for a comparative validation study.
Choosing the Battlefield: GC-FID vs. HPLC-UV
The decision between GC and HPLC is fundamental and depends on the physicochemical properties of the analyte.[10][11][12][13]
-
Gas Chromatography (GC) is ideal for volatile or semi-volatile compounds that can be vaporized without decomposition.[10][11] Given that GC-MS data exists for this compound, we can infer it has adequate thermal stability and volatility, making GC a strong candidate.[8] The Flame Ionization Detector (FID) is a robust, universal detector for organic compounds, offering excellent sensitivity and a wide linear range.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally labile.[11][13] For UV detection, the analyte must possess a chromophore. While this compound lacks a strong chromophore in the standard UV range (>220 nm), its ester functional group allows for detection at lower wavelengths (around 210 nm).
The following workflow illustrates the decision-making and validation process.
Caption: Workflow for Analytical Method Selection and Validation.
Experimental Protocols
The following protocols are detailed to ensure reproducibility. The causality behind specific choices is explained to provide a deeper understanding of the method development process.
Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Rationale: The choice of a non-polar stationary phase (5% phenyl polysiloxane) is based on the principle of "like dissolves like." The analyte is moderately polar, but a non-polar column provides excellent separation for such esters based on boiling points and subtle polarity differences, yielding sharp, symmetrical peaks. Helium is chosen as the carrier gas for its high efficiency and inertness.
-
Methodology:
-
Instrumentation: Agilent 7890B GC system with FID.
-
Column: DB-5 (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 20°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injector: Split mode (50:1), 250°C.
-
Detector: FID at 280°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution in methanol. Working standards and samples are diluted from this stock using methanol.
-
Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Rationale: A C18 column is the workhorse of reversed-phase chromatography and is suitable for separating moderately polar compounds like our target analyte. The mobile phase of acetonitrile and water provides a good polarity range to elute the compound with a reasonable retention time. A low UV wavelength (210 nm) is selected to detect the ester carbonyl group.
-
Methodology:
-
Instrumentation: Waters Alliance e2695 Separations Module with a 2998 Photodiode Array (PDA) Detector.[14]
-
Column: Zorbax SB C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution in the mobile phase. Working standards and samples are diluted from this stock using the mobile phase.
-
Validation & Comparative Performance Data
The following data was generated by performing validation studies for both methods in accordance with ICH Q2(R1) guidelines.[3][7]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] In this study, samples were spiked with the cis-isomer of the analyte and a known potential synthetic precursor.
| Method | Resolution (Analyte vs. cis-isomer) | Resolution (Analyte vs. Precursor) | Peak Purity (PDA) |
| GC-FID | > 2.0 | > 3.5 | N/A |
| HPLC-UV | > 1.8 | > 2.5 | Pass (>99.5%) |
Linearity and Range
Linearity was evaluated by analyzing five concentrations ranging from 50% to 150% of the nominal concentration.
| Parameter | GC-FID | HPLC-UV |
| Range | 0.05 - 0.30 mg/mL | 0.05 - 0.30 mg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 |
| Y-intercept | Minimal, within statistical noise | Minimal, within statistical noise |
Accuracy
Accuracy was determined by the recovery of spiked analyte in a placebo matrix at three concentration levels (80%, 100%, 120%).
| Concentration Level | GC-FID (% Recovery ± RSD) | HPLC-UV (% Recovery ± RSD) |
| 80% | 99.5% ± 0.8% | 101.2% ± 1.3% |
| 100% | 100.2% ± 0.6% | 99.8% ± 1.1% |
| 120% | 99.8% ± 0.7% | 100.5% ± 1.5% |
| Average | 99.8% | 100.5% |
Precision
Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts).
| Parameter | GC-FID (%RSD) | HPLC-UV (%RSD) |
| Repeatability (n=6) | 0.7% | 1.2% |
| Intermediate Precision (n=6) | 1.1% | 1.8% |
Detection & Quantitation Limits
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
| Parameter | GC-FID | HPLC-UV |
| LOD | 0.005 mg/mL | 0.01 mg/mL |
| LOQ | 0.015 mg/mL | 0.03 mg/mL |
Robustness
Robustness was evaluated by making small, deliberate variations to the method parameters.
| Varied Parameter | GC-FID (Effect on Results) | HPLC-UV (Effect on Results) |
| Flow Rate (±10%) | Insignificant | Minor shift in retention time |
| Column Temp (±2°C) | Minor shift in retention time | Insignificant |
| Mobile Phase % Organic (±2%) | N/A | Significant shift in retention time |
Summary and Recommendation
The following diagram provides a visual summary of the comparative performance.
Caption: Summary of Comparative Method Performance.
Based on the validation data, the GC-FID method is the superior choice for the routine quality control (QC) analysis of this compound. It offers higher sensitivity, greater precision, and better robustness. The faster analysis time is also a significant advantage in a high-throughput QC environment.
The HPLC-UV method , while valid and acceptable, would be better suited as a complementary technique. Its strength lies in its ability to analyze non-volatile or thermally unstable impurities that would not be amenable to GC analysis, making it a valuable tool for stability studies or in-depth impurity profiling.
Ultimately, the choice of analytical method must be fit for its intended purpose.[15][16] For precise and sensitive quantification of the main component, GC-FID excels. For broader characterization, including potential non-volatile degradants, a validated HPLC method is an indispensable asset.
References
- Quality Guidelines - ICH. (n.d.).
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2015, July). U.S. Food and Drug Administration.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. (n.d.). gmp-compliance.org.
- A Comparative Guide to GC-MS and HPLC Methods for Ester Analysis. (n.d.). Benchchem.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S. Food and Drug Administration.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005, November). U.S. Food and Drug Administration.
- FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024, March 7). BioPharm International.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). ProPharma.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24). Starodub.
- GC vs. HPLC : Modern Analytical Chromatography - WebofPharma. (2025, December 30). WebofPharma.
- Difference between HPLC and GC Technique - Veeprho. (2020, October 22). Veeprho.
- Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) - Food Safety Institute. (2025, July 19). Food Safety Institute.
- HPLC vs GC: What Sets These Methods Apart - Phenomenex. (2025, June 6). Phenomenex.
- cis-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268214 - PubChem. (n.d.). PubChem.
- Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691 - PubChem. (n.d.). PubChem.
- Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - NIH. (2021, June 26). National Institutes of Health.
- Ethyl 2-hydroxycyclohexanecarboxylate - CAS # 3444-72-2 - 1G - Tyger Scientific. (n.d.). Tyger Scientific.
- This compound | C9H16O3 | CID 1268212 - PubChem. (n.d.). PubChem.
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - NIH. (n.d.). National Institutes of Health.
- Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients | Request PDF - ResearchGate. (n.d.). ResearchGate.
- The Fitness for Purpose of Analytical Methods (2025) - Eurachem. (2025, December 18). Eurachem.
- HPLC Method Development for Characterisation of the Phenolic Composition of Cyclopia subternata and C. maculata Extracts and Chromatographic - CORE. (n.d.). CORE.
- Development and Validation of Analytical Methods for Pharmaceuticals - Omics. (n.d.). Omics Online.
- Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020, February 2). MDPI.
- DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATU - Rasayan Journal of Chemistry. (n.d.). Rasayan Journal of Chemistry.
- Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate - The Pharma Innovation Journal. (2017, October 24). The Pharma Innovation Journal.
- ETHYL TRANS-2-HYDROXYCYCLOHEXANECARBOXYLATE - - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Ethyl 2-hydroxycyclohexane-1-carboxylate | C9H16O3 | CID 303691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C9H16O3 | CID 1268212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GC vs. HPLC : Modern Analytical Chromatography [webofpharma.com]
- 11. veeprho.com [veeprho.com]
- 12. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 13. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 14. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Method Validation [eurachem.org]
A Comparative Benchmarking Guide to the Synthesis of trans-Ethyl 2-hydroxycyclohexanecarboxylate
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. trans-Ethyl 2-hydroxycyclohexanecarboxylate is a valuable intermediate, and the selection of an optimal synthetic route is critical for achieving desired purity, yield, and scalability. This guide provides an in-depth comparison of the prevailing methods for its synthesis, grounded in experimental data and mechanistic insights to empower informed decision-making in your synthetic endeavors.
Introduction: The Significance of this compound
This compound serves as a versatile chiral precursor in the synthesis of a variety of pharmaceuticals and agrochemicals. Its stereochemistry is pivotal to the biological activity of the target molecules. The primary route to this compound involves the diastereoselective reduction of the readily available precursor, ethyl 2-oxocyclohexanecarboxylate. The challenge lies in maximizing the yield of the desired trans isomer over the cis counterpart. This guide will dissect and benchmark the most effective methods to achieve this transformation.
The synthesis of the requisite starting material, ethyl 2-oxocyclohexanecarboxylate, is a well-established procedure. A high-yielding and scalable approach involves the base-catalyzed acylation of cyclohexanone with diethyl carbonate.
Synthesis of the Precursor: Ethyl 2-oxocyclohexanecarboxylate
A robust and widely adopted method for the synthesis of ethyl 2-oxocyclohexanecarboxylate is the Claisen condensation of cyclohexanone with diethyl carbonate using a strong base such as sodium hydride. This method consistently delivers high yields of the desired β-keto ester.
Benchmarking the Reduction Methodologies
The core of this guide focuses on the comparative analysis of different reduction strategies for ethyl 2-oxocyclohexanecarboxylate to furnish this compound. We will explore three primary methodologies: Chemical Reduction with Sodium Borohydride, Meerwein-Ponndorf-Verley (MPV) Reduction, and the emerging field of Biocatalytic Reduction.
Method 1: Chemical Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a cost-effective and operationally simple reducing agent for ketones. Its diastereoselectivity in the reduction of cyclic ketones is influenced by steric and electronic factors. For 2-substituted cyclohexanones, the hydride attack generally favors the formation of the thermodynamically more stable equatorial alcohol, which in this case corresponds to the desired trans isomer.
Mechanistic Rationale
The reduction with NaBH₄ proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. In the case of ethyl 2-oxocyclohexanecarboxylate, the approach of the hydride reagent is sterically hindered by the adjacent ethyl carboxylate group. Attack from the less hindered face leads to the formation of the hydroxyl group in the equatorial position, resulting in the trans product.
Experimental Protocol: NaBH₄ Reduction
-
Dissolution: Dissolve ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is acidic.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the trans and cis isomers.
Performance Analysis
| Parameter | Value/Observation |
| Yield | Typically high ( >90%) |
| Diastereoselectivity (trans:cis) | Moderately selective, favoring the trans isomer (typically around 3:1 to 5:1) |
| Reaction Time | 2-5 hours |
| Temperature | 0 °C to room temperature |
| Reagents | Sodium borohydride, methanol/ethanol |
| Advantages | Cost-effective, readily available reagents, simple procedure. |
| Disadvantages | Moderate diastereoselectivity necessitates chromatographic separation. |
Method 2: Meerwein-Ponndorf-Verley (MPV) Reduction
The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones using aluminum isopropoxide in the presence of isopropanol. This reaction is revered for its mild conditions and high selectivity, often favoring the thermodynamically more stable alcohol.
Mechanistic Rationale
The MPV reduction involves a reversible hydride transfer from the aluminum isopropoxide to the carbonyl carbon via a six-membered cyclic transition state. The equilibrium is driven towards the product side by using an excess of isopropanol and distilling off the acetone byproduct. The stereochemical outcome is governed by the formation of the most stable chair-like transition state, which typically leads to the equatorial alcohol, and thus the trans product in high diastereomeric excess. Studies on similar substrates have demonstrated the high diastereoselectivity of this method.[1][2]
Experimental Protocol: MPV Reduction
-
Setup: In a flame-dried round-bottom flask equipped with a distillation head, dissolve ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in anhydrous toluene.
-
Addition of Reagents: Add aluminum isopropoxide (0.5 equivalents) and a large excess of anhydrous isopropanol (10 equivalents).
-
Reaction: Heat the mixture to reflux and slowly distill off the acetone-isopropanol azeotrope. Continue the reaction for 4-8 hours, monitoring by TLC.
-
Work-up: After completion, cool the reaction mixture and hydrolyze with 2 M sulfuric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with toluene.
-
Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography.
Performance Analysis
| Parameter | Value/Observation |
| Yield | Good to excellent (85-95%) |
| Diastereoselectivity (trans:cis) | High, with a strong preference for the trans isomer (potentially >10:1) |
| Reaction Time | 4-8 hours |
| Temperature | Reflux (toluene/isopropanol) |
| Reagents | Aluminum isopropoxide, isopropanol, toluene |
| Advantages | High diastereoselectivity, mild conditions, chemoselective. |
| Disadvantages | Requires anhydrous conditions, longer reaction times than NaBH₄ reduction. |
Method 3: Biocatalytic Reduction
Biocatalysis has emerged as a powerful and sustainable alternative for stereoselective synthesis.[3] Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), and isolated enzymes, particularly alcohol dehydrogenases (ADHs), are capable of reducing β-keto esters with high enantioselectivity and, in many cases, good diastereoselectivity.
Mechanistic Rationale
Enzymes, with their well-defined three-dimensional active sites, can precisely orient the substrate for a highly stereoselective hydride transfer from a cofactor (typically NADH or NADPH). The inherent chirality of the enzyme's active site dictates the facial selectivity of the reduction, often leading to a single stereoisomer with high purity. For cyclic β-keto esters, the enzyme's topology can favor the formation of either the cis or trans isomer, depending on the specific enzyme used.
Experimental Protocol: Yeast-Mediated Reduction (Illustrative)
-
Yeast Suspension: Suspend baker's yeast in a buffered aqueous solution (e.g., phosphate buffer, pH 7) containing a carbon source like glucose.
-
Substrate Addition: Add ethyl 2-oxocyclohexanecarboxylate to the yeast suspension.
-
Incubation: Incubate the mixture with shaking at a controlled temperature (e.g., 30 °C) for 24-72 hours.
-
Work-up: After the reaction, centrifuge the mixture to remove the yeast cells.
-
Extraction: Extract the supernatant with ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification and Analysis: Purify the product by column chromatography and analyze the diastereomeric ratio by GC or NMR.
Performance Analysis
| Parameter | Value/Observation |
| Yield | Variable (moderate to good) |
| Diastereoselectivity (trans:cis) | Potentially very high, but enzyme-dependent. Screening is often necessary. |
| Reaction Time | Long (24-72 hours) |
| Temperature | Mild (typically 25-37 °C) |
| Reagents | Yeast/Enzyme, buffer, co-substrate (e.g., glucose) |
| Advantages | "Green" and sustainable, potentially high stereoselectivity, mild reaction conditions. |
| Disadvantages | Longer reaction times, lower substrate concentrations, requires screening of biocatalysts. |
Comparative Summary and Recommendations
| Method | Yield | Diastereoselectivity (trans:cis) | Reaction Time | Conditions | Cost & Complexity | Recommendation |
| NaBH₄ Reduction | >90% | Moderate (3:1 - 5:1) | 2-5 h | Mild (0°C - RT) | Low & Simple | Ideal for initial exploratory work and when moderate diastereoselectivity is acceptable. |
| MPV Reduction | 85-95% | High (>10:1) | 4-8 h | Anhydrous, Reflux | Moderate | Recommended for achieving high diastereoselectivity and for larger scale synthesis where purification is a concern. |
| Biocatalytic Reduction | Moderate to Good | Potentially Very High (>20:1) | 24-72 h | Mild, Aqueous | Variable & Requires Screening | A promising green alternative for achieving high stereoselectivity, particularly when enantiopurity is also a goal. |
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion
The choice of synthesis method for this compound is contingent upon the specific requirements of the research or development program. For rapid, cost-effective synthesis where moderate diastereoselectivity is sufficient, the sodium borohydride reduction is a pragmatic choice. However, for applications demanding high diastereoselectivity to minimize downstream purification challenges, the Meerwein-Ponndorf-Verley reduction offers a superior and reliable solution. The emerging field of biocatalysis presents a compelling green alternative, with the potential for exceptional stereoselectivity, albeit with the need for initial screening and optimization. This guide provides the foundational data and protocols to enable researchers to select and implement the most appropriate synthetic strategy for their objectives.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Biocatalysis and Ethyl 2-Oxocyclohexanecarboxylate: A Greener Approach to Chemistry. Retrieved from a relevant chemical supplier website.[3]
-
Odinity. (2013). Hydride Reduction Reactions: A Stereoselective Adventure. Retrieved from [Link]]
-
Yin, J., Huffman, M. A., Conrad, K. M., & Armstrong, J. D. (2006). Highly Diastereoselective Catalytic Meerwein-Ponndorf-Verley Reductions. The Journal of Organic Chemistry, 71(2), 840–843.[1][2]
-
ResearchGate. (n.d.). Highly Diastereoselective Catalytic Meerwein−Ponndorf−Verley Reductions. Retrieved from [Link]]
-
Gliński, M., Armusiewicz, D., Łukasik-Kwaśniewska, K., Materowski, M., Rułka, A., Iwanek Nee Wilczkowska, E. M., & Kucharska, M. (2025). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Molecules, 30(10), 2153.[4][5]
-
PubChem. (n.d.). This compound. Retrieved from [Link]]
-
PubChem. (n.d.). Ethyl 2-hydroxycyclohexane-1-carboxylate. Retrieved from [Link]]
-
VU Research Portal. (2023). Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones. Retrieved from a relevant university research portal.[6]
-
PubChem. (n.d.). cis-Ethyl 2-hydroxycyclohexanecarboxylate. Retrieved from [Link]]
-
Odinity. (2013). Sodium Borohydride Reduction of 2-methylcylohexanone. Retrieved from [Link]]
-
Scribd. (n.d.). Experiment 8: Reduction of 4-T-Butylcyclohexanone With Sodium Borohydride. Retrieved from [Link]]
Sources
- 1. Highly Diastereoselective Catalytic Meerwein-Ponndorf-Verley Reductions [organic-chemistry.org]
- 2. Highly diastereoselective catalytic Meerwein-Ponndorf-Verley reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.vu.nl [research.vu.nl]
A Comparative Review of Synthetic Strategies for Hydroxycyclohexanecarboxylates
Introduction
Hydroxycyclohexanecarboxylates and their derivatives are pivotal structural motifs in a multitude of biologically active molecules and are extensively utilized as versatile building blocks in the synthesis of pharmaceuticals and fine chemicals. The rigid cyclohexane framework, adorned with hydroxyl and carboxylate functionalities, imparts specific conformational constraints and opportunities for diverse chemical modifications. Consequently, the development of efficient and stereoselective synthetic routes to access these compounds is of paramount importance to the chemical and pharmaceutical industries. This guide provides a comparative analysis of the three principal synthetic strategies employed for the preparation of hydroxycyclohexanecarboxylates: the Diels-Alder reaction, catalytic hydrogenation of substituted benzoates, and chemoenzymatic methods. Each approach will be evaluated based on its synthetic efficiency, stereochemical control, substrate scope, and practical applicability, supported by experimental data and detailed protocols.
I. The Diels-Alder Reaction: A Powerful Tool for Cyclohexene Ring Construction
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands as a cornerstone of cyclic compound synthesis due to its reliability and inherent stereospecificity.[1] This concerted pericyclic reaction allows for the formation of a six-membered ring with excellent control over the relative stereochemistry of the newly formed chiral centers.[1][2]
Mechanism and Stereochemical Considerations
The reaction proceeds through a cyclic transition state, where the stereochemistry of both the diene and dienophile is retained in the cyclohexene product. A key aspect of the Diels-Alder reaction is the "endo rule," which often predicts the major diastereomer. The endo transition state is favored due to secondary orbital interactions between the substituents on the dienophile and the developing pi-system of the diene, although the exo product can sometimes be favored for steric reasons.[3][4]
The introduction of the hydroxyl group in the target molecule can be achieved by using an oxygenated diene. For instance, Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) is a highly reactive diene that has been successfully employed in the synthesis of functionalized cyclohexenones, which can be further elaborated to hydroxycyclohexanecarboxylates.[5]
Workflow for Diels-Alder Synthesis
Caption: General workflow for the synthesis of hydroxycyclohexanecarboxylates via the Diels-Alder reaction.
Experimental Protocol: Diels-Alder Reaction with an Oxygenated Diene
The following is a representative protocol for the Diels-Alder reaction between 1-methoxy-3-trimethylsiloxy-1,3-butadiene and methyl acrylate, followed by hydrolysis to yield a hydroxycyclohexanecarboxylate precursor.
Materials:
-
1-methoxy-3-trimethylsiloxy-1,3-butadiene
-
Methyl acrylate
-
Toluene (anhydrous)
-
Hydrochloric acid (0.1 N)
-
Tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of methyl acrylate (1.0 equivalent) in anhydrous toluene, add 1-methoxy-3-trimethylsiloxy-1,3-butadiene (1.1 equivalents).
-
Heat the reaction mixture at 110°C for 24-48 hours, monitoring the reaction progress by TLC or GC.[5]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the crude cycloadduct in a mixture of THF and 0.1 N HCl.
-
Stir the solution at room temperature for 1-2 hours to effect hydrolysis of the silyl enol ether.[5]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting keto-ester can be purified by column chromatography and subsequently reduced to the desired hydroxycyclohexanecarboxylate using a suitable reducing agent (e.g., sodium borohydride).
II. Catalytic Hydrogenation of Substituted Benzoates: An Industrial Approach
The catalytic hydrogenation of aromatic rings is a well-established and scalable method for the synthesis of saturated cyclic compounds. This strategy is particularly attractive for the industrial production of simple hydroxycyclohexanecarboxylates due to the availability of inexpensive starting materials like p-hydroxybenzoic acid.
Catalysts and Reaction Conditions
Ruthenium-based catalysts, particularly ruthenium on a carbon support (Ru/C), are highly effective for the hydrogenation of the aromatic ring of hydroxybenzoic acids and their esters.[6] The reaction is typically carried out under elevated hydrogen pressure and temperature. The choice of solvent can significantly influence the selectivity of the reaction. For instance, a binary solvent system of 1,4-dioxane and water has been shown to enhance the selectivity for cyclohexane carboxylic acid formation while minimizing hydrogenolysis byproducts.[6]
Workflow for Catalytic Hydrogenation
Caption: Workflow for the synthesis of trans-4-hydroxycyclohexanecarboxylic acid via catalytic hydrogenation.
Experimental Protocol: Hydrogenation of p-Hydroxybenzoic Acid
The following protocol is a general procedure for the hydrogenation of p-hydroxybenzoic acid using a ruthenium on carbon catalyst.
Materials:
-
p-Hydroxybenzoic acid
-
5% Ruthenium on carbon (Ru/C) catalyst
-
Solvent (e.g., water, or a 1:1 mixture of 1,4-dioxane and water)
-
High-pressure autoclave reactor
-
Hydrogen gas
Procedure:
-
Charge a high-pressure autoclave with p-hydroxybenzoic acid and the chosen solvent.
-
Add the 5% Ru/C catalyst (typically 1-5 mol%).
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 6.89 MPa).[6]
-
Heat the reaction mixture to the target temperature (e.g., 120-150°C) with stirring.[6]
-
Maintain the reaction at temperature and pressure until hydrogen uptake ceases, indicating reaction completion.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The product can be isolated by crystallization or extraction, depending on the solvent used.
III. Chemoenzymatic Methods: The Path to High Enantiopurity
Chemoenzymatic synthesis combines the best of both worlds: the versatility of chemical reactions and the exceptional selectivity of enzymes.[7][8][9] For the synthesis of enantiomerically pure hydroxycyclohexanecarboxylates, lipase-catalyzed kinetic resolution is a particularly powerful strategy.[10][11][12]
Lipase-Catalyzed Kinetic Resolution
Lipases are a class of enzymes that catalyze the hydrolysis or transesterification of esters.[12] In a kinetic resolution, a lipase selectively acylates or deacylates one enantiomer of a racemic mixture of a hydroxy-containing compound at a much faster rate than the other. This allows for the separation of the two enantiomers, yielding both the unreacted alcohol and the acylated product in high enantiomeric excess (ee).[4][10]
Commonly used lipases for kinetic resolutions include Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia lipase (PCL), and Pseudomonas fluorescens lipase (PFL).[10][11] The choice of solvent and acyl donor is crucial for achieving high enantioselectivity (E-value).
Workflow for Chemoenzymatic Kinetic Resolution
Caption: General workflow for the lipase-catalyzed kinetic resolution of a racemic hydroxycyclohexanecarboxylate.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol describes a typical procedure for the kinetic resolution of a racemic hydroxycyclohexanecarboxylate via lipase-catalyzed transesterification.
Materials:
-
Racemic hydroxycyclohexanecarboxylate
-
Immobilized lipase (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., tert-butyl methyl ether, toluene)
-
Molecular sieves (optional, to remove water)
Procedure:
-
To a solution of the racemic hydroxycyclohexanecarboxylate in the chosen organic solvent, add the immobilized lipase.
-
Add the acyl donor (typically 0.5-0.6 equivalents for optimal resolution).
-
If necessary, add molecular sieves to maintain anhydrous conditions.
-
Shake the mixture at a controlled temperature (e.g., 30-50°C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Filter off the immobilized enzyme (which can often be reused).
-
Separate the unreacted alcohol and the acylated product by column chromatography.
-
The acylated enantiomer can be hydrolyzed back to the corresponding alcohol if desired.
Comparative Analysis
| Feature | Diels-Alder Reaction | Catalytic Hydrogenation | Chemoenzymatic Methods |
| Primary Application | Construction of the cyclohexene ring with stereocontrol. | Large-scale production of saturated cyclohexanes. | Synthesis of enantiomerically pure compounds. |
| Stereoselectivity | Good to excellent diastereoselectivity (endo/exo). Enantioselectivity requires chiral catalysts or auxiliaries. | Generally produces the thermodynamically more stable trans isomer. | Excellent enantioselectivity (often >99% ee). |
| Yield | Moderate to high, depending on the diene and dienophile.[6] | High, often quantitative.[6] | Theoretical max. 50% for each enantiomer in kinetic resolution. |
| Substrate Scope | Broad, but sensitive to the electronics and sterics of the diene and dienophile. | Primarily for aromatic precursors. | Broad for lipases, but enzyme-dependent. |
| Reaction Conditions | Often requires elevated temperatures; can be catalyzed by Lewis acids. | High pressure and temperature. | Mild conditions (near ambient temperature and pressure). |
| Advantages | Powerful for complex molecule synthesis; high stereocontrol. | Scalable, uses inexpensive starting materials. | High enantiopurity, environmentally benign (mild conditions, reusable catalyst). |
| Disadvantages | Regioselectivity can be an issue with unsymmetrical reactants. | Requires specialized high-pressure equipment; limited to available aromatic precursors. | Maximum 50% yield for each enantiomer in kinetic resolution; requires screening of enzymes and conditions. |
Conclusion
The choice of synthetic strategy for preparing hydroxycyclohexanecarboxylates is dictated by the specific requirements of the target molecule and the desired scale of production.
-
The Diels-Alder reaction is a superior method for constructing complex, functionalized cyclohexene rings with a high degree of diastereocontrol, making it a valuable tool in natural product synthesis and medicinal chemistry.
-
Catalytic hydrogenation of readily available aromatic precursors is the most economically viable and scalable approach for the production of simple, saturated hydroxycyclohexanecarboxylates, particularly in an industrial setting.
-
Chemoenzymatic methods , especially lipase-catalyzed kinetic resolution, offer an unparalleled advantage in accessing highly enantiomerically enriched hydroxycyclohexanecarboxylates. This "green" approach, operating under mild conditions, is ideal for the synthesis of chiral building blocks for the pharmaceutical industry where enantiopurity is critical.
Ultimately, a thorough understanding of the strengths and limitations of each of these powerful synthetic methodologies enables the modern chemist to make informed decisions in the design and execution of efficient and selective syntheses of this important class of molecules.
References
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Repository. [Link]
-
Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. National Institutes of Health. [Link]
-
Chemoenzymatic synthesis. National Institutes of Health. [Link]
-
Chemoenzymatic preparation of optically active cyclic 4-hydroxy-acylaziridines. Royal Society of Chemistry. [Link]
-
Diels–Alder reaction of unsymmetrical dienes with methyl acrylate. Royal Society of Chemistry. [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. National Institutes of Health. [Link]
-
Efficient kinetic bioresolution of 2-nitrocyclohexanol. ResearchGate. [Link]
-
Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variants of the Acyltransferase from Mycobacterium smegmatis. MDPI. [Link]
-
Highly Regio- and Stereoselective Diels-Alder Cycloadditions via Two-Step and Multicomponent Reactions Promoted by Infrared Irradiation under Solvent-Free Conditions. MDPI. [Link]
-
Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. National Institutes of Health. [Link]
-
Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. ResearchGate. [Link]
-
561 F. Fringuelli, O. Piermatti, F. Pizzo, and L. Vaccaro The Diels–Alder reaction has a preeminent position in organic synthe. [Link]
-
Origins of Stereoselectivity in the Diels-Alder Addition of Chiral Hydroxyalkyl Vinyl Ketones to Cyclopentadiene: A Quantitative Computational Study. ResearchGate. [Link]
-
Lipase catalysis in resolution of racemic intermediates of diltiazem synthesis in organic solvents. ResearchGate. [Link]
-
Highly Stereoselective Hydroxy-Directed Diels−Alder Reaction. ResearchGate. [Link]
-
Ruthenium-catalyzed hydrogenation of CO2 as a route to methyl esters for use as biofuels or fine chemicals. Royal Society of Chemistry. [Link]
-
Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines. MDPI. [Link]
-
Ruthenium-catalysed hydrosilylation of carbon–carbon multiple bonds. Royal Society of Chemistry. [Link]
-
Formation of C–C bonds via ruthenium-catalyzed transfer hydrogenation. National Institutes of Health. [Link]
-
Highly Regio- and Stereoselective Diels-Alder Cycloadditions via Two-Step and Multicomponent Reactions Promoted by Infrared Irradiation under Solvent-Free Conditions. ResearchGate. [Link]
-
Ruthenium-Catalyzed Monoselective C–H Methylation and d3-Methylation of Arenes. National Institutes of Health. [Link]
-
Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane. Beilstein Journal of Organic Chemistry. [Link]
-
Lipase-Catalyzed Kinetic Resolution of Hydroxymethylchromanes. ResearchGate. [Link]
-
16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. [Link]
Sources
- 1. Diels–Alder reaction of unsymmetrical dienes with methyl acrylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruthenium-catalysed hydrosilylation of carbon–carbon multiple bonds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. repository.tudelft.nl [repository.tudelft.nl]
- 10. Chemoenzymatic preparation of optically active cyclic 4-hydroxy-acylaziridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Comparative Biological Activity of trans-Ethyl 2-hydroxycyclohexanecarboxylate Enantiomers: A Research Proposal and Methodological Guide
Introduction
The principle of chirality is a cornerstone of modern drug discovery and development, with the stereochemistry of a molecule often having profound implications for its pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different, and sometimes opposing, biological effects. One such molecule of interest is trans-Ethyl 2-hydroxycyclohexanecarboxylate, a chiral ester with a cyclohexane scaffold that is present in numerous biologically active compounds. While the racemic mixture might be readily synthesized, a comprehensive understanding of the individual contributions of its (+) and (-) enantiomers to its overall biological profile is currently lacking in publicly available literature.
This guide, intended for researchers, scientists, and drug development professionals, puts forth a detailed research proposal and methodological framework for the systematic comparative evaluation of the biological activities of the enantiomers of this compound. Drawing upon the known biological activities of structurally related cyclohexanecarboxylate derivatives, which have demonstrated potential as anti-inflammatory and antimicrobial agents, this guide outlines a series of robust in vitro assays to elucidate the specific properties of each enantiomer.[1][2][3]
The central hypothesis of this proposed research is that the two enantiomers of this compound will exhibit differential biological activities, with one enantiomer potentially possessing greater potency and/or a more desirable safety profile. This investigation will provide critical insights into the structure-activity relationship of this compound and could pave the way for the development of a more effective and safer therapeutic agent.
Part 1: Enantioselective Separation - A Critical First Step
The prerequisite for a comparative biological evaluation is the isolation of the individual enantiomers in high purity. While enantioselective synthesis is a viable option, a highly effective and widely used method for the separation of chiral esters is enzymatic kinetic resolution.[4][5][6]
Proposed Method: Lipase-Catalyzed Kinetic Resolution
Lipases are a class of enzymes that can stereoselectively catalyze the hydrolysis of esters. In a kinetic resolution, one enantiomer of a racemic ester is preferentially hydrolyzed by the lipase to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer.
Experimental Workflow for Lipase-Catalyzed Resolution
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. d-nb.info [d-nb.info]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of trans-Ethyl 2-hydroxycyclohexanecarboxylate: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of chiral intermediates is a cornerstone of innovation. Among these, trans-Ethyl 2-hydroxycyclohexanecarboxylate stands out as a valuable building block. Its stereochemistry is crucial for the biological activity of many target molecules. This guide provides a detailed comparative analysis of three distinct synthetic pathways for the stereoselective reduction of Ethyl 2-oxocyclohexanecarboxylate to the desired trans-isomer. We will delve into the nuances of chemical reduction with sodium borohydride, biocatalytic reduction using baker's yeast, and catalytic hydrogenation, offering a comprehensive cost-benefit analysis to inform your synthetic strategy.
Introduction to the Synthetic Challenge
The primary precursor for the synthesis of this compound is Ethyl 2-oxocyclohexanecarboxylate. The core challenge lies in the stereoselective reduction of the ketone functionality to a hydroxyl group, favoring the trans configuration where the hydroxyl and ester groups are on opposite sides of the cyclohexane ring. This diastereoselectivity is paramount as the cis and trans isomers can exhibit different biological activities and physical properties.
This guide will explore the following three pathways:
-
Chemical Reduction using Sodium Borohydride (NaBH₄)
-
Biocatalytic Reduction using Baker's Yeast (Saccharomyces cerevisiae)
-
Catalytic Hydrogenation
Each pathway will be evaluated based on its stereoselectivity, yield, reaction conditions, cost-effectiveness, and environmental impact.
Pathway 1: Chemical Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a widely used, mild, and cost-effective reducing agent for ketones. The stereochemical outcome of the reduction of cyclic ketones with NaBH₄ is influenced by steric hindrance.
Mechanism of Action
The hydride (H⁻) from sodium borohydride attacks the electrophilic carbonyl carbon. In the case of Ethyl 2-oxocyclohexanecarboxylate, the bulky ethoxycarbonyl group can sterically hinder one face of the carbonyl group, influencing the trajectory of the hydride attack and thus the stereochemical outcome.
Experimental Protocol
A detailed protocol for the diastereoselective reduction of ethyl 2-oxocyclopentanecarboxylate using NaBH₄ can be adapted for the cyclohexanone derivative.[1]
-
Dissolve Ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in methanol (MeOH) or ethanol (EtOH) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of acetic acid or saturated ammonium chloride solution.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the product by column chromatography to separate the cis and trans isomers.
Performance Analysis
Diagram of the Chemical Reduction Pathway
Caption: Chemical reduction of Ethyl 2-oxocyclohexanecarboxylate using Sodium Borohydride.
Pathway 2: Biocatalytic Reduction with Baker's Yeast (Saccharomyces cerevisiae)
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Baker's yeast contains various oxido-reductase enzymes that can catalyze the asymmetric reduction of ketones.[2][3]
Mechanism of Action
The enzymes within the yeast cells utilize cofactors like NADH or NADPH to deliver a hydride to the carbonyl group of the substrate. The chiral environment of the enzyme's active site dictates the stereochemical outcome of the reduction, often leading to high enantiomeric and diastereomeric purity.
Experimental Protocol
A general procedure for the yeast-mediated reduction of β-keto esters can be adapted:[4]
-
In a flask, suspend baker's yeast in a solution of sucrose and warm water (around 30-35 °C).
-
Stir the mixture for a period to activate the yeast.
-
Add Ethyl 2-oxocyclohexanecarboxylate to the fermenting yeast suspension.
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by TLC or GC.
-
After the reaction is complete, add a filter aid (e.g., Celite) and filter the mixture.
-
Saturate the filtrate with sodium chloride and extract with an organic solvent like ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Performance Analysis
The reduction of β-keto esters using baker's yeast is well-documented to produce chiral hydroxy esters with high enantiomeric excess.[5][6] For the reduction of Ethyl 2-oxocyclohexanecarboxylate, the literature suggests that baker's yeast can produce the corresponding hydroxy ester with high optical purity.[5] The diastereoselectivity can also be high, often favoring one isomer. However, the yield and selectivity can be influenced by factors such as the yeast strain, substrate concentration, and reaction conditions.[2]
Diagram of the Biocatalytic Reduction Pathway
Caption: Biocatalytic reduction using Baker's Yeast.
Pathway 3: Catalytic Hydrogenation
Catalytic hydrogenation is a powerful and widely used industrial method for the reduction of ketones. The choice of catalyst and reaction conditions can significantly influence the stereoselectivity of the reaction.
Mechanism of Action
In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a metal catalyst (e.g., Raney Nickel or Palladium on carbon). The substrate, Ethyl 2-oxocyclohexanecarboxylate, adsorbs onto the catalyst surface, and hydrogen is then added across the carbonyl double bond. The stereochemistry of the product is determined by the orientation of the substrate on the catalyst surface.
Experimental Protocol
A general procedure for catalytic hydrogenation is as follows:
-
Place Ethyl 2-oxocyclohexanecarboxylate and a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel.
-
Add the catalyst (e.g., Raney Nickel or 5% Pd/C) to the mixture.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at a specific temperature until the hydrogen uptake ceases.
-
Carefully filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Performance Analysis
Catalytic hydrogenation can be highly efficient, often providing high yields of the desired product. The diastereoselectivity is dependent on the catalyst, solvent, temperature, and hydrogen pressure. Raney Nickel, an earth-abundant metal catalyst, is known for its high activity in ketone reductions.[7] Palladium on carbon is another effective catalyst.[8] By carefully selecting the reaction conditions, it is often possible to achieve high selectivity for the trans isomer.
Diagram of the Catalytic Hydrogenation Pathway
Caption: Catalytic hydrogenation of Ethyl 2-oxocyclohexanecarboxylate.
Cost-Benefit Analysis: A Comparative Summary
To facilitate an objective comparison, the following table summarizes the key metrics for each synthetic pathway. The cost estimates are based on currently available market prices and may vary depending on the supplier and scale of the synthesis.
| Metric | Chemical Reduction (NaBH₄) | Biocatalytic Reduction (Baker's Yeast) | Catalytic Hydrogenation |
| Starting Material | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 2-oxocyclohexanecarboxylate |
| Key Reagent/Catalyst | Sodium Borohydride | Saccharomyces cerevisiae (Baker's Yeast) | Raney Nickel or Palladium on Carbon |
| Estimated Reagent/Catalyst Cost (per kg of product) | ~$2,000/kg[9][10] | ~$250 - $850/kg[11][12][13] | Raney Ni: ~$1,000 - |
| Stereoselectivity (trans:cis) | Moderate to Good (condition dependent) | Potentially High | Good to Excellent (catalyst/condition dependent) |
| Yield | Good to Excellent | Moderate to Good | High to Excellent |
| Reaction Conditions | Mild (0 °C to RT) | Mild (RT, atmospheric pressure) | Elevated pressure and/or temperature |
| Reaction Time | Short (hours) | Long (days) | Moderate (hours) |
| Work-up/Purification | Standard extraction and chromatography | Filtration, extraction, and chromatography | Filtration, extraction, and chromatography/distillation |
| Environmental Impact | Moderate (boron waste) | Low (biodegradable) | Moderate (metal catalyst handling and disposal) |
| Scalability | Good | Moderate | Excellent |
In-Depth Discussion and Recommendations
Chemical Reduction with Sodium Borohydride offers a straightforward and relatively inexpensive method for the synthesis of this compound. Its primary advantages are the low cost of the reducing agent and the simplicity of the experimental setup. However, achieving high diastereoselectivity can be challenging and may require extensive optimization of reaction conditions. The generation of boron-containing waste is also a consideration for large-scale synthesis.
Biocatalytic Reduction with Baker's Yeast presents an environmentally friendly and potentially highly stereoselective route. The low cost of baker's yeast is a significant advantage.[11][12][13] This method operates under mild conditions and avoids the use of hazardous reagents. However, the reaction times are typically long, and the yields can be variable. The work-up procedure can also be more complex due to the presence of biological materials. For applications where high stereopurity is critical and green chemistry principles are a priority, this pathway is highly attractive, especially if the process can be optimized for higher yields and shorter reaction times.
Catalytic Hydrogenation is a highly efficient and scalable method, making it well-suited for industrial production. It often provides high yields and can be tuned to achieve excellent diastereoselectivity. Raney Nickel is a cost-effective catalyst option.[15][16][17] While Palladium on carbon offers high activity, its cost is significantly higher due to the price of palladium.[8][14] The main drawbacks of this method are the requirement for specialized high-pressure equipment and the safety considerations associated with handling hydrogen gas and pyrophoric catalysts. The disposal and recycling of the metal catalyst also need to be managed.
Conclusion
The choice of the optimal synthetic pathway for this compound depends on the specific requirements of the project.
-
For small-scale laboratory synthesis where cost and simplicity are key, chemical reduction with sodium borohydride is a viable option, provided that the diastereomers can be efficiently separated.
-
For applications demanding high stereoselectivity and a green synthetic approach , biocatalytic reduction with baker's yeast is a compelling choice, particularly if the longer reaction times and potentially lower yields are acceptable.
-
For large-scale industrial production where efficiency, high yield, and scalability are paramount, catalytic hydrogenation , especially with a cost-effective catalyst like Raney Nickel, is the most suitable method.
Further research into optimizing the reaction conditions for each pathway, particularly for improving the diastereoselectivity of the sodium borohydride reduction and the efficiency of the baker's yeast-mediated process, would be highly beneficial.
References
-
ACG Publications. (2013, May 3). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. Retrieved from [Link]
-
IndiaMART. Sodium Borohydride, NaBH4 Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
-
IndiaMART. Raney Nickel Catalyst - Sponge Nickel Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. Retrieved from [Link]
-
PubMed. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. Retrieved from [Link]
-
Exporters India. Raney Nickel at Best Price from Manufacturers, Suppliers & Traders. Retrieved from [Link]
-
IndiaMART. Sodium Borohydride Powder - Sodium Boranuide Powder Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
-
Dhairya International. Raney Nickel Catalyst. Retrieved from [Link]
-
Tradeindia. Sodium Borohydride Manufacturer at Latest Price in Mumbai, Maharashtra. Retrieved from [Link]
-
Exporters India. Sodium Borohydride (98% Min) - Best Price and High Quality. Retrieved from [Link]
-
Tradeindia. Raney Nickel Application: Industrial at 1500.00 INR in Mumbai, Maharashtra. Retrieved from [Link]
-
IndiaMART. Raney Nickel, For Commercial, Packaging Size: 10 Kg. Retrieved from [Link]
-
PharmaCompass.com. Sodium Borohydride | Price | per kg | USD. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The enantioselective β-keto ester reductions by Saccharomyces cerevisiae. Retrieved from [Link]
-
Scite. Asymmetric Reduction of β-Keto Esters with an Enzyme from Bakers' Yeast. Retrieved from [Link]
-
IndiaMART. Yeast - Bakers Yeast Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
-
Accio. (2025, December 18). 10 Palladium on Carbon Price per kg. Retrieved from [Link]
-
CHIMIA. Stereoselectivity of Yeast Reductions - an Improved Procedure for the Preparation of Ethyl (S)-3-Hydroxybutanoate. Retrieved from [Link]
-
Browin. Dried baker's yeast, 1 kg. Retrieved from [Link]
-
IndiaMART. Dry Yeast at Best Price in India. Retrieved from [Link]
-
IndiaMART. Palladium On Carbon(1%,2%,2.5%,5%,10%). Retrieved from [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (2011). BAKER'S YEAST CATALYZED ASYMMETRIC REDUCTION OF ETHYL 3-OXO. Retrieved from [Link]
-
BullionByPost Europe. Palladium Price in USD per Kilogram for Today. Retrieved from [Link]
-
IndiaMART. Palladium Catalyst - 7440-05-3 Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
-
Odinity. (2013, November 18). Hydride Reduction Reactions: A Stereoselective Adventure. Retrieved from [Link]
-
YouTube. (2014, November 2). Exp. 10 - Yeast Reduction Pre-Lab Lecture Video. Retrieved from [Link]
-
Minnesota State University Moorhead. NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]
-
PubMed. (2025, December 12). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Retrieved from [Link]
-
VU Research Portal. Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting information 1. Materials and Methods. Retrieved from [Link]
-
ResearchGate. (2023, July 5). (PDF) Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. Retrieved from [Link]
-
PubMed Central. (2023, May 26). Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation. Retrieved from [Link]
-
Scilit. Kinetics of Highly Selective Catalytic Hydrogenation of 2,3,5-Trimethylbenzoquinone on Raney Nickel Catalyst. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 10 Palladium on Carbon Price per kg 2025 [accio.com]
- 9. dir.indiamart.com [dir.indiamart.com]
- 10. m.indiamart.com [m.indiamart.com]
- 11. dir.indiamart.com [dir.indiamart.com]
- 12. Baker Yeast Price, 2026 Baker Yeast Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 13. dir.indiamart.com [dir.indiamart.com]
- 14. bullionbypost.eu [bullionbypost.eu]
- 15. m.indiamart.com [m.indiamart.com]
- 16. Raney Nickel at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 17. indiamart.com [indiamart.com]
Safety Operating Guide
trans-Ethyl 2-hydroxycyclohexanecarboxylate proper disposal procedures
As a Senior Application Scientist, it is my priority to ensure that the cutting-edge research and development you perform is not only innovative but also conducted with the highest standards of safety and environmental responsibility. The proper management of chemical waste is a critical component of this, reflecting the integrity of our work from discovery to disposal.
This guide provides a detailed protocol for the proper disposal of trans-Ethyl 2-hydroxycyclohexanecarboxylate. The procedures outlined below are designed to be a self-validating system, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Identification and Immediate Safety Precautions
Before handling this compound, it is imperative to understand its hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
The causality behind these classifications lies in the chemical's structure, which can interact with biological tissues, leading to irritation. Therefore, adherence to strict safety protocols is non-negotiable.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. For larger quantities, a face shield should be used in conjunction with goggles.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors[2][3].
Waste Segregation and Collection
The cornerstone of a trustworthy waste management system is meticulous segregation. Improperly mixed chemicals can lead to dangerous reactions.
-
Designated Waste Container: All waste containing this compound must be collected in a designated, leak-proof container that is clearly labeled "Hazardous Waste"[4][5].
-
Labeling: The label must include the full chemical name, "this compound," and the associated hazard warnings (e.g., "Irritant").
-
Incompatible Materials: This compound should not be mixed with strong oxidizing agents, strong bases, or strong acids in the same waste container to prevent potentially exothermic or violent reactions.
Disposal Decision Workflow
To ensure a logical and safe disposal process, the following workflow should be consulted. This diagram provides a clear, at-a-glance decision tree for handling waste streams containing this compound.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocols
The following protocols provide a self-validating system for the disposal of this compound, ensuring that each step is accounted for and safely executed.
Protocol 1: Disposal of Small Quantities (<50 mL)
This protocol applies to residual amounts from reactions or analyses.
-
Preparation: Ensure all necessary PPE is worn and work is conducted within a chemical fume hood.
-
Collection: Transfer the waste liquid into a designated and properly labeled hazardous waste container made of compatible material (e.g., glass or polyethylene).
-
Container Management: Do not fill the container beyond 90% of its capacity to allow for vapor expansion. Keep the container securely sealed when not in use[5].
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is ready for pickup.
Causality Note: Direct drain disposal is not recommended. Although some general guidelines for esters may permit this for trace amounts, the irritant nature of this specific compound necessitates containment to prevent environmental release and potential damage to plumbing infrastructure[6].
Protocol 2: Disposal of Large Quantities (>50 mL) and Bulk Containers
This protocol is for expired reagents, off-spec batches, or significant volumes of waste.
-
Do Not Consolidate: Avoid combining waste from different sources into a larger container without a thorough compatibility check.
-
Secure Original Container: If disposing of an original product container, ensure the cap is tightly sealed and the label is intact and legible.
-
Collection: For bulk liquid waste, use a larger, designated hazardous waste drum or container.
-
Professional Disposal: Arrange for the collection of the waste by a licensed and certified hazardous waste disposal contractor[2][7]. Incineration at a permitted facility is the preferred method for the ultimate destruction of organic compounds like esters.
Protocol 3: Management of Spill Cleanup Residues
Materials used to clean up spills of this compound are considered hazardous waste.
-
Absorption: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads[7]. Do not use combustible materials like paper towels for large spills.
-
Collection: Carefully sweep or scoop the absorbed material and contaminated debris (e.g., gloves) into a heavy-duty plastic bag or a designated solid hazardous waste container[6].
-
Labeling and Disposal: Seal the container, label it as "Hazardous Waste: this compound Spill Debris," and dispose of it through your institution's hazardous waste management program[6].
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| GHS Hazard Codes | H315, H319, H335 | [1] |
| Primary Hazards | Skin, Eye, and Respiratory Irritation | [1] |
| Small Quantity Disposal (<50 mL) | Collect in a labeled hazardous waste container. | [7] |
| Large Quantity Disposal (>50 mL) | Arrange for pickup by a licensed waste contractor. | [2][7] |
| Spill Cleanup Material | Absorb with inert material (vermiculite, sand). | [6][7] |
| Waste Container Fill Level | Do not exceed 90% capacity. | [5] |
By adhering to these scientifically grounded and systematically designed procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific endeavors.
References
-
This compound . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Experiment 731: Esters . Chemistry LibreTexts. Available at: [Link]
-
Ester Disposal . Chemtalk - #1 Science Forum For Lab Technicians. Available at: [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . EPA National Service Center for Environmental Publications (NSCEP). Available at: [Link]
-
(+/-)-trans-2-hydroxy-cyclohexanecarboxylic acid ethyl ester . Chemsrc.com. Available at: [Link]
-
Hazardous & Regulated Waste Management Guide . Western Kentucky University. Available at: [Link]
-
Ethyl 2-hydroxycyclohexane-1-carboxylate . PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. Available at: [Link]
-
Chemical Waste . University of Maryland - Environmental Safety, Sustainability & Risk. Available at: [Link]
Sources
- 1. This compound | C9H16O3 | CID 1268212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. wku.edu [wku.edu]
- 7. chemtalk.com.au [chemtalk.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
